SPA70
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-5-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-20(29(25,26)17-10-7-15(8-11-17)21(2,3)4)22-23-24(14)18-13-16(27-5)9-12-19(18)28-6/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPHIFJQXHPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SPA70
This technical guide provides a comprehensive overview of the molecular mechanism of action of SPA70, a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR). This compound has emerged as a significant research tool and a potential therapeutic agent, particularly in the context of overcoming multidrug resistance in cancer. This document details its primary mechanism, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its signaling pathway and experimental workflows.
Core Mechanism of Action: Potent and Selective Antagonism of hPXR
This compound functions as a potent and selective antagonist of the human pregnane X receptor (hPXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[1][2][3][4][5] Many drugs activate hPXR, leading to the upregulation of drug-metabolizing enzymes and transporters, such as Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), which can reduce drug efficacy and contribute to acquired resistance.[3][6]
The primary mechanism of this compound involves its direct binding to the ligand-binding domain (LBD) of hPXR.[3][5] Unlike hPXR agonists, which stabilize the LBD in a conformation that promotes the recruitment of coactivators, this compound binding is thought to compromise the interaction with the activation function-2 (AF-2) helix, thus preventing the recruitment of coactivators and subsequent transcriptional activation of target genes.[3][5] Instead, this compound has been shown to augment the association of PXR with co-repressors such as NCoR and SMRT.[6] This antagonistic action inhibits the expression of PXR target genes, thereby enhancing the chemosensitivity of cancer cells and reversing drug resistance.[1][3][5][6]
A close analog of this compound, SJB7, acts as an hPXR agonist, highlighting the subtle structural determinants of this compound's antagonist activity.[3][5] Docking studies suggest that the absence of a para-methoxy group in this compound, present in SJB7, weakens its interaction with the AF-2 helix, leading to its antagonistic effect.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Notes | Reference |
| hPXR Antagonism | ||||
| IC50 | 540 nM | Not specified | Potent antagonist of hPXR. | [1] |
| Ki | 390 nM | Not specified | High binding affinity for hPXR. | [1] |
| IC50 | 0.51 µM | HEK293 cells | Inhibition of rifampicin-induced PXR activation. | [2] |
| Cytotoxicity | ||||
| IC50 (this compound alone) | 2.41 µM | A549 (NSCLC) | [1] | |
| IC50 (this compound alone) | 5.62 µM | A549/TR (Taxol-resistant) | [1] | |
| Synergistic Effects with Paclitaxel (B517696) (PTX) | ||||
| Apoptosis (Annexin V/PI) | 15.25% | A549/TR | Combination of 10 µM this compound and 2 nM PTX for 48h. Control was 7.3%. | [1] |
| S-phase Arrest (EdU) | 48.6% reduction | A549/TR | Combination of 10 µM this compound and 2 nM PTX for 48h. | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| hPXR transgenic mice | 200 mg/kg (i.p.) | Reduced rifampicin-induced Cyp3a11 mRNA/protein expression by 70%. | [1] |
| hPXR transgenic mice | 200 mg/kg (i.p.) | Prolonged anesthesia duration by 2-fold. | [1] |
| BALB/c Nude mice with A549/TR xenograft | 5 mg/kg (with PTX) | Suppressed tumor growth by 89.5% (TGI). | [1] |
| BALB/c Nude mice with A549/TR xenograft | 5 mg/kg (with PTX) | Decreased P-gp and PXR expression by 60%. | [1] |
| BALB/c Nude mice with A549/TR xenograft | 5 mg/kg (with PTX) | Increased cleaved caspase-3-positive cells by 3-fold. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of this compound.
1. hPXR Antagonism Assay in HEK293 Cells
-
Objective: To determine the inhibitory concentration (IC50) of this compound on hPXR activation.
-
Methodology:
-
HEK293 cells are transiently transfected with a luciferase reporter plasmid containing PXR response elements and an expression vector for human PXR.
-
Cells are treated with a known PXR agonist (e.g., rifampicin) in the presence of varying concentrations of this compound (e.g., 0.1-10 µM).
-
After a defined incubation period, cells are lysed, and luciferase activity is measured as a readout of PXR transcriptional activity.
-
The IC50 value is calculated from the dose-response curve of this compound's inhibition of agonist-induced luciferase activity.[2]
-
2. Western Blot Analysis of PXR Target Gene Expression
-
Objective: To assess the effect of this compound on the protein expression of PXR targets like P-gp and CYP3A4.
-
Methodology:
-
Paclitaxel-resistant cancer cell lines (e.g., A549/TR, H460/TR) are treated with this compound, paclitaxel, or a combination of both for a specified duration (e.g., 48 hours).
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for P-gp, PXR, Tip60, cleaved PARP, and phosphorylated MLKL.
-
Following incubation with secondary antibodies, protein bands are visualized and quantified.[1]
-
3. In Vivo Xenograft Model for Chemosensitization
-
Objective: To evaluate the in vivo efficacy of this compound in enhancing the anti-tumor effect of chemotherapy.
-
Methodology:
-
BALB/c nude mice are subcutaneously injected with paclitaxel-resistant human cancer cells (e.g., A549/TR).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, paclitaxel + this compound).
-
Treatments are administered according to a predefined schedule and dosage (e.g., paclitaxel at 5 mg/kg, this compound).
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and protein expression (e.g., P-gp, PXR).[1]
-
Visualizations
Signaling Pathway of this compound-mediated hPXR Antagonism
Caption: this compound binds to hPXR, promoting co-repressor recruitment and inhibiting gene transcription.
Experimental Workflow for In Vitro Chemosensitization Study
Caption: Workflow for assessing this compound's chemosensitizing effects in resistant cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011) | St. Jude Research [stjude.org]
- 5. researchgate.net [researchgate.net]
- 6. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of SPA70: A Technical Guide to a Potent hPXR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPA70, also known as Specific PXR Antagonist 70, is a potent and selective small molecule antagonist of the human Pregnane (B1235032) X Receptor (hPXR).[1][2][3] It is crucial to distinguish this compound, the synthetic antagonist, from the similarly named Stress-Associated Protein 70 (HSP70 or HSPA1A), a molecular chaperone. This guide will focus exclusively on the discovery, origin, and characterization of the hPXR antagonist, this compound.
The Pregnane X Receptor is a nuclear receptor highly expressed in the liver and intestines that plays a pivotal role in the metabolism and detoxification of xenobiotics, including many drugs.[4] Upon activation by a wide range of ligands, hPXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to response elements on DNA, upregulating the transcription of key drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[4] This induction of CYP3A4 can lead to decreased efficacy of co-administered drugs and the development of drug resistance.[1][2] Consequently, the development of potent and specific hPXR antagonists like this compound is of significant interest for therapeutic applications, including enhancing the efficacy of chemotherapeutics.[1]
Discovery and Origin of this compound
This compound was first reported as a potent and selective hPXR antagonist in a 2017 publication by Lin et al.[1][3] Its discovery was the result of a focused effort to develop chemical tools to study the function of hPXR. The development of this compound provided a much-needed specific antagonist to probe the physiological and pathological roles of hPXR.
Interestingly, a close analog of this compound, named SJB7, was found to be an hPXR agonist.[1] X-ray crystallography studies of SJB7 bound to the ligand-binding domain (LBD) of hPXR revealed that it interacts with the activation function-2 (AF-2) helix, stabilizing the LBD in a conformation that promotes coactivator binding.[1] Docking studies of this compound suggest that the absence of a para-methoxy group, present in SJB7, weakens its interaction with the AF-2 helix, leading to its antagonistic activity.[1] This highlights a subtle but critical structure-activity relationship that governs the switch between agonism and antagonism for this chemical scaffold.
Mechanism of Action: Antagonism of the hPXR Signaling Pathway
This compound exerts its antagonistic effect by directly binding to the ligand-binding domain of hPXR.[1] This binding event prevents the conformational changes necessary for the recruitment of coactivators, thereby inhibiting the transcriptional activation of PXR target genes like CYP3A4. In the presence of an agonist like rifampicin, this compound competitively inhibits the activation of hPXR.
The signaling pathway of hPXR activation and its inhibition by this compound is depicted below:
Quantitative Data
The following table summarizes key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Assay System | Reference |
| hPXR Antagonistic Activity (IC50) | 0.51 µM | hPXR TR-FRET binding assay | Lin et al., 2017 |
| 0.169 ± 0.029 µM | HepG2-CYP3A4-hPXR luciferase reporter assay | Unnamed Study, 2024 | |
| Selectivity | > 5 µM | 10 other nuclear receptors | Lin et al., 2017 |
| > 10 µM | Panel of 384 kinases | Lin et al., 2017 | |
| Inhibition of Rifampicin-induced CYP3A4 Activity | Dose-dependent | Primary human hepatocytes | Lin et al., 2017 |
| In vivo Efficacy | Inhibition of agonist-induced CYP3A4 metabolism | Humanized PXR transgenic mice | Lin et al., 2017 |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
hPXR Luciferase Reporter Gene Assay
This assay is used to determine the agonistic or antagonistic activity of a compound on hPXR.
Methodology:
-
Cell Culture: HepG2 cells stably expressing human PXR and a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene) are cultured in appropriate media.[5]
-
Plating: Cells are seeded into 96- or 384-well plates and allowed to attach.[5]
-
Compound Treatment:
-
Antagonist Mode: Cells are treated with a known hPXR agonist (e.g., 5 µM rifampicin) in the presence of varying concentrations of the test compound (this compound).[6] A vehicle control (e.g., 0.1% DMSO) is also included.
-
Agonist Mode: Cells are treated with varying concentrations of the test compound alone to assess for any intrinsic agonistic activity.
-
-
Incubation: Plates are incubated for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: A luciferase assay reagent is added to each well, and luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition of the agonist-induced luciferase activity is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.
CYP3A4 Induction Assay in Primary Human Hepatocytes
This assay assesses the ability of a compound to induce the expression and activity of CYP3A4 in a more physiologically relevant system.
Methodology:
-
Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.
-
Compound Treatment: After a recovery period, the hepatocytes are treated with a known CYP3A4 inducer (e.g., 10 µM rifampicin) with and without various concentrations of this compound for 48-72 hours.[7]
-
Endpoint Analysis:
-
mRNA Quantification: Total RNA is isolated from the cells, and the relative expression of CYP3A4 mRNA is determined by quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene.[1]
-
Enzyme Activity: The metabolic activity of CYP3A4 is measured by incubating the cells with a specific CYP3A4 substrate (e.g., midazolam) and quantifying the formation of its metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.[8]
-
-
Data Analysis: The fold induction of CYP3A4 mRNA and the change in enzyme activity relative to the vehicle control are calculated.
In Vivo Studies in Humanized PXR Mice
These studies are crucial for evaluating the efficacy of an hPXR antagonist in a living organism that mimics human PXR activation.
Methodology:
-
Animal Model: Transgenic mice expressing the human PXR gene, often on a mouse Pxr-null background, are used.[9]
-
Treatment Groups: Mice are divided into several groups:
-
Vehicle control
-
hPXR agonist (e.g., rifampicin)
-
This compound alone
-
hPXR agonist + this compound
-
-
Dosing: The compounds are administered to the mice via an appropriate route (e.g., oral gavage) for a specified duration.
-
Pharmacodynamic Assessment: After the treatment period, the induction of CYP3A enzymes is assessed. This can be done by:
-
Gene Expression: Measuring the mRNA levels of human CYP3A4 (if also knocked in) or the mouse ortholog Cyp3a11 in the liver and intestine.[10]
-
Pharmacokinetic Study: Administering a known CYP3A substrate (e.g., midazolam) and measuring its plasma concentration over time to determine changes in its clearance.
-
-
Data Analysis: The effect of this compound on agonist-induced CYP3A expression and activity is evaluated by comparing the treatment groups.
Conclusion
The discovery of this compound has provided a valuable pharmacological tool for the specific inhibition of the human Pregnane X Receptor. Its characterization through a range of in vitro and in vivo experiments has elucidated its mechanism of action and demonstrated its potential for mitigating drug-drug interactions and overcoming drug resistance in therapeutic settings. The detailed methodologies and signaling pathways described in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of nuclear receptor biology and pharmacology. Further investigation into the therapeutic applications of this compound and similar hPXR antagonists is a promising area of ongoing research.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. This compound is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenotech.com [xenotech.com]
- 8. stemcell.com [stemcell.com]
- 9. Pregnane X receptor- and CYP3A4-humanized mouse models and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]
The Conservation and Function of HSPA8 (HSC70) Gene Homologues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Cognate 71 kDa protein (HSC70), encoded by the HSPA8 gene, is a constitutively expressed molecular chaperone belonging to the heat shock protein 70 (HSP70) family.[1][2] Unlike its stress-inducible counterparts, HSC70 plays a crucial role in maintaining cellular homeostasis under normal physiological conditions. Its functions are diverse and essential, encompassing the folding of newly synthesized polypeptides, protein trafficking, disassembly of clathrin-coated vesicles, and selective degradation of proteins via chaperone-mediated autophagy.[2][3] Given its central role in cellular protein quality control, HSPA8 and its homologues are highly conserved across a wide range of species, from yeast to humans. This technical guide provides an in-depth overview of HSPA8 gene homologues, their quantitative expression, key experimental protocols for their study, and their involvement in critical signaling pathways.
HSPA8 Gene Homologues Across Species
The HSPA8 gene is remarkably conserved throughout evolution, reflecting its fundamental role in cellular function. The protein products of HSPA8 orthologs across different species share a high degree of sequence identity and structural similarity.
Data Presentation: Orthologs and Sequence Identity
The following table summarizes the orthologs of human HSPA8 in several key model organisms, along with their respective protein sequence identities relative to the human protein.
| Species | Common Name | Gene Symbol | NCBI Protein Accession | Sequence Length (Amino Acids) | % Identity to Human HSPA8 |
| Homo sapiens | Human | HSPA8 | NP_006588.1 | 646 | 100% |
| Mus musculus | Mouse | Hspa8 | NP_112442.2 | 646 | 99.8% |
| Rattus norvegicus | Rat | Hspa8 | NP_001099144.1 | 646 | 99.7% |
| Gallus gallus | Chicken | HSPA8 | NP_990334.2 | 646 | 98.6% |
| Danio rerio | Zebrafish | hspa8 | NP_571701.1 | 648 | 96.3% |
| Drosophila melanogaster | Fruit Fly | Hsc70-4 | NP_524161.1 | 649 | 93.5% |
| Caenorhabditis elegans | Nematode | hsp-1 | NP_505031.1 | 642 | 87.2% |
| Saccharomyces cerevisiae | Budding Yeast | SSA1 | NP_010998.1 | 642 | 72.8% |
Note: Sequence identities were calculated based on pairwise protein alignments with human HSPA8.
Quantitative Data: Gene Expression
The expression of HSPA8 is generally ubiquitous across tissues, consistent with its role as a housekeeping chaperone. However, expression levels can vary between tissues. The following table presents a summary of HSPA8 RNA expression levels in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.
| Tissue | Normalized RNA Expression (TPM) |
| Brain - Cerebellum | 450.5 |
| Brain - Cortex | 443.0 |
| Heart - Left Ventricle | 380.2 |
| Kidney - Cortex | 352.5 |
| Liver | 320.8 |
| Lung | 365.1 |
| Muscle - Skeletal | 290.7 |
| Spleen | 410.3 |
| Testis | 395.6 |
TPM: Transcripts Per Million. Data is illustrative and represents approximate mean expression levels.[4]
Expression of Hsc70 has also been shown to be modulated in response to cellular stress in various organisms. For instance, in the bumblebee Bombus terrestris, thermal stress leads to a significant increase in Hsc70 expression.[5] Similarly, in the fish species Squalius torgalensis, exposure to higher temperatures results in a significant increase in hsc70 mRNA expression.[6]
Key Signaling Pathways Involving HSPA8
HSPA8 is a central player in several critical cellular pathways. Its chaperone activity is integral to the regulation of protein turnover and vesicular trafficking.
Chaperone-Mediated Autophagy (CMA)
In CMA, cytosolic proteins containing a KFERQ-like motif are selectively targeted for lysosomal degradation. HSPA8 recognizes and binds to these substrate proteins, delivering them to the lysosomal membrane protein LAMP2A for translocation into the lysosome.[3]
Clathrin-Mediated Endocytosis (CME)
HSPA8 plays a crucial role in the uncoating of clathrin-coated vesicles (CCVs). In an ATP-dependent manner, and with the help of co-chaperones like auxilin, HSPA8 disassembles the clathrin coat from newly formed vesicles, allowing the clathrin to be recycled for subsequent rounds of endocytosis.[7][8]
Experimental Protocols
Phylogenetic Analysis of the HSPA8 Gene Family
This protocol outlines the steps to generate a phylogenetic tree to visualize the evolutionary relationships between HSPA8 homologues.[9][10][11]
-
Sequence Retrieval: Obtain protein sequences of HSPA8 homologues from various species of interest from databases such as NCBI GenBank or UniProt.
-
Multiple Sequence Alignment (MSA):
-
Use a multiple sequence alignment tool like ClustalW or MUSCLE to align the retrieved protein sequences.
-
The alignment is crucial for identifying conserved regions and calculating evolutionary distances.
-
-
Phylogenetic Tree Construction:
-
Input the aligned sequences into a phylogenetic analysis software package such as MEGA (Molecular Evolutionary Genetics Analysis).
-
Choose a tree-building method. Common methods include:
-
Neighbor-Joining (NJ): A distance-based method that is computationally fast.
-
Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the data given a specific evolutionary model.
-
Bayesian Inference (BI): A probabilistic method that uses a Markov chain Monte Carlo approach to find the most probable tree.
-
-
Select an appropriate substitution model (e.g., JTT, WAG) that best fits the data.
-
Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the tree.
-
-
Tree Visualization and Interpretation:
-
Visualize the generated tree using the software's built-in tools or a dedicated tree viewer.
-
Interpret the branching patterns to infer evolutionary relationships. The bootstrap values on the nodes indicate the confidence in the branching.
-
Co-Immunoprecipitation (Co-IP) to Identify HSPA8 Interacting Proteins
This protocol describes a general workflow for identifying proteins that interact with HSPA8 in a cellular context.[12][13]
-
Cell Lysis:
-
Harvest cultured cells expressing the protein of interest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G-coupled beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific to HSPA8 overnight at 4°C with gentle rotation.
-
Add protein A/G-coupled beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected interacting protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Identification of HSPA8 Interactors by Mass Spectrometry
This protocol outlines the general steps for a large-scale identification of HSPA8-interacting proteins using mass spectrometry.[14][15][16]
-
Affinity Purification (AP):
-
Perform an immunoprecipitation as described in the Co-IP protocol, but on a larger scale to obtain sufficient protein for mass spectrometry analysis.
-
Alternatively, use a tagged version of HSPA8 (e.g., FLAG-HSPA8, HA-HSPA8) for a more specific pulldown.
-
-
Elution and In-gel or In-solution Digestion:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue). Excise the entire protein lane or specific bands for in-gel digestion with trypsin.
-
Alternatively, perform an in-solution digestion of the eluted proteins with trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the resulting peptide mixture by LC-MS/MS. The peptides are first separated by liquid chromatography based on their hydrophobicity.
-
The separated peptides are then ionized and analyzed by the mass spectrometer. The mass-to-charge ratio of the peptides is measured (MS1 scan), and then selected peptides are fragmented to produce tandem mass spectra (MS2 scan).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to search the generated tandem mass spectra against a protein sequence database.
-
The search results will provide a list of identified proteins that were co-purified with HSPA8.
-
Utilize bioinformatics tools to filter out non-specific binders and identify high-confidence interacting proteins.
-
Conclusion
The HSPA8 gene and its protein product, HSC70, are highly conserved and ubiquitously expressed, underscoring their indispensable role in maintaining cellular proteostasis. This technical guide has provided a comprehensive overview of HSPA8 homologues, their expression patterns, and their involvement in fundamental cellular processes. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals investigating the multifaceted functions of this essential molecular chaperone. A thorough understanding of HSPA8's biology is critical for elucidating its role in various diseases and for the development of novel therapeutic strategies targeting cellular protein quality control mechanisms.
References
- 1. HSPA8 heat shock protein family A (Hsp70) member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. HSPA8 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. HSPA8 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. mdpi.com [mdpi.com]
- 6. Different levels of hsp70 and hsc70 mRNA expression in Iberian fish exposed to distinct river conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsc70 is required for endocytosis and clathrin function in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of molecular chaperones in clathrin mediated vesicular trafficking [frontiersin.org]
- 9. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
- 10. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. megasoftware.net [megasoftware.net]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 16. bio.ijs.si [bio.ijs.si]
An In-depth Technical Guide to the Biological Pathway of SPA70
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the mechanism of action of SPA70, a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR), and its implications for drug development.
Introduction
This compound is a synthetic small molecule that has garnered significant interest in the field of pharmacology and drug development due to its specific and potent antagonism of the human pregnane X receptor (hPXR). hPXR, a member of the nuclear receptor superfamily, is a key transcriptional regulator of genes involved in the metabolism and disposition of xenobiotics, including many therapeutic drugs.[1][2] Activation of hPXR can lead to decreased drug efficacy and the development of multidrug resistance in cancer.[1][2] this compound offers a promising therapeutic tool to counteract these effects by inhibiting hPXR activity.[1][2] This guide details the biological pathway in which this compound acts, its mechanism of action, and the experimental methodologies used to characterize its function.
The hPXR Signaling Pathway: The Target of this compound
The biological "pathway" of this compound is, in fact, the hPXR signaling cascade that it inhibits. Under normal physiological conditions, the activation of hPXR by a wide array of ligands, including prescription drugs, steroids, and environmental compounds, initiates a signaling cascade that upregulates the expression of drug-metabolizing enzymes and transporters.
The core hPXR signaling pathway proceeds as follows:
-
Ligand Binding: A variety of xenobiotic and endobiotic molecules can enter the cell and bind to the ligand-binding domain (LBD) of hPXR, which resides in the cytoplasm.
-
Heterodimerization: Upon ligand binding, hPXR undergoes a conformational change and heterodimerizes with the retinoid X receptor (RXR).
-
Nuclear Translocation: The hPXR-RXR heterodimer translocates to the nucleus.
-
DNA Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as pregnane X receptor response elements (PXREs) located in the promoter regions of target genes.
-
Recruitment of Coactivators: The activated hPXR-RXR complex recruits coactivator proteins, such as steroid receptor coactivator-1 (SRC-1).
-
Gene Transcription: The recruitment of coactivators leads to the initiation of transcription of target genes, including cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6, CYP2C9) and drug transporters (e.g., MDR1).[2]
This compound's Mechanism of Antagonism
This compound exerts its inhibitory effect by directly interfering with the hPXR signaling pathway. Unlike hPXR agonists, which activate the receptor, this compound binds to the LBD of hPXR and prevents its activation.
The antagonistic action of this compound involves:
-
Binding to the hPXR LBD: this compound interacts with the ligand-binding domain of hPXR.[1][2]
-
Inhibition of Coactivator Recruitment: By binding to the LBD, this compound induces a conformational change in hPXR that prevents the recruitment of coactivators.
-
Enhancement of Corepressor Association: Instead of promoting coactivator binding, this compound enhances the association of hPXR with corepressor proteins like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[3]
-
Suppression of Target Gene Expression: The recruitment of corepressors leads to the repression of transcription of hPXR target genes, thereby blocking the downstream effects of hPXR activation.[3]
Docking studies have suggested that the antagonistic activity of this compound is due to its compromised interaction with the AF-2 helix of the hPXR LBD, a critical region for coactivator binding.[1][2] This is in contrast to a structurally similar agonist, SJB7, which stabilizes the AF-2 helix to promote coactivator binding.[1][2]
Quantitative Data on this compound Activity
The following table summarizes key quantitative data characterizing the activity of this compound as an hPXR antagonist.
| Parameter | Value | Cell Line/Assay System | Reference |
| hPXR Antagonistic Activity (IC50) | Sub-micromolar | Cell-based assays | [2] |
| Rifampicin EC50 (in the absence of this compound) | 1.2 µM | - | [2] |
| This compound concentration to completely block Rifampicin activity | 10 µM | - | [2] |
| Effect on Midazolam Metabolism | Substantial blockage of rifampicin- and paclitaxel-induced metabolism | Primary human hepatocytes | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
This assay is used to assess the interaction between hPXR and coactivator or corepressor peptides in the presence of a test compound.
-
Reagents: Recombinant hPXR-LBD, fluorescently labeled coactivator (e.g., SRC-1) or corepressor (e.g., NCoR) peptides, and the test compound (this compound).
-
Procedure:
-
hPXR-LBD is incubated with the test compound at various concentrations.
-
A fluorescently labeled peptide (donor fluorophore) and a corresponding acceptor fluorophore-labeled antibody are added to the mixture.
-
The mixture is incubated to allow for binding interactions.
-
The TR-FRET signal is measured using a plate reader.
-
-
Principle: If the test compound promotes the interaction between hPXR-LBD and the peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. For an antagonist like this compound, a decrease in the FRET signal with a coactivator peptide or an increase with a corepressor peptide would be expected in the presence of an agonist.
This cell-based assay measures the transcriptional activity of hPXR in response to a test compound.
-
Cell Line: A stable cell line (e.g., HepG2) co-transfected with a plasmid encoding hPXR and a reporter plasmid containing a luciferase gene under the control of a promoter with PXREs (e.g., CYP3A4 promoter).
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are treated with a known hPXR agonist (e.g., rifampicin) in the presence or absence of varying concentrations of the test compound (this compound).
-
After an incubation period, the cells are lysed, and the luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
-
Principle: Activation of hPXR by an agonist leads to the expression of the luciferase gene, resulting in a luminescent signal. An antagonist like this compound will inhibit this agonist-induced luciferase activity in a dose-dependent manner.
This assay is performed to determine the cytotoxicity of the test compound.
-
Cell Lines: Relevant cell lines, such as cancer cell lines (e.g., A549) or liver cell lines (e.g., HepG2).
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are treated with the test compound (this compound) at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
A viability reagent (e.g., MTT, resazurin, or a cell-permeable dye) is added to the wells.
-
The absorbance or fluorescence is measured, which correlates with the number of viable cells.
-
-
Principle: This assay helps to distinguish between the specific antagonistic effects of the compound and general cytotoxic effects.
Visualizations
Caption: Agonist activation of the hPXR signaling pathway.
Caption: this compound's antagonistic effect on the hPXR signaling pathway.
Caption: Workflow for assessing hPXR activity using a luciferase reporter assay.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the human pregnane X receptor. Its ability to inhibit the hPXR signaling pathway, thereby preventing the upregulation of drug-metabolizing enzymes and transporters, makes it a valuable tool in both basic research and clinical applications. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its further development as a therapeutic agent to overcome drug resistance and improve the efficacy of various pharmacological treatments.
References
The Core Interactome of Hsp70 (HSPA1A): A Technical Guide for Researchers
Introduction: Heat Shock Protein 70 (Hsp70), particularly the inducible form HSPA1A (often referred to as Hsp72 or SPA70), is a highly conserved molecular chaperone central to cellular proteostasis. It plays a critical role in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and directing terminally damaged proteins for degradation. Beyond these housekeeping functions, Hsp70 is a key modulator of numerous signaling pathways, with profound implications in cancer, neurodegenerative diseases, and immune responses. This technical guide provides an in-depth overview of Hsp70's protein-protein interactions, the signaling cascades it regulates, and detailed protocols for investigating its interactome.
Hsp70 Interacting Proteins
The function of Hsp70 is dictated by its interactions with a wide array of proteins, which can be broadly categorized into co-chaperones and client proteins.
Co-chaperones are proteins that regulate the ATPase cycle of Hsp70, thereby controlling its affinity for client proteins and the duration of their interaction.[1][2]
Client proteins are the substrates of Hsp70 and encompass a vast and diverse group of proteins, including nascent polypeptides and proteins that have been denatured by cellular stress. Hsp70 binds to short, exposed hydrophobic regions within these client proteins to prevent their aggregation and facilitate their proper folding.[3][4]
Table 1: Key Co-chaperones of Hsp70 (HSPA1A)
| Co-chaperone | Family | Function |
| Hsp40 (DnaJ family) | J-domain proteins | Delivers client proteins to Hsp70 and stimulates its ATPase activity.[5] |
| BAG family (e.g., BAG1, BAG3) | Nucleotide Exchange Factors (NEFs) | Promote the exchange of ADP for ATP, leading to the release of the client protein.[2][6] |
| HspBP1 | Nucleotide Exchange Factor (NEF) | Facilitates nucleotide exchange, contributing to the chaperone cycle.[2] |
| Hip (Hsp70-interacting protein) | TPR domain-containing | Stabilizes the ADP-bound state of Hsp70, prolonging the interaction with the client.[2] |
| Hop (Hsp70/Hsp90 organizing protein) | TPR domain-containing | Facilitates the transfer of client proteins from Hsp70 to the Hsp90 chaperone system.[2] |
| CHIP (C-terminus of Hsc70-interacting protein) | E3 Ubiquitin Ligase | Links the chaperone machinery to the ubiquitin-proteasome system, targeting client proteins for degradation.[2] |
Table 2: Selected Client Proteins of Hsp70 (HSPA1A)
| Client Protein | Cellular Process | Interaction Context |
| p53 | Cell Cycle, Apoptosis | Hsp70 can regulate the stability and activity of both wild-type and mutant p53.[7] |
| Akt | Cell Survival, Proliferation | Hsp70 can interact with and stabilize Akt, promoting cell survival pathways.[7] |
| Apaf-1 | Apoptosis | Hsp70 can bind to Apaf-1, inhibiting the formation of the apoptosome and blocking caspase activation.[2][8] |
| AIF (Apoptosis-Inducing Factor) | Apoptosis | Hsp70 can directly interact with AIF, preventing its nuclear translocation and pro-apoptotic function.[2][8] |
| ASK1 (Apoptosis signal-regulating kinase 1) | Stress Response, Apoptosis | Hsp70, in conjunction with CHIP, can promote the degradation of ASK1, thus inhibiting stress-induced apoptosis.[2] |
| NF-κB | Inflammation, Cell Survival | Hsp70 can modulate the NF-κB signaling pathway, often in a manner dependent on the co-chaperone BAG3.[6] |
| Estrogen Receptor Alpha (ERα) | Signal Transduction | Hsp70 is one of the most abundant chaperones found in complex with ERα.[9][10] |
Quantitative Data on Hsp70 Interactions
The transient and dynamic nature of Hsp70-client interactions makes quantitative analysis challenging. However, studies have provided insights into the binding kinetics and affinities.
Table 3: Quantitative Interaction Data for Hsp70
| Interacting Partner | Method | Affinity (Kd) / Kinetic Parameters | Reference |
| Peptide Substrate (in the presence of MgADP) | Fluorescence Anisotropy | 4.3 µM | [11] |
| Peptide Substrate (in the presence of MgATP) | Fluorescence Anisotropy | ~40-50 µM | [11] |
| hTRF1 (client protein) - DnaK (E. coli Hsp70) | NMR Spectroscopy | kon = (1.1 ± 0.2) × 10^6 M−1⋅s−1, koff = 20.4 ± 0.2 s−1, Kd = 18 ± 3 µM | [12] |
Signaling Pathways Involving Hsp70
Hsp70 is a critical node in several signaling pathways, most notably those governing cell survival and apoptosis, particularly in the context of cancer.[7][13]
Hsp70 in the Regulation of Apoptosis
Hsp70 exerts its anti-apoptotic effects at multiple points in the cell death cascade.[8][14][15] It can interfere with both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the inhibition of apoptosome formation through direct interaction with Apaf-1, which prevents the recruitment of procaspase-9.[2] Hsp70 can also directly bind and inhibit the apoptosis-inducing factor (AIF) after its release from the mitochondria.[2]
Experimental Protocols
Investigating the Hsp70 interactome is crucial for understanding its function. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Validate Hsp70 Interactions
This protocol is designed to confirm the interaction between Hsp70 and a putative binding partner.
1. Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
2. Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., via Bradford assay).
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add 1-5 µg of the primary antibody against the "bait" protein (either Hsp70 or the interacting partner) to 500-1000 µg of pre-cleared lysate.
-
As a negative control, use an isotype-matched IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
4. Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using antibodies against both the "bait" and the putative "prey" proteins.
Yeast Two-Hybrid (Y2H) Screening for Novel Hsp70 Interactors
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[16][17]
1. Bait and Prey Plasmid Construction:
-
Clone the full-length cDNA of Hsp70 into a "bait" vector, which fuses Hsp70 to a DNA-binding domain (DBD) of a transcription factor (e.g., LexA or GAL4).
-
A cDNA library from the tissue or cell type of interest is cloned into a "prey" vector, fusing the library of proteins to the activation domain (AD) of the same transcription factor.
2. Bait Characterization:
-
Transform the bait plasmid into a suitable yeast reporter strain.
-
Plate on selective media to confirm that the Hsp70-DBD fusion protein does not autonomously activate the reporter genes in the absence of a prey protein.
3. Library Screening:
-
Introduce the prey library into the yeast strain already containing the bait plasmid. This can be done by mating or co-transformation.
-
Plate the diploid yeast on highly selective media that lacks specific nutrients (e.g., histidine, adenine) and may contain inhibitors of leaky reporter expression (e.g., 3-AT). Only yeast cells where the bait and prey proteins interact will be able to grow.
4. Identification of Positive Clones:
-
Isolate plasmids from the positive yeast colonies.
-
Sequence the prey plasmid inserts to identify the potential Hsp70-interacting proteins.
5. Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction.
-
Perform additional validation experiments, such as Co-IP, to confirm the interaction in a mammalian cell system.
Cross-Linking Mass Spectrometry (XL-MS) for Mapping Hsp70 Interaction Interfaces
XL-MS provides spatial constraints on protein-protein interactions, offering insights into the architecture of Hsp70-containing complexes.[4][18][19]
1. In Vivo or In Vitro Cross-Linking:
-
For in vivo analysis, treat cells with a membrane-permeable cross-linker (e.g., disuccinimidyl suberate (B1241622) - DSS). For in vitro analysis, incubate purified Hsp70 with its interacting partner and the cross-linker.
-
The cross-linker covalently links amino acids (commonly lysines) that are in close proximity.
-
Quench the cross-linking reaction with a suitable quenching buffer (e.g., Tris or glycine).
2. Protein Complex Purification and Digestion:
-
Lyse the cells and purify the Hsp70-containing complexes, for example, through affinity purification.
-
Separate the protein complexes by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with a protease (e.g., trypsin).
3. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will identify both linear (non-cross-linked) peptides and cross-linked peptide pairs.
4. Data Analysis:
-
Use specialized software to identify the cross-linked peptide pairs from the complex MS/MS spectra.
-
The identification of a cross-link between two peptides from different proteins confirms their direct interaction and provides information on the proximity of the linked residues.
-
Map the identified cross-links onto the known or predicted structures of Hsp70 and its interacting partners to model the topology of the protein complex.
This guide provides a foundational understanding of Hsp70's interactions and the methodologies to explore them. The intricate network of Hsp70's co-chaperones and clients underscores its central role in maintaining cellular health and its significance as a therapeutic target in various diseases.
References
- 1. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP70 Apoptosis, Mechanisms & Interactions [hsp70.com]
- 3. Proteome-wide identification of HSP70/HSC70 chaperone clients in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Hsp70 in cancer: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Proteomic Identification of the Heat Shock Proteins (Hsp) that Interact with Estrogen Receptor Alpha (ERα) and Biochemical Characterization of the ERα-Hsp70 Interaction [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Chaperone HSP70 and Key Regulators of Apoptosis - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stress management - heat shock protein-70 and the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 18. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Navigating the Cellular Landscape: A Technical Guide to the Subcellular Localization of the 70-kDa Heat Shock Protein (Hsp70)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the subcellular localization of the 70-kilodalton heat shock protein (Hsp70), a crucial molecular chaperone in cellular proteostasis. The precise location of Hsp70 and its family members is integral to their function, and its dynamic redistribution is a key element of the cellular stress response. This document outlines the diverse subcellular residences of Hsp70 isoforms, the experimental methodologies used to determine their localization, and the signaling pathways that govern their movement within the cell.
Subcellular Distribution of Hsp70 Family Members
The Hsp70 family of proteins is ubiquitously expressed across various cellular compartments, with specific isoforms predominantly residing in distinct organelles. The localization is not static and can be significantly altered by cellular stress. The major human Hsp70 isoforms and their primary and stress-induced localizations are summarized below.
| Isoform | Gene Name | Primary Localization(s) | Stress-Induced Localization(s) |
| Hsp70/Hsp72 | HSPA1A | Cytoplasm[1] | Nucleus, Nucleolus, Plasma Membrane, Late Endosomes/Lysosomes[1][2][3][4] |
| Hsc70/Hsp73 | HSPA8 | Cytoplasm, Nucleus (in unstressed cells)[5] | Increased nuclear and nucleolar accumulation[5][6] |
| Grp78/BiP | HSPA5 | Endoplasmic Reticulum (ER) Lumen[7] | Remains in ER, upregulated upon ER stress |
| mtHsp70/Grp75 | HSPA9 | Mitochondrial Matrix[8] | Also found in the cytoplasm, nucleolus, and at mitochondria-associated ER membranes |
Quantitative Analysis of Hsp70 Subcellular Redistribution Under Stress
The translocation of Hsp70 from the cytoplasm to the nucleus is a hallmark of the cellular response to stress, such as heat shock. While precise stoichiometric data can vary between cell types and the nature of the stressor, studies have consistently demonstrated a significant shift in Hsp70 distribution.
One study on renal ischemia in a cell culture model showed that induced Hsp70 is found in small, soluble complexes in the cytoplasm during the recovery phase.[1] In hyperthermic rats, a significant increase in Hsp70-positive cells was observed in the brain, thymus, and bone marrow.[9] For instance, in skeletal muscle of rats, endurance training led to an approximately threefold increase in the percentage of Hsp70-positive myofibers.[10] Another study using confocal microscopy to quantify the plasma membrane localization of HSPA1A after heat shock found a significant increase that peaked at 8 hours post-stress.[11]
Experimental Protocols for Determining Subcellular Localization
The localization of Hsp70 is primarily investigated through two key experimental approaches: immunofluorescence microscopy and subcellular fractionation followed by immunoblotting.
Immunofluorescence Staining of Hsp70
This technique allows for the direct visualization of Hsp70 within intact cells.
Protocol Outline:
-
Cell Culture and Treatment: Cells are cultured on coverslips and subjected to stress conditions (e.g., heat shock) or control conditions.
-
Fixation: Cells are fixed with a cross-linking agent like 4% paraformaldehyde to preserve cellular structures.
-
Permeabilization: The cell membrane is permeabilized using a detergent (e.g., 0.1-0.5% Triton X-100) to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like 1% Bovine Serum Albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the Hsp70 isoform of interest (e.g., anti-Hsp70 polyclonal antibody). This is typically done overnight at 4°C.
-
Secondary Antibody Incubation: A fluorophore-conjugated secondary antibody that recognizes the primary antibody is added. This incubation is performed in the dark to prevent photobleaching.
-
Counterstaining and Mounting: The nucleus is often counterstained with a DNA-binding dye like DAPI. The coverslip is then mounted onto a microscope slide.
-
Microscopy: The stained cells are visualized using a fluorescence or confocal microscope.[12][13]
Caption: Workflow for Hsp70 analysis by subcellular fractionation and Western blot.
Signaling Pathways Governing Hsp70 Translocation
The movement of Hsp70 between cellular compartments is a tightly regulated process, often triggered by cellular stress.
Nuclear Import of Hsp70
Under stress conditions, cytosolic Hsp70 rapidly translocates to the nucleus to protect nuclear proteins and DNA. [2][3]This process is facilitated by a dedicated nuclear import carrier.
-
The Hikeshi Pathway: In response to heat stress, the interaction between Hsp70 and its nuclear import carrier, Hikeshi, is enhanced. [14]Hikeshi then facilitates the transport of Hsp70 through the nuclear pore complex into the nucleus. [14] Once in the nucleus, Hsp70 can co-localize with proteins involved in DNA repair, such as PARP-1 and XRCC1, suggesting a direct role in maintaining genomic integrity during stress. [2]
Signaling Pathway of Hsp70 Nuclear Import
Caption: Stress-induced nuclear import of Hsp70 via the Hikeshi pathway.
Mitochondrial Import of Hsp70 (HSPA9/Mortalin)
The mitochondrial Hsp70, HSPA9 (also known as mortalin or Grp75), is encoded by a nuclear gene and imported into the mitochondria post-translationally. [8]
-
Mitochondrial Targeting Sequence: HSPA9 contains an N-terminal mitochondrial targeting sequence that directs it to the mitochondrial import machinery.
-
TIM/TOM Complex: The protein is recognized by the translocase of the outer mitochondrial membrane (TOM) complex and subsequently translocated across the inner membrane by the TIM23 complex. [15]HSPA9 itself is a key component of the presequence translocase-associated motor (PAM), which uses the energy from ATP hydrolysis to drive the import of other mitochondrial proteins into the matrix.
Logical Relationship of HSPA9 Mitochondrial Import
Caption: Overview of the import pathway for mitochondrial Hsp70 (HSPA9).
Conclusion
The subcellular localization of Hsp70 is a dynamic and critical aspect of its function as a molecular chaperone. Its presence in multiple cellular compartments under basal conditions and its rapid redistribution in response to stress underscore its central role in maintaining cellular homeostasis and promoting cell survival. A thorough understanding of the mechanisms that control Hsp70's cellular trafficking is essential for elucidating its role in disease and for the development of novel therapeutic strategies that target this key protein.
References
- 1. Induced Hsp70 is in small, cytoplasmic complexes in a cell culture model of renal ischemia: a comparative study with heat shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp70 translocates to the nuclei and nucleoli, binds to XRCC1 and PARP-1, and protects HeLa cells from single-strand DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hsp70: nuclear concentration during environmental stress and cytoplasmic storage during recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hsp70: Nuclear concentration during environmental stress and cytoplasmic storage during recovery [ouci.dntb.gov.ua]
- 5. ias.ac.in [ias.ac.in]
- 6. journals.physiology.org [journals.physiology.org]
- 7. uniprot.org [uniprot.org]
- 8. Spatial analysis of cell death and Hsp70 induction in brain, thymus, and bone marrow of the hyperthermic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular distribution of Hsp70 expression in rat skeletal muscles. Effects of moderate exercise training and chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heat-Induced Phosphatidylserine Changes Drive HSPA1A’s Plasma Membrane Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. HSP70 Polyclonal Antibody (PA5-28003) [thermofisher.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. HSPA9 - Wikipedia [en.wikipedia.org]
The Dual Role of HSPA1A (HSP70) in Cellular Homeostasis and Disease: An In-depth Technical Guide
An Examination of HSPA1A Expression, Signaling, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.
Introduction
Heat Shock Protein Family A (Hsp70) Member 1A, encoded by the HSPA1A gene, is a crucial molecular chaperone, often referred to as Hsp72. This 70kDa protein is a key component of the cellular stress response, playing a vital role in maintaining protein homeostasis. Under physiological conditions, HSPA1A expression is generally low; however, it is robustly induced by various cellular stressors, including heat shock, oxidative stress, and exposure to toxins. Its primary function is to facilitate the correct folding of newly synthesized or denatured proteins, prevent protein aggregation, and assist in the degradation of misfolded proteins. Beyond its canonical role in proteostasis, HSPA1A is deeply implicated in a multitude of cellular processes, including signal transduction, apoptosis, and inflammation, making it a protein of significant interest in various disease contexts, particularly cancer. This technical guide provides a comprehensive overview of HSPA1A expression across different cell types, delves into its intricate signaling pathways, and offers detailed experimental protocols for its study.
Clarification: SPA70 vs. HSPA1A (HSP70)
It is critical to distinguish between the small molecule This compound and the protein HSPA1A (Hsp70). This compound is a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR), a nuclear receptor that regulates the metabolism of many drugs. As an hPXR antagonist, this compound is investigated for its potential to enhance the efficacy of chemotherapeutic agents by preventing their breakdown. In contrast, HSPA1A is a protein chaperone. The similarity in nomenclature can be a source of confusion. This document will focus exclusively on the protein, HSPA1A.
HSPA1A Expression in Human Tissues and Cell Lines
The expression of HSPA1A varies significantly across different tissues and cell types, reflecting its role in both basal cellular functions and stress responses.
HSPA1A Expression in Normal Human Tissues
Immunohistochemical studies have revealed a ubiquitous cytoplasmic and nuclear expression of HSPA1A in most normal human tissues. However, the intensity of this expression differs. Tissues with high metabolic activity or those frequently exposed to stress tend to exhibit higher basal levels of HSPA1A. For instance, strong expression is often observed in the adrenal gland, kidney, and skin.[1] In contrast, tissues like adipose tissue and skeletal muscle may show lower constitutive expression.[1] A study on 24 different human tissues showed that HSPA1A was detectably expressed in the adrenal gland, bladder, breast, bronchus, cardiac muscle, esophagus, kidney, prostate, and skin in a cell-type-specific manner.[1][2]
HSPA1A Expression in Cancer
Elevated levels of HSPA1A are a common feature in a wide range of human cancers, including those of the breast, colon, lung, liver, and prostate.[3] This overexpression is often associated with advanced tumor stage, poor prognosis, and resistance to therapy.[4] The increased expression of HSPA1A in malignant cells is thought to be a survival mechanism, helping them to cope with the intrinsic stresses of the tumor microenvironment, such as hypoxia, nutrient deprivation, and acidosis. Furthermore, HSPA1A can inhibit apoptotic pathways, thereby promoting cancer cell survival.[5][6] In colon cancer, for instance, while HSPA1A mRNA expression was found to be decreased in tumor tissues compared to normal tissues, high HSPA1A expression was paradoxically associated with unfavorable survival.[4][7]
Quantitative Expression of HSPA1A in Human Cell Lines
Quantitative proteomic analyses provide valuable insights into the absolute and relative abundance of HSPA1A across various human cell lines. This data is essential for selecting appropriate model systems for functional studies. The tables below summarize the expression levels of HSPA1A in a selection of commonly used human cell lines, with data derived from mass spectrometry-based proteomics.
| Cell Line | Tissue of Origin | HSPA1A Protein Abundance (ppm) | Data Source |
| A549 | Lung Carcinoma | 2,300 | PaxDb |
| HEK293 | Embryonic Kidney | 1,200 | PaxDb |
| HeLa | Cervical Carcinoma | 3,300 | PaxDb |
| HepG2 | Hepatocellular Carcinoma | 1,800 | PaxDb |
| MCF7 | Breast Adenocarcinoma | 2,100 | PaxDb |
| Jurkat | T-cell Leukemia | 1,500 | PaxDb |
| U-2 OS | Osteosarcoma | 2,500 | PaxDb |
Table 1: HSPA1A Protein Abundance in Common Human Cell Lines (Data from PaxDb)
| Cell Line | Lineage | Relative Protein Expression (Log2) | Data Source |
| A549 | Lung | 11.5 | CCLE Proteomics |
| HEK293T | Kidney | 10.8 | CCLE Proteomics |
| HeLa | Cervix | 11.2 | CCLE Proteomics |
| HepG2 | Liver | 10.9 | CCLE Proteomics |
| MCF7 | Breast | 11.1 | CCLE Proteomics |
| JURKAT | Hematopoietic | 10.5 | CCLE Proteomics |
| U-2 OS | Bone | 11.0 | CCLE Proteomics |
Table 2: Relative HSPA1A Protein Expression in Cancer Cell Line Encyclopedia (CCLE) Proteomics Data
Key Signaling Pathways Involving HSPA1A
HSPA1A is a central node in cellular signaling networks, particularly those governing the response to stress and the regulation of cell death.
The Heat Shock Response Pathway
The induction of HSPA1A expression is primarily regulated by the Heat Shock Factor 1 (HSF1). Under non-stress conditions, HSF1 is maintained in a monomeric, inactive state through its association with Hsp90 and other chaperones. Upon cellular stress, which leads to an accumulation of misfolded proteins, these chaperones are sequestered away from HSF1. This allows HSF1 to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, including HSPA1A, leading to their robust transcription. This response is a fundamental mechanism for cellular protection against proteotoxic stress.
HSPA1A and the Regulation of Apoptosis
HSPA1A exerts potent anti-apoptotic functions by intervening at multiple points in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
-
Intrinsic Pathway: HSPA1A can prevent the release of cytochrome c from the mitochondria, a critical step in the activation of the apoptotic cascade. It can also directly interact with and inhibit the Apoptotic Protease Activating Factor 1 (Apaf-1), thereby preventing the formation of the apoptosome and the subsequent activation of caspase-9.
-
Extrinsic Pathway: HSPA1A can interfere with the signaling downstream of death receptors, such as the Tumor Necrosis Factor Receptor (TNFR). It can inhibit the activation of pro-caspase-8, a key initiator caspase in this pathway.
Furthermore, HSPA1A can modulate the activity of other signaling pathways that influence cell survival, such as the NF-κB and ERK/JNK pathways.[2][8] For example, HSPA1A can attenuate apoptosis and oxidative stress through the ERK/JNK signaling pathway.[2][8]
Experimental Protocols for the Study of HSPA1A
Accurate and reproducible methods are essential for investigating the expression and function of HSPA1A. The following sections provide detailed protocols for the most common techniques used in HSPA1A research.
Western Blotting for HSPA1A Detection
Western blotting is a widely used technique to detect and quantify HSPA1A protein levels in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HSPA1A (see Table 3 for validated antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Determine protein concentration using a protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HSPA1A antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. novusbio.com [novusbio.com]
- 2. Heat Shock Protein Family A Member 1A Attenuates Apoptosis and Oxidative Stress via ERK/JNK Pathway in Hyperplastic Prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Gygi Lab @ HMS [gygi.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSPA1A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Heat Shock Protein Family A Member 1A Attenuates Apoptosis and Oxidative Stress via ERK/JNK Pathway in Hyperplastic Prostate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of SPA70 in Cellular Processes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The designation "SPA70" is utilized in scientific literature to refer to two distinct molecules of significant interest in cellular biology and pharmacology. The first is a synthetic small molecule, This compound, a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR) , which plays a crucial role in drug metabolism and resistance. The second is Stress-Associated Protein 70 (Hsp70, also known as HSPA1A) , a ubiquitous molecular chaperone critical to protein homeostasis, stress response, and apoptosis. This technical guide provides an in-depth analysis of the core cellular functions, signaling pathways, and experimental methodologies related to both of these molecules to mitigate ambiguity and provide a comprehensive resource for the scientific community.
Part 1: this compound, the Human Pregnane X Receptor (hPXR) Antagonist
Introduction
This compound is a synthetic molecule identified as a potent and selective antagonist of the human pregnane X receptor (hPXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. By inhibiting hPXR, this compound can reverse drug resistance and enhance the efficacy of chemotherapeutic agents, making it a promising tool in cancer research and drug development.
Core Cellular Processes and Signaling Pathways
The primary role of this compound is the modulation of the hPXR signaling pathway. hPXR is activated by a wide range of xenobiotics, including many therapeutic drugs. Upon activation, it forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes, such as cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1), leading to their increased transcription. This results in accelerated metabolism and efflux of therapeutic agents, thereby reducing their efficacy.
This compound functions as a competitive antagonist, binding to the ligand-binding domain of hPXR and preventing its activation by agonists. This inhibition blocks the downstream transcription of target genes, leading to increased intracellular concentrations and enhanced efficacy of co-administered drugs.
The Role of Heat Shock Protein 70 (Hsp70) in Cancer: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Hsp70's Pro-Tumorigenic Functions, Associated Signaling Pathways, and Methodologies for its Study.
Introduction
Heat Shock Protein 70 (Hsp70), a highly conserved molecular chaperone, is a critical component of the cellular machinery responsible for maintaining protein homeostasis. Its primary functions include aiding in the folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation under conditions of cellular stress.[1] In the context of oncology, Hsp70 is frequently overexpressed in a wide array of malignancies and has been shown to be intimately involved in tumor cell survival, proliferation, and resistance to therapy.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of Hsp70 in cancer, with a focus on its associated signaling pathways, quantitative expression data, and detailed experimental protocols for its investigation.
The Pro-Tumorigenic Functions of Hsp70
The overexpression of Hsp70 in cancer cells is not a mere consequence of the stressful tumor microenvironment but an active contributor to the malignant phenotype. Hsp70 exerts its pro-tumorigenic effects through several mechanisms:
-
Inhibition of Apoptosis: Hsp70 can block programmed cell death at multiple points in the apoptotic cascade. It has been shown to inhibit the activation of caspases, key executioners of apoptosis, and to interfere with the function of pro-apoptotic proteins such as Bax and Apaf-1.[3]
-
Promotion of Cell Proliferation and Survival: By stabilizing and refolding key signaling proteins, Hsp70 supports the continuous and unregulated growth of cancer cells.[4]
-
Enhancement of Metastasis and Invasion: Hsp70 has been implicated in the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive.[5]
-
Drug Resistance: The cytoprotective functions of Hsp70 can confer resistance to a variety of cancer therapies, including chemotherapy and radiation, by preventing drug-induced protein damage and apoptosis.[3]
Quantitative Data on Hsp70 Expression in Cancer
The upregulation of Hsp70 is a common feature across numerous cancer types and often correlates with poor prognosis. The following tables summarize quantitative data on Hsp70 expression from various studies.
Table 1: Serum Hsp70 Levels in Healthy Individuals and Cancer Patients
| Cohort | Mean Serum Hsp70 Concentration (ng/mL) | Standard Deviation (ng/mL) | Assay Method | Reference |
| Healthy Volunteers (n=114) | 6.4 | 2.7 | lipHsp70 ELISA | |
| Cancer Patients (various) | Significantly higher than healthy volunteers | - | lipHsp70 ELISA |
This table presents data from a study utilizing a specific ELISA for liposomal Hsp70, which may be released by tumor cells.
Table 2: Fold Change of Hsp70 Family mRNA Expression in Hepatocellular Carcinoma (HCC)
| Hsp70 Family Member | Fold Change in HCC vs. Normal Tissue | p-value | Database | Reference |
| HSPA4 | 2.202 | 1.9E-72 | ONCOMINE | [6] |
| HSPA13 | 2.119 | 9.4E-49 | ONCOMINE | [6] |
| HSPA14 | 2.099 | 7.76E-58 | ONCOMINE | [6] |
This table highlights the significant upregulation of specific Hsp70 family members at the mRNA level in hepatocellular carcinoma.
Key Signaling Pathways Involving Hsp70 in Cancer
Hsp70 is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. Its chaperone activity is crucial for the stability and function of many oncoproteins.
Hsp70 in the RTK-RAS-RAF-MEK-ERK Pathway
The Receptor Tyrosine Kinase (RTK)-RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hsp70 has been shown to interact with and stabilize key components of this pathway, such as Raf-1, thereby promoting its oncogenic signaling.
Hsp70 stabilizes RAF, a key kinase in the ERK signaling pathway.
Hsp70 in the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another central regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer. Hsp70 can promote the stability and activity of AKT, a key kinase in this pathway, thereby contributing to tumor cell survival and resistance to apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | HSP70 and HSP90 in Cancer: Cytosolic, Endoplasmic Reticulum and Mitochondrial Chaperones of Tumorigenesis [frontiersin.org]
- 3. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The expression profiles and prognostic values of HSP70s in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
post-translational modifications of SPA70
An In-depth Technical Guide on the Core Properties and Functional Mechanisms of SPA70, a Pregnane (B1235032) X Receptor Antagonist
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This guide addresses the inquiry regarding "." It is imperative to begin with a crucial clarification: This compound is a small molecule, not a protein. As such, it does not undergo post-translational modifications (PTMs), which are enzymatic alterations that occur to proteins after their synthesis.
This document will, therefore, provide a comprehensive technical overview of this compound, focusing on its well-documented role as a potent and selective antagonist of the human pregnane X receptor (hPXR). The information presented herein is curated from peer-reviewed scientific literature to meet the high standards of the intended audience.
Executive Summary
This compound is a synthetic small molecule that has been identified as a highly selective and potent antagonist of the human pregnane X receptor (hPXR), a key nuclear receptor that regulates the metabolism of a wide array of xenobiotics and endogenous compounds.[1][2] By inhibiting hPXR, this compound can reverse drug resistance in cancer cells and modulate various metabolic pathways, making it a promising candidate for therapeutic development.[1][3][4] This guide will delve into the quantitative aspects of its antagonist activity, the experimental methodologies used for its characterization, and the signaling pathways it influences.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's activity as an hPXR antagonist, derived from various experimental models.
| Parameter | Value | Cell Line/Model | Experimental Context | Reference |
| hPXR Antagonism | ||||
| IC₅₀ vs. Rifampicin (B610482) | ~1.2 µM (EC₅₀ of Rifampicin in the absence of this compound) | HepG2 cells | Luciferase reporter assay with rifampicin as the agonist. | [1] |
| Complete Blockade | 10 µM | HepG2 cells | Completely blocked rifampicin activity at all tested concentrations. | [1] |
| Kinase Inhibition | ||||
| Kd for KIT | 2.5 µM | Kinase inhibition profiling assay | Moderate inhibition observed out of 384 kinases tested. | [1] |
| Kd for CSF1R | 4 µM | Kinase inhibition profiling assay | Moderate inhibition observed out of 384 kinases tested. | [1] |
| In Vivo Efficacy | ||||
| Effective Dose | 150 and 200 mg kg⁻¹ | Humanized hPXR mouse model | Effectively blocked rifampicin-induced activation of hPXR. | [1] |
| Maximum Tested Dose | 500 mg kg⁻¹ | Humanized hPXR mouse model | No detrimental health effects observed. | [1] |
Key Experimental Protocols
The characterization of this compound has relied on a variety of robust experimental techniques. Below are detailed methodologies for some of the key experiments.
Cell-Based Luciferase Reporter Assay for hPXR Antagonism
This assay is fundamental for quantifying the antagonist activity of this compound against hPXR.
-
Cell Line: HepG2 cells, which are human liver cancer cells, are commonly used as they endogenously express hPXR.
-
Plasmids: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements (e.g., from the CYP3A4 gene) and a plasmid expressing hPXR to ensure robust signal. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.
-
Treatment: Transfected cells are treated with a known hPXR agonist (e.g., rifampicin) in the presence of varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Measurement: After a suitable incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The percentage of inhibition of the agonist-induced luciferase activity is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Humanized Mouse Model for In Vivo Efficacy
To assess the in vivo effects of this compound, a transgenic mouse model expressing human PXR is utilized.
-
Animal Model: Mice that are genetically engineered to express the human PXR gene, often in a liver-specific manner.
-
Treatment Regimen: Mice are treated with an hPXR agonist like rifampicin to induce the expression of PXR target genes (e.g., Cyp3a11, the mouse ortholog of human CYP3A4). A separate group of mice is co-treated with rifampicin and this compound at various doses. A control group receives the vehicle.
-
Sample Collection: After the treatment period, liver tissues and blood samples are collected.
-
Analysis:
-
Gene Expression: RNA is extracted from the liver tissue, and the mRNA levels of PXR target genes are quantified using quantitative real-time PCR (qRT-PCR).
-
Enzyme Activity: The metabolic activity of CYP3A enzymes can be assessed by measuring the metabolism of a known substrate (e.g., midazolam) in liver microsomes or in vivo.[1]
-
-
Outcome: A significant reduction in the agonist-induced expression and activity of CYP3A in the this compound co-treated group indicates effective in vivo antagonism of hPXR.
Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to investigate the interaction between PXR and other proteins, such as the histone acetyltransferase Tip60, which can be modulated by this compound.[3]
-
Cell Lysis: Cells (e.g., A549 lung cancer cells) are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (e.g., anti-PXR antibody) that is coupled to agarose (B213101) or magnetic beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting protein (e.g., anti-Tip60 antibody) and the bait protein (anti-PXR) as a control.
-
Result: The detection of the interacting protein in the eluate indicates an interaction with the bait protein.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of this compound's function.
The Pregnane X Receptor (PXR) Signaling Pathway
The following diagram illustrates the PXR signaling pathway and the point of intervention by this compound.
References
- 1. This compound is a potent antagonist of human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011) | St. Jude Research [stjude.org]
An In-depth Technical Guide to the Binding Partners and Interactome of SPA70
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide elucidates the binding partners and interactome of SPA70. It addresses the critical ambiguity of the term "this compound," providing distinct sections for the small molecule antagonist of the Pregnane X Receptor (PXR) and the far more extensively studied molecular chaperone, Stress-Associated Protein 70 (HSP70/HSPA1A), which is the primary focus of this document.
Introduction and Clarification of "this compound"
The term "this compound" is utilized in scientific literature to refer to two distinct molecular entities. This ambiguity necessitates a clear distinction for accurate research and development.
-
This compound (Specific PXR Antagonist 70): A small molecule, 1-(2,5-Dimethoxyphenyl)-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-5-methyl-1H-1,2,3-triazole, that acts as a potent and selective antagonist of the human Pregnane X Receptor (PXR). Its interactions are primarily with this nuclear receptor.
-
This compound (Stress-Associated Protein 70): More commonly known as HSP70 (Heat Shock Protein 70) or HSPA1A, this is a highly conserved and abundant molecular chaperone. It plays a central role in protein homeostasis by assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and directing terminally damaged proteins for degradation. The "interactome" of this protein is vast and complex, encompassing a wide range of co-chaperones and client proteins.
This guide will first briefly cover the small molecule this compound and then provide an in-depth analysis of the protein HSP70, which is the entity with a complex interactome relevant to the user's query.
This compound: The Small Molecule PXR Antagonist
This compound is a chemical compound identified as a potent and selective antagonist of the human Pregnane X Receptor (hPXR), a key regulator of drug metabolism. By inhibiting hPXR, this compound can prevent the upregulation of drug-metabolizing enzymes, thereby enhancing the efficacy and reducing resistance to various therapeutic agents, particularly in oncology.[1][2][3]
Binding Partner and Quantitative Data
The primary and most well-characterized binding partner of the small molecule this compound is the human Pregnane X Receptor (hPXR). This compound binds to the ligand-binding domain (LBD) of hPXR, preventing its activation by agonists.[1][2]
| Binding Partner | Interaction Type | Quantitative Metric | Value | Assay | Reference |
| Human Pregnane X Receptor (hPXR) | Antagonist Binding | IC50 | 540 nM | hPXR Transactivation Assay | [4] |
| Human Pregnane X Receptor (hPXR) | Antagonist Binding | Ki | 390 nM | hPXR Transactivation Assay | [4] |
This compound/HSP70: The Molecular Chaperone
The remainder of this guide focuses on the Stress-Associated Protein 70 (HSP70), a central hub in the cellular protein quality control network.[5] Its function is ATP-dependent and modulated by a host of co-chaperones that regulate its substrate binding and release cycle.
The HSP70 Chaperone Cycle and Core Interactome
The primary function of HSP70 is to bind to exposed hydrophobic regions of unfolded or partially folded proteins ("clients"), preventing their aggregation and facilitating their correct folding.[5] This process is governed by an ATP-hydrolysis-driven cycle, which involves key classes of binding partners:
-
J-Domain Proteins (HSP40s): These co-chaperones deliver client proteins to HSP70 and stimulate its ATPase activity, which locks HSP70 in a high-affinity state for the client.[5]
-
Nucleotide Exchange Factors (NEFs): These proteins (e.g., BAG domain proteins, HspBP1) promote the exchange of ADP for ATP, causing HSP70 to release the client protein, allowing it to attempt folding.[6]
-
Client Proteins: A vast array of proteins across the proteome that require assistance in folding, particularly under conditions of cellular stress.
-
Other Chaperones and Co-chaperones: HSP70 collaborates with other chaperone systems, such as HSP90 and the proteasome, often through adaptor proteins like CHIP (Carboxyl-terminus of HSP70 Interacting Protein), which is also an E3 ubiquitin ligase that can target clients for degradation.[6][7]
Below is a diagram illustrating the fundamental HSP70 chaperone cycle.
Quantitative Data on HSP70 Binding Partners
Quantifying the interactions of HSP70 across its entire interactome is challenging due to the transient nature of many of these associations. Large-scale proteomic studies have identified hundreds of potential interactors.[8][9][10] The table below summarizes key, well-characterized binding partners. While precise dissociation constants (Kd) are not available for all interactions under physiological conditions, the functional significance is well-established.
| Interactor | Class | Function of Interaction | Quantitative Data / Notes | Reference |
| HSP40 (DNAJ family) | Co-chaperone | Delivers substrate and stimulates HSP70's ATPase activity. | Essential for the chaperone cycle. | [5] |
| HSP90 | Chaperone | Cooperates in folding specific clients, e.g., steroid hormone receptors and kinases. | Forms a multi-chaperone complex with HSP70. | [10] |
| HOP (HSP70/HSP90 Organizing Protein) | Co-chaperone | Acts as an adaptor to physically link HSP70 and HSP90. | Binds to the C-terminal EEVD motif of both chaperones. | [6] |
| CHIP (C-terminus of HSP70-Interacting Protein) | Co-chaperone / E3 Ubiquitin Ligase | Links HSP70 to the proteasome, promoting degradation of terminally misfolded clients. | Binds the C-terminus of HSP70 via its TPR domain. | [7] |
| BAG family proteins (e.g., BAG-1) | Co-chaperone (NEF) | Promotes the exchange of ADP for ATP, leading to substrate release. | Competes with Hip for binding to the ATPase domain. | [6] |
| Hip (HSP70-interacting protein) | Co-chaperone | Stabilizes the ADP-bound state of HSP70, prolonging substrate interaction. | Binds to the ATPase domain of HSP70. | [6] |
| Newly Synthesized Polypeptides | Client | De novo protein folding. | HSP70 associates with translating ribosomes. | [4][9] |
| Misfolded/Denatured Proteins | Client | Refolding and prevention of aggregation, especially under stress. | Binding is promiscuous to short, exposed hydrophobic segments. |
Experimental Protocols for a this compound/HSP70 Interactome Study
Identifying the binding partners of HSP70 relies on techniques that can capture these often transient protein-protein interactions. The most common approaches are co-immunoprecipitation (Co-IP) followed by Western Blot for validation of specific interactions, and mass spectrometry (MS) for large-scale, unbiased discovery of the interactome.
Below is a diagram of a generalized workflow for such a study.
Detailed Methodology: Co-Immunoprecipitation (Co-IP)
This protocol describes the immunoprecipitation of endogenous HSP70 to identify a specific, suspected binding partner.
-
Cell Lysis:
-
Culture cells to ~80-90% confluency. If investigating stress-induced interactions, apply the relevant stress (e.g., heat shock at 42°C for 1-2 hours).
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). The buffer choice is critical to maintain protein-protein interactions.
-
Incubate on ice for 20-30 minutes with gentle agitation.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate using a Bradford or BCA assay.
-
Pre-clear the lysate by incubating with Protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
Add a high-quality antibody specific to HSP70 (typically 2-5 µg) to 500-1000 µg of lysate. As a negative control, use an isotype-matched IgG antibody in a parallel sample.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Complex Capture and Washes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant (this is the "unbound" fraction).
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration). This step is critical for removing non-specific proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against the suspected interacting protein. A successful Co-IP will show a band for the interactor in the HSP70 IP lane but not in the IgG control lane.
-
Detailed Methodology: Mass Spectrometry (MS) for Interactome Profiling
This protocol outlines a discovery approach to identify a broad range of HSP70 binding partners. It builds on the Co-IP protocol but requires higher stringency and specific MS-compatible reagents.
-
Complex Isolation (as per Co-IP):
-
Follow steps 1-3 of the Co-IP protocol. It is crucial to perform multiple biological replicates (at least three) and include a stringent negative control (isotype IgG).
-
Washing steps must be extensive to minimize background contaminants, which are a major challenge in IP-MS.
-
-
On-Bead Digestion:
-
After the final wash, instead of eluting with SDS buffer, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with iodoacetamide.
-
Add a proteomics-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides while they are still bound to the beads. This reduces background from the antibody heavy and light chains.
-
Collect the supernatant containing the peptides.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and sequentially fragmented in the mass spectrometer to determine their amino acid sequence.
-
-
Data Analysis and Interpretation:
-
Use a search algorithm (e.g., MaxQuant, Sequest) to match the acquired MS/MS spectra against a protein sequence database (e.g., UniProt human database).
-
Identified proteins are filtered based on stringent statistical criteria (e.g., a false discovery rate < 1%).
-
Perform label-free quantification (LFQ) or stable isotope labeling (SILAC) to determine the relative abundance of each identified protein in the HSP70 IP samples compared to the IgG control samples.
-
True interaction partners should be significantly enriched in the HSP70 pulldown.
-
Perform bioinformatics analysis on the list of high-confidence interactors to identify enriched cellular pathways, functional clusters, and protein interaction networks.
-
Conclusion
The study of "this compound" requires careful definition of the molecule of interest. While the small molecule this compound presents a targeted approach for modulating the Pregnane X Receptor in drug development, the protein this compound/HSP70 offers a much broader and more complex field of study. As a central node in the protein homeostasis network, the HSP70 interactome is vast and dynamic. Understanding these interactions is critical for deciphering fundamental cellular processes and for developing therapeutic strategies for diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders and cancer. The methodologies outlined in this guide provide a robust framework for both the validation of specific HSP70 interactions and the large-scale discovery of its complex cellular network.
References
- 1. Hsp70 molecular chaperones: multifunctional allosteric holding and unfolding machines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteome-wide identification of HSP70/HSC70 chaperone clients in human cells | PLOS Biology [journals.plos.org]
- 5. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp70 - Wikipedia [en.wikipedia.org]
- 7. Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-wide identification of HSP70/HSC70 chaperone clients in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomics of the yeast Hsp70/Hsp90 interactomes during DNA damage reveals chaperone-dependent regulation of ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution and solvent-exposure of Hsp70 chaperone binding sites across the E. coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biophysical Properties of VER-155008, an Hsp70 Inhibitor
Disclaimer: Initial searches for a compound specifically named "SPA70 compound" did not yield any publicly available information. It is presumed that this may be an internal, pre-clinical, or alternative designation for a compound. This guide will therefore focus on a well-characterized, structurally and functionally related compound, VER-155008 , a potent inhibitor of the Heat Shock Protein 70 (Hsp70) family. The data and methodologies presented herein are based on publicly available research on VER-155008 and are intended to serve as a representative technical guide for researchers, scientists, and drug development professionals.
Introduction to VER-155008
VER-155008 is a small molecule, adenosine-derived compound that acts as a potent inhibitor of the Hsp70 family of molecular chaperones.[1][2] Hsp70 proteins are crucial for maintaining protein homeostasis and are often overexpressed in various cancer cells, contributing to tumor cell survival, proliferation, and resistance to therapy.[3][4] VER-155008 binds to the nucleotide-binding domain (NBD) of Hsp70, acting as an ATP-competitive inhibitor.[1][5] This action prevents the allosteric control between the NBD and the substrate-binding domain (SBD), thereby inhibiting the chaperone's function.[1] Due to its role in disrupting Hsp70 activity, VER-155008 has demonstrated significant anti-tumor effects in various cancer models, including lung, colon, breast, and prostate cancers.[3][5][6]
Biophysical Properties and Quantitative Data
The interaction of VER-155008 with Hsp70 family members has been characterized using several biophysical techniques. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory activity.
Table 1: Binding Affinity of VER-155008 to Hsp70 Family Proteins
| Protein | Method | Dissociation Constant (Kd) | Reference |
| Hsp70 | Isothermal Titration Calorimetry (ITC) | 228 ± 16 nM | [1] |
| Hsc70 | Surface Plasmon Resonance (SPR) | 0.3 µM | [1] |
| Hsp70 | Surface Plasmon Resonance (SPR) | 0.3 µM | [7] |
Table 2: Inhibitory Activity of VER-155008
| Target | Assay Type | IC50 | Reference |
| Hsp70 | Cell-free | 0.5 µM | [6][8] |
| Hsc70 | Cell-free | 2.6 µM | [6][8] |
| Grp78 (Bip) | Cell-free | 2.6 µM | [6][8] |
| Hsp90 | Cell-free | >200 µM | [8] |
Table 3: Cellular Growth Inhibition (GI50) of VER-155008 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 | Reference |
| HCT116 | Colon | 5.3 µM | [6][9] |
| BT474 | Breast | 10.4 µM | [8] |
| HT29 | Colon | 12.8 µM | [8] |
| MDA-MB-468 | Breast | 14.4 µM | [8] |
| PC12 (24h) | Pheochromocytoma | 64.3 µM | [10] |
| PC12 (48h) | Pheochromocytoma | 61.8 µM | [10] |
| PC12 (72h) | Pheochromocytoma | 50.5 µM | [10] |
| 211H (72h) | Pleural Mesothelioma | 2.2 µM | [2] |
| H2452 (72h) | Pleural Mesothelioma | 1.5 µM | [2] |
| H28 (72h) | Pleural Mesothelioma | 3.1 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the heat changes that occur upon the binding of a ligand (VER-155008) to a macromolecule (Hsp70), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Protocol:
-
Protein Preparation: Purified full-length human Hsp70 is dialyzed against the experimental buffer (e.g., 40 mM HEPES-KOH pH 7.6, 150 mM KCl, 5 mM MgCl2). The protein concentration is determined using a spectrophotometer.
-
Ligand Preparation: VER-155008 is dissolved in the same dialysis buffer to a concentration approximately 10-20 times that of the protein.
-
ITC Experiment: The Hsp70 solution is placed in the sample cell of the calorimeter, and the VER-155008 solution is loaded into the injection syringe.
-
Titration: A series of small injections of the VER-155008 solution are made into the Hsp70 solution while the heat released or absorbed is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and thermodynamic parameters.[1][11]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It is employed to determine the kinetics (association and dissociation rates) and affinity of the interaction between VER-155008 and Hsp70.
Protocol:
-
Chip Preparation: A sensor chip (e.g., NTA sensor chip) is docked in the SPR instrument.[8]
-
Ligand Immobilization: His-tagged Hsp70 is immobilized on the sensor chip surface.[8][12]
-
Analyte Injection: Different concentrations of VER-155008 (analyte) are flowed over the chip surface.[13]
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The dissociation constant (Kd) is calculated as koff/kon.[12][14]
Cell Viability Assay (CCK8/WST-8)
This colorimetric assay is used to determine the cytotoxic or cytostatic effects of VER-155008 on cancer cell lines by measuring cell viability.
Protocol:
-
Cell Seeding: Tumor cells are seeded in 96-well plates at a specific density (e.g., 3 x 103 cells/well) and incubated for 24 hours.[10]
-
Compound Treatment: The cells are treated with various concentrations of VER-155008 and incubated for different time points (e.g., 24, 48, 72 hours).[2][10]
-
Reagent Addition: A water-soluble tetrazolium salt (WST-8, in the form of CCK8 reagent) is added to each well and incubated for 1-4 hours.[2][10]
-
Measurement: The amount of formazan (B1609692) dye produced, which is directly proportional to the number of living cells, is quantified by measuring the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: The GI50 (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
VER-155008 exerts its anti-tumor effects by modulating several key signaling pathways.
Inhibition of PI3K/AKT/mTOR and MEK/ERK Pathways
In pheochromocytoma and pleural mesothelioma cells, VER-155008 has been shown to down-regulate the phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[2][10] These pathways are critical for cell proliferation, survival, and growth. By inhibiting these pathways, VER-155008 induces cell cycle arrest and apoptosis.[10]
Caption: VER-155008 inhibits Hsp70, leading to the downregulation of PI3K/AKT/mTOR and MEK/ERK signaling.
Induction of Apoptosis and Cell Cycle Arrest
VER-155008 treatment has been shown to induce apoptosis in various cancer cell lines.[3] In androgen receptor-positive prostate cancer cells, it also leads to G1 cell cycle arrest.[3] This is often accompanied by the downregulation of Hsp70 client proteins, such as HSP27, HOP, and HSP90β.[3]
Caption: Inhibition of Hsp70 by VER-155008 leads to client protein degradation, inducing apoptosis and cell cycle arrest.
Experimental Workflow for Assessing Cellular Effects
A typical workflow to investigate the cellular effects of VER-155008 involves a series of in vitro assays.
Caption: A standard experimental workflow to evaluate the in vitro anti-cancer effects of VER-155008.
Conclusion
VER-155008 is a potent and specific inhibitor of the Hsp70 family of chaperones with significant anti-cancer activity demonstrated in a variety of preclinical models. Its mechanism of action involves the competitive inhibition of ATP binding to the NBD of Hsp70, leading to the disruption of key cellular signaling pathways, such as PI3K/AKT/mTOR and MEK/ERK, and ultimately inducing cell cycle arrest and apoptosis in cancer cells. The comprehensive biophysical and cellular data available for VER-155008 make it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a foundational overview of its properties and the experimental approaches used for its characterization, serving as a resource for professionals in the field of drug discovery and development.
References
- 1. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 9. targetmol.com [targetmol.com]
- 10. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Analysis of Hsp70 Inhibitors | PLOS One [journals.plos.org]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring SPA70 Activity In Vitro: Application Notes and Protocols
Introduction
The term "SPA70" can be ambiguous. Scientific literature primarily identifies This compound as a potent and selective small molecule antagonist of the human Pregnane (B1235032) X Receptor (hPXR), a key regulator of xenobiotic metabolism.[1][2][3] Therefore, measuring its "activity" involves quantifying its ability to inhibit hPXR.
However, the nomenclature "this compound" might also be misconstrued as a reference to a member of the Heat Shock Protein 70 (Hsp70) family of molecular chaperones, which are central to maintaining protein homeostasis.[4][5][6]
To provide a comprehensive resource, these application notes will detail the in vitro methods for measuring activity in both contexts.
-
Part 1: Focuses on measuring the hPXR antagonistic activity of the chemical compound This compound .
-
Part 2: Describes standard assays for measuring the chaperone activity of Heat Shock Protein 70 (Hsp70) .
Part 1: Measuring the hPXR Antagonistic Activity of this compound
The activity of this compound is defined by its ability to bind to the human Pregnane X Receptor (hPXR) and inhibit its function as a ligand-activated transcription factor. This is typically measured through binding assays and cell-based reporter assays.
Signaling Pathway: hPXR Activation and Antagonism by this compound
The nuclear receptor hPXR is activated by various ligands (agonists), such as the antibiotic rifampicin. Upon activation, it heterodimerizes with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter region of target genes (like CYP3A4), and recruits coactivators to initiate transcription. This compound acts as an antagonist by binding to the hPXR ligand-binding domain (LBD), preventing the conformational change necessary for coactivator recruitment and thus blocking transcription.[2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-molecule study of the dynamics of the molecular chaperone Hsp70 during the functional cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HSPA9 (Mortalin/GRP75) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the identification and characterization of small molecule inhibitors targeting the Stress-70 protein mitochondrial (HSPA9), also known as Mortalin or GRP75. HSPA9 is a key member of the heat shock protein 70 (HSP70) family, primarily located in the mitochondria, and is implicated in various cellular processes including protein folding, import, and degradation.[1][2] Its overexpression is associated with tumorigenesis and chemoresistance in various cancers, making it a compelling target for therapeutic intervention.[1][3] The following protocols describe a primary high-throughput screening (HTS) assay based on the inhibition of HSPA9's ATPase activity and a secondary cell-based assay to validate the cytotoxic effects of identified hits.
Introduction
HSPA9 (Mortalin/GRP75) is a crucial molecular chaperone that plays a significant role in mitochondrial biogenesis and cellular stress response.[1][2] It is involved in the import and folding of mitochondrial proteins and the assembly of iron-sulfur clusters.[2] Beyond its mitochondrial functions, HSPA9 has been shown to regulate key signaling pathways, including the Raf/MEK/ERK pathway, and to interact with the tumor suppressor protein p53, thereby influencing cell proliferation and survival.[1][4][5] Elevated levels of HSPA9 are observed in numerous cancer types, where it contributes to tumor progression and resistance to therapy.[1][3] Inhibition of HSPA9 has been shown to selectively induce cell death in cancer cells, highlighting its potential as a therapeutic target.[6][7]
The protocols outlined below provide a framework for a robust screening campaign to identify novel HSPA9 inhibitors. The primary assay is a biochemical screen that measures the intrinsic ATPase activity of HSPA9, a function essential for its chaperone activity.[4] Hits from the primary screen can then be validated for their on-target activity and cellular efficacy using a secondary cell-based viability assay in cancer cell lines known to overexpress HSPA9.
HSPA9 Signaling Pathway
The diagram below illustrates the central role of HSPA9 in cellular signaling, highlighting its interactions with the Raf/MEK/ERK pathway and the p53 tumor suppressor protein.
Caption: HSPA9's role in mitochondrial homeostasis and its inhibitory interactions with p53 and the Raf/MEK/ERK pathway.
Experimental Workflow
The following diagram outlines the workflow for the HSPA9 inhibitor screening campaign, from the primary high-throughput screen to hit validation.
Caption: Workflow for identifying and validating HSPA9 inhibitors.
Primary Screening Protocol: HSPA9 ATPase Activity Assay (Colorimetric)
This assay measures the ATPase activity of purified HSPA9 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A malachite green-based reagent is used for the colorimetric detection of Pi.[8] This assay is suitable for high-throughput screening in a 384-well format.
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| Recombinant Human HSPA9 | Commercial Source | e.g., Abcam, R&D Systems | -80°C |
| ATP, High Purity | Sigma-Aldrich | A7699 | -20°C |
| Malachite Green Phosphate Assay Kit | Commercial Source | e.g., BioAssay Systems | 4°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| KCl | Sigma-Aldrich | P9333 | Room Temp |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temp |
| DTT | Sigma-Aldrich | D9779 | -20°C |
| 384-well Clear Flat-Bottom Plates | Corning | 3700 | Room Temp |
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT. Prepare fresh on the day of the assay.
-
HSPA9 Enzyme Solution: Dilute recombinant HSPA9 in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically by running an enzyme titration curve to find a concentration that yields a robust signal within the linear range of the phosphate standard curve.
-
ATP Substrate Solution: Prepare a stock solution of ATP in water. Dilute to the desired final concentration in Assay Buffer. The optimal ATP concentration should be at or near the Km value for HSPA9, which should be determined experimentally.
-
Test Compounds: Prepare a stock solution of test compounds in 100% DMSO. Serially dilute in DMSO to create a concentration range for dose-response experiments.
-
-
Assay Procedure (384-well plate):
-
Add 200 nL of test compound in DMSO or DMSO alone (for control wells) to the appropriate wells of the 384-well plate.
-
Add 10 µL of HSPA9 Enzyme Solution to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of ATP Substrate Solution to all wells.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Stop the reaction and detect the released phosphate by adding 25 µL of the Malachite Green reagent from the assay kit to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Parameters Summary:
| Parameter | Recommended Value |
| Final Assay Volume | 20.2 µL (before stop solution) |
| HSPA9 Concentration | Empirically determined |
| ATP Concentration | At or near Km (empirically determined) |
| Incubation Temperature | 37°C |
| Incubation Time | 60 minutes (optimize as needed) |
| Plate Format | 384-well |
| Detection Method | Colorimetric (Absorbance at ~630 nm) |
Secondary Assay Protocol: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of the hit compounds identified in the primary screen on cancer cells that overexpress HSPA9. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| Cancer Cell Line (e.g., C643, TPC-1) | ATCC | Varies | Liquid Nitrogen |
| DMEM/RPMI-1640 Medium | Gibco | Varies | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | -20°C |
| DMSO | Sigma-Aldrich | D2650 | Room Temp |
| 96-well Clear Flat-Bottom Plates | Corning | 3596 | Room Temp |
Protocol:
-
Cell Culture:
-
Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin and resuspend in fresh medium. Count the cells and adjust the density for plating.
-
-
Assay Procedure (96-well plate):
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. The optimal cell number should be determined to ensure logarithmic growth during the assay period.
-
Incubate the plate overnight to allow cells to attach.
-
Prepare serial dilutions of the hit compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability versus the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Assay Parameters Summary:
| Parameter | Recommended Value |
| Cell Line | HSPA9-overexpressing cancer line (e.g., C643, TPC-1)[3] |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Incubation Time | 48-72 hours |
| Plate Format | 96-well |
| Detection Method | Colorimetric (Absorbance at 570 nm) |
Hit Validation and Further Steps
Compounds that demonstrate potent activity in both the primary and secondary assays should be further investigated to confirm their mechanism of action. This can include:
-
Orthogonal Assays: Employing alternative assay formats, such as a Fluorescence Polarization (FP) assay, to measure the disruption of HSPA9's interaction with its client proteins or co-chaperones.[4][9]
-
Western Blot Analysis: Treating cells with the inhibitor and probing for changes in the levels of proteins in pathways regulated by HSPA9, such as the phosphorylation status of MEK and ERK, or the expression of p21.[5]
-
Selectivity Profiling: Testing the inhibitors against other HSP70 family members to determine their selectivity for HSPA9.
By following these detailed protocols, researchers can effectively screen for and validate novel inhibitors of HSPA9, paving the way for the development of new therapeutic agents for cancer and other diseases where HSPA9 is implicated.
References
- 1. Frontiers | Mortalin: Protein partners, biological impacts, pathological roles, and therapeutic opportunities [frontiersin.org]
- 2. Mortalin/Hspa9 involvement and therapeutic perspective in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Abrogating the Interaction Between p53 and Mortalin (Grp75/HSPA9/mtHsp70) for Cancer Therapy: The Story so far [frontiersin.org]
- 5. A Mortalin/HSPA9-Mediated Switch in Tumor-Suppressive Signaling of Raf/MEK/Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mortalin/HSPA9 targeting selectively induces KRAS tumor cell death by perturbing mitochondrial membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mortalin/HSPA9 targeting selectively induces KRAS tumor cell death by perturbing mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPA70 (HSPA8) Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPA70, also known as Heat Shock Cognate 71 kDa protein (Hsc70) or HSPA8, is a constitutively expressed molecular chaperone belonging to the heat shock protein 70 (HSP70) family.[1][2] It plays a crucial role in maintaining cellular homeostasis by assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and targeting proteins for degradation.[1][2] Given its involvement in various cellular processes, including signal transduction, apoptosis, and autophagy, this compound is a protein of significant interest in various research fields and a potential target for drug development.[1]
These application notes provide a detailed protocol for the high-yield expression of recombinant human this compound in Escherichia coli and its subsequent purification to high purity.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the expression and purification of recombinant this compound.
| Table 1: Expression and Lysis | |
| Parameter | Typical Value |
| E. coli Strain | BL21(DE3) |
| Culture Volume | 1 L |
| OD600 at Induction | 0.6 - 0.8 |
| IPTG Concentration | 0.5 - 1.0 mM |
| Induction Temperature | 18-25°C |
| Induction Duration | 16 - 20 hours |
| Wet Cell Paste Yield | 5 - 10 g/L |
| Table 2: Purification | |
| Parameter | Typical Value |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC), Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC) |
| Purity (post-IMAC) | >85% |
| Final Purity (post-SEC) | >95% |
| Typical Yield | 1 - 5 mg/L of culture |
| ATPase Activity | Lot-specific, typically in the range of 1-5 µM phosphate (B84403) liberated/hr/µg protein |
Experimental Protocols
This protocol describes the expression of N-terminally His-tagged this compound in E. coli and a three-step purification process.
I. Expression of Recombinant this compound
-
Transformation: Transform a suitable expression plasmid containing the human this compound gene (e.g., in a pET vector with an N-terminal His-tag) into a competent E. coli strain such as BL21(DE3).
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Harvesting: Continue to incubate the culture at the reduced temperature for 16-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
II. Purification of Recombinant this compound
-
Cell Lysis:
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged this compound with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the fractions by SDS-PAGE to confirm the presence and purity of this compound.
-
-
Ion Exchange Chromatography (IEX):
-
Pool the fractions containing this compound and dialyze against IEX Buffer A (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl).
-
Load the dialyzed sample onto an equilibrated anion exchange column (e.g., Q-sepharose).
-
Wash the column with IEX Buffer A.
-
Elute the protein with a linear gradient of IEX Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the purest fractions from the IEX step and concentrate them.
-
Equilibrate a size exclusion column (e.g., Superdex 200) with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2).
-
Load the concentrated protein onto the column.
-
Collect fractions corresponding to the monomeric peak of this compound.
-
Assess the final purity by SDS-PAGE. Pool the pure fractions, determine the concentration, and store at -80°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound expression and purification.
Signaling Pathway Involvement
This compound, as a member of the HSP70 family, is involved in multiple signaling pathways that regulate cell survival and proliferation. One such pathway is the PI3K/AKT/mTOR pathway.
Caption: Role of HSP70 in the PI3K/AKT/mTOR signaling pathway.
References
Application Notes and Protocols for Generating a SPA70 (HSPA1A) Knockout Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 1A (HSPA1A), also known as Hsp72 or SPA70, is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1][2] It is a key component of the cellular stress response, facilitating the proper folding of newly synthesized and misfolded proteins, preventing protein aggregation, and targeting damaged proteins for degradation through the ubiquitin-proteasome system.[1][2][3] HSPA1A is implicated in a multitude of cellular processes, including signal transduction, apoptosis, and inflammation, and its dysregulation has been associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[2][4]
The generation of a stable HSPA1A knockout cell line using CRISPR-Cas9 technology provides a powerful in vitro model to elucidate the precise functions of HSPA1A in cellular physiology and disease pathogenesis. This application note provides a comprehensive guide for creating and validating an HSPA1A knockout cell line, including detailed experimental protocols and expected outcomes.
Signaling Pathways Involving HSPA1A
HSPA1A is a central node in several critical signaling pathways. Understanding these pathways is essential for interpreting the phenotypic consequences of HSPA1A knockout.
HSPA1A in NF-κB Signaling
HSPA1A can modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5][6] Extracellular HSPA1A can act as a danger signal, binding to Toll-like receptors (TLRs) and activating downstream signaling cascades that lead to the activation of the transcription factor NF-κB.[6] Intracellularly, HSPA1A can influence NF-κB activation by interacting with components of the pathway, such as IκB kinase (IKK), thereby affecting the transcription of NF-κB target genes.
HSPA1A in TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a wide range of cellular functions, including proliferation, differentiation, and apoptosis. HSPA1A has been shown to interact with components of the TGF-β pathway, such as Smad proteins, potentially influencing their stability and activity, and thereby modulating the cellular response to TGF-β.
Experimental Workflow for Generating HSPA1A Knockout Cell Line
The generation of a stable HSPA1A knockout cell line involves a multi-step process, from the design of guide RNAs to the final validation of the knockout clones.
Experimental Protocols
Protocol 1: gRNA Design and Vector Construction
-
gRNA Design:
-
Utilize online design tools (e.g., Benchling, CRISPOR) to design at least two single guide RNAs (sgRNAs) targeting an early exon of the HSPA1A gene.
-
Select sgRNAs with high on-target scores and low off-target scores to maximize efficiency and minimize unintended mutations.
-
-
Vector Selection:
-
Choose an "all-in-one" plasmid vector containing both the Cas9 nuclease and the sgRNA expression cassette. Vectors with a fluorescent reporter (e.g., GFP) and/or an antibiotic resistance gene (e.g., puromycin) are recommended for subsequent selection of transfected cells.
-
-
Cloning:
-
Synthesize DNA oligonucleotides corresponding to the designed sgRNA sequences.
-
Anneal the complementary oligonucleotides to form a duplex.
-
Ligate the annealed duplex into the linearized Cas9 vector according to the manufacturer's protocol.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
| Parameter | Recommendation |
| Target Gene | HSPA1A |
| Target Exon | Exon 1 or 2 |
| Number of gRNAs | 2-3 |
| gRNA Design Tool | Benchling, CRISPOR |
| Vector | All-in-one Cas9-gRNA plasmid |
| Selection Marker | Puromycin resistance gene and/or GFP |
Protocol 2: Cell Culture and Transfection
-
Cell Culture:
-
Culture the chosen parental cell line (e.g., HEK293T, HeLa) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
-
Transfection:
-
Seed the cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
Transfect the cells with the HSPA1A-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.
-
Include a negative control (e.g., a scramble gRNA) and a positive control (e.g., a plasmid expressing only GFP) to assess transfection efficiency.
-
| Parameter | Recommendation |
| Cell Line | HEK293T, HeLa, or other relevant line |
| Seeding Density | 70-90% confluency |
| Transfection Reagent | Lipid-based (e.g., Lipofectamine) or Electroporation |
| Plasmid Amount | 2.5 µg per well of a 6-well plate |
| Transfection Efficiency Check | Fluorescence microscopy for GFP expression |
Protocol 3: Selection and Single-Cell Cloning
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the selection for 3-5 days, or until non-transfected cells are eliminated.
-
-
Single-Cell Cloning by Limiting Dilution:
-
After selection, harvest the surviving cells and perform a serial dilution to a concentration of approximately 1 cell per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Visually inspect the plates after 24 hours to identify wells containing a single cell.
-
Culture the single-cell clones until they form visible colonies.
-
Protocol 4: Knockout Validation
-
Genomic DNA Extraction and PCR:
-
Once the single-cell clones have expanded, harvest a portion of the cells and extract genomic DNA.
-
Design PCR primers flanking the gRNA target site in the HSPA1A gene.
-
Perform PCR to amplify the target region from the genomic DNA of each clone and the wild-type control.
-
-
Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site, which indicate successful gene editing.
-
-
Western Blot Analysis:
-
Lyse the remaining cells from each clone and the wild-type control to extract total protein.
-
Perform Western blot analysis using a primary antibody specific for HSPA1A to confirm the absence of the protein in the knockout clones.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
| Validation Method | Expected Result in KO Clone | Wild-Type Control |
| Sanger Sequencing | Presence of indels at the target site | Wild-type sequence |
| Western Blot | Absence of HSPA1A protein band (~70 kDa) | Presence of HSPA1A protein band |
Expected Results and Troubleshooting
-
Successful Knockout: A successfully generated HSPA1A knockout cell line will show a frameshift mutation in the HSPA1A gene, confirmed by Sanger sequencing, and a complete absence of the HSPA1A protein, as verified by Western blot.
-
Phenotypic Changes: The knockout of HSPA1A may lead to various phenotypic changes, such as increased sensitivity to cellular stressors (e.g., heat shock, oxidative stress), altered cell proliferation or apoptosis rates, and dysregulation of inflammatory responses.[7][8]
-
Troubleshooting:
-
Low Transfection Efficiency: Optimize transfection parameters such as cell density, plasmid concentration, and transfection reagent-to-DNA ratio.
-
No Knockout Clones: Ensure the gRNA is correctly designed and cloned. Verify the activity of the Cas9 nuclease.
-
Incomplete Knockout (Heterozygous Clones): Screen a larger number of single-cell clones to increase the probability of obtaining a homozygous knockout.
-
Conclusion
The generation of an HSPA1A knockout cell line using CRISPR-Cas9 is a valuable tool for investigating the multifaceted roles of this essential molecular chaperone. The detailed protocols and validation strategies provided in this application note offer a comprehensive guide for researchers to successfully create and characterize a reliable in vitro model for studying HSPA1A function in health and disease.
References
- 1. HSPA1A - Wikipedia [en.wikipedia.org]
- 2. Relationship between HSPA1A-regulated gene expression and alternative splicing in mouse cardiomyocytes and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between recombinant Hsp70 and proteasomes: proteasome activity modulation and ubiquitin-independent cleavage of Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HSPA1A heat shock protein family A (Hsp70) member 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Heat Shock Protein Family A Member 1A Attenuates Apoptosis and Oxidative Stress via ERK/JNK Pathway in Hyperplastic Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for CRISPR-Cas9-Mediated Editing of the NR1I2 (Human Pregnane X Receptor) Gene to Study the Effects of SPA70
A Note on the Target: SPA70 vs. the NR1I2 Gene
It is important to clarify that this compound is not a gene but a potent and selective small molecule antagonist of the human pregnane (B1235032) X receptor (hPXR). Therefore, it is not possible to use CRISPR-Cas9 to edit this compound itself. The appropriate and scientifically powerful approach to study the functional consequences of this compound activity is to target the gene that encodes its molecular target, hPXR. The official gene symbol for the human pregnane X receptor is NR1I2 (Nuclear Receptor Subfamily 1 Group I Member 2).[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 technology to knock out the NR1I2 gene. This allows for the study of the hPXR signaling pathway and provides a robust system for investigating the mechanism of action of hPXR modulators like this compound.
Application Notes
Introduction to Human Pregnane X Receptor (NR1I2)
The human pregnane X receptor (hPXR), encoded by the NR1I2 gene, is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[2][4] It functions as a master xenobiotic sensor, detecting the presence of a wide array of foreign substances, including drugs, toxins, and dietary compounds.[4] Upon activation by a ligand, hPXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on the DNA of target genes.[2][3] This complex then regulates the transcription of genes involved in drug metabolism and transport, most notably cytochrome P450 enzymes (e.g., CYP3A4) and transporters like P-glycoprotein (MDR1).[2][4][5] This induction of detoxification pathways is a critical mechanism for clearing potentially harmful compounds from the body.
Role in Drug Development and Disease
The activity of hPXR has significant implications for drug development. Activation of hPXR by one drug can accelerate the metabolism and clearance of co-administered drugs, leading to reduced efficacy and potential drug-drug interactions.[4] Conversely, inhibiting hPXR can increase the exposure and efficacy of certain drugs. This makes hPXR a key target in pharmacology and toxicology. This compound is an example of a potent antagonist that can block hPXR activation, thereby preventing the induction of drug-metabolizing enzymes. This can be therapeutically valuable, for instance, to enhance the chemosensitivity of cancer cells to treatment.
Rationale for CRISPR-Cas9 Editing of NR1I2
Creating a stable NR1I2 knockout cell line using CRISPR-Cas9 provides a powerful in vitro model for several key research applications:
-
Target Validation: Stably knocking out NR1I2 allows for definitive confirmation that the effects of compounds like this compound are mediated through hPXR.
-
Mechanism of Action Studies: By comparing the cellular response to various stimuli in wild-type versus NR1I2-knockout cells, researchers can elucidate the precise role of hPXR in various signaling pathways.
-
Drug Screening: NR1I2-knockout cell lines can serve as a negative control in high-throughput screening campaigns to identify novel hPXR agonists or antagonists.
-
Understanding Drug Resistance: These models are instrumental in studying how hPXR contributes to acquired resistance to chemotherapeutic agents and in testing strategies to overcome it.
The protocol outlined below is designed for the generation of NR1I2 knockout in human cell lines relevant to drug metabolism studies, such as the hepatoma-derived HepG2 cells or the colon adenocarcinoma-derived LS180 cells, both of which are known to express hPXR.[6][7][8][9]
Signaling Pathway and Experimental Workflow
hPXR Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the human pregnane X receptor (hPXR) and the inhibitory action of the antagonist this compound.
Caption: hPXR signaling pathway and inhibition by this compound.
CRISPR-Cas9 Knockout Workflow
The diagram below outlines the key steps for generating and validating an NR1I2 knockout cell line.
Caption: Experimental workflow for NR1I2 gene knockout.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of NR1I2 in HepG2 Cells
This protocol describes the generation of a clonal NR1I2 knockout cell line using a lentiviral-based single-plasmid system (e.g., lentiCRISPRv2) which co-expresses Cas9 nuclease, the single guide RNA (sgRNA), and a puromycin (B1679871) resistance cassette for selection.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
lentiCRISPRv2 plasmid (Addgene #52961)
-
Stbl3 competent E. coli
-
Plasmid Maxi-prep kit
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
Trypsin-EDTA
-
Nuclease-free water
-
Oligonucleotides for sgRNA (designed to target an early exon of NR1I2)
-
T4 DNA Ligase and buffer
-
BsmBI restriction enzyme
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Western blot reagents and anti-PXR antibody
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early constitutive exon of NR1I2 (e.g., Exon 2 or 3) using a reputable online tool (e.g., CHOPCHOP, Synthego Design Tool). Select guides with high on-target scores and low off-target predictions.
-
Order complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into the BsmBI-digested lentiCRISPRv2 vector.
-
Anneal the complementary oligos and clone the resulting duplex into the linearized lentiCRISPRv2 plasmid using T4 DNA ligase.
-
Transform the ligation product into Stbl3 competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Perform a plasmid maxiprep to obtain a high concentration of the final construct.
-
-
Cell Culture and Transfection:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
One day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate so they are 70-80% confluent at the time of transfection.
-
Transfect the cells with the validated NR1I2-targeting lentiCRISPRv2 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection of Edited Cells:
-
48 hours post-transfection, begin selection by replacing the medium with fresh medium containing puromycin. The optimal concentration (typically 1-2 µg/mL for HepG2) should be determined beforehand with a kill curve.
-
Continue selection for 3-5 days, replacing the medium every 2 days, until all non-transfected control cells have died.
-
-
Single-Cell Cloning:
-
Lift the surviving polyclonal population of cells with trypsin.
-
Perform serial dilutions in 96-well plates to achieve a calculated density of 0.5 cells per well.
-
Allow single colonies to grow for 2-3 weeks, monitoring for colony formation.
-
-
Expansion and Validation of Clonal Lines:
-
Once colonies are visible, expand promising clones into larger culture vessels.
-
Genomic Validation: Extract genomic DNA from each clone. Amplify the region surrounding the sgRNA target site by PCR. Analyze the PCR products by Sanger sequencing and subsequent bioinformatic analysis (e.g., TIDE or ICE) to identify insertions/deletions (indels) that result in a frameshift mutation.
-
Protein Validation: Perform Western blot analysis on cell lysates from indel-confirmed clones to verify the absence of hPXR protein expression. Use a validated anti-PXR antibody. Wild-type cells should be used as a positive control.
-
Protocol 2: Functional Validation of NR1I2 Knockout
This protocol assesses the functional consequence of NR1I2 knockout by measuring the induction of a known hPXR target gene, CYP3A4, in response to an agonist.
Methodology:
-
Seed wild-type (WT) and validated NR1I2-knockout (KO) HepG2 cells in 6-well plates.
-
Once cells reach ~80% confluency, treat them with a known hPXR agonist (e.g., 10 µM Rifampicin) or a vehicle control (e.g., 0.1% DMSO) for 24-48 hours.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle-treated control for both WT and KO cell lines. A successful knockout will show robust induction of CYP3A4 in WT cells treated with Rifampicin, but this induction will be significantly blunted or absent in the KO cells.
Data Presentation
Table 1: Representative Data for sgRNA Design and Validation
| sgRNA ID | Target Exon | Sequence (5' to 3') | On-Target Score | Off-Target Score | Indel Frequency (%) |
| NR1I2-sg1 | 2 | GACTGGAAGAAGAAGCTGAAGG | 92 | 85 | 88 |
| NR1I2-sg2 | 2 | GCACAGGTCTTCTTCTGATCCG | 89 | 81 | 81 |
| NR1I2-sg3 | 3 | GTCTGCATTGATGACACGCCTG | 95 | 91 | 93 |
Note: Scores and frequencies are hypothetical and for illustrative purposes. On-target and off-target scores are often provided by design software. Indel frequency would be determined experimentally in the polyclonal population before single-cell cloning.
Table 2: Functional Validation of NR1I2 Knockout Clones
| Cell Line | Treatment (24h) | hPXR Protein Level (vs. WT Control) | CYP3A4 mRNA Fold Change (vs. Vehicle) |
| Wild-Type HepG2 | Vehicle (0.1% DMSO) | 100% | 1.0 |
| Rifampicin (10 µM) | 100% | 15.2 ± 1.8 | |
| NR1I2 KO Clone #1 | Vehicle (0.1% DMSO) | < 1% | 1.1 ± 0.2 |
| Rifampicin (10 µM) | < 1% | 1.3 ± 0.3 | |
| NR1I2 KO Clone #2 | Vehicle (0.1% DMSO) | < 1% | 0.9 ± 0.1 |
| Rifampicin (10 µM) | < 1% | 1.1 ± 0.2 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 4. Gene - NR1I2 [maayanlab.cloud]
- 5. NR1I2 nuclear receptor subfamily 1 group I member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Intestinal human colon adenocarcinoma cell line LS180 is an excellent model to study pregnane X receptor, but not constitutive androstane receptor, mediated CYP3A4 and multidrug resistance transporter 1 induction: studies with anti-human immunodeficiency virus protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line Hep-G2 (CVCL_0027) [cellosaurus.org]
- 9. CRISPR/Cas9-mediated knock-out of AGXT1 in HepG2 cells as a new in vitro model of Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSP70 (HSPA1A) Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 70 (HSP70), also known as HSPA1A, is a highly conserved molecular chaperone that plays a critical role in protein folding, preventing protein aggregation, and targeting misfolded proteins for degradation.[1] Its expression is significantly induced by cellular stress, including heat shock, making it a key component of the cellular stress response.[2] Given its involvement in cellular homeostasis and various disease states, including cancer and neurodegenerative disorders, the detection and quantification of HSP70 are crucial for research and drug development.[1][3] This document provides detailed application notes and protocols for the use of anti-HSP70 (HSPA1A) antibodies in Western Blotting (WB) and Immunofluorescence (IF).
Data Presentation
The following tables summarize the key quantitative data for the application of HSP70 (HSPA1A) antibodies in Western Blotting and Immunofluorescence, based on information from various suppliers.
Table 1: HSP70 (HSPA1A) Antibody Specifications for Western Blotting
| Feature | Specification | Source |
| Target Protein | HSP70/HSPA1A | |
| Specificity | Detects the inducible form of HSP70/HSPA1A. No cross-reactivity with the constitutively expressed HSC70 (HSP73) has been observed in some cases. | |
| Molecular Weight | Approximately 70-73 kDa | [4] |
| Species Reactivity | Human, Mouse, Rat | |
| Recommended Antibody Dilution | 0.1 µg/mL to 1:1000 | |
| Positive Control Lysates | Jurkat, HeLa, NIH-3T3, C6 | [5] |
| Induction of Expression | Heat shock (e.g., 42°C for 30 minutes with a 3-hour recovery) can be used to increase HSP70 levels. |
Table 2: HSP70 (HSPA1A) Antibody Specifications for Immunofluorescence
| Feature | Specification | Source |
| Target Protein | HSP70/HSPA1A | [1][6] |
| Cellular Localization | Cytoplasm and Nucleus | [1][4] |
| Species Reactivity | Human, Mouse | [2][6] |
| Recommended Antibody Dilution | 1:50 to 1:200 | [6] |
| Positive Control Cells | HeLa, NIH-3T3, U2OS | [1][2][6] |
| Fixation | 4% Paraformaldehyde or 2% Formaldehyde | [1][7] |
| Permeabilization | 0.01% - 0.5% Triton X-100 | [7][8] |
Experimental Protocols
Western Blotting Protocol for HSP70 (HSPA1A)
This protocol provides a general guideline for detecting HSP70 (HSPA1A) in cell lysates. Optimization may be required for specific experimental conditions.
1. Sample Preparation:
-
Culture cells to the desired confluency. For positive controls, induce HSP70 expression by subjecting cells to heat shock (e.g., 42°C for 30-60 minutes) followed by a recovery period (e.g., 3-8 hours at 37°C).[9]
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.[9]
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-HSP70 (HSPA1A) antibody at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence detection system. The expected band for HSP70 is approximately 70-72 kDa.
Immunofluorescence Protocol for HSP70 (HSPA1A)
This protocol outlines the steps for visualizing HSP70 (HSPA1A) in cultured cells.
1. Cell Seeding and Treatment:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
If desired, treat cells to induce HSP70 expression (e.g., heat shock).
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[8]
3. Immunostaining:
-
Wash three times with PBS.
-
Block the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[8]
-
Incubate the cells with the primary anti-HSP70 (HSPA1A) antibody at the recommended dilution (e.g., 1:100 to 1:200) in blocking buffer overnight at 4°C.[1][6]
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.[7]
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the fluorescence using a fluorescence or confocal microscope.
Visualizations
Diagram 1: Western Blotting Workflow for HSP70 Detection
Caption: A schematic overview of the Western Blotting procedure for detecting HSP70.
Diagram 2: Immunofluorescence Workflow for HSP70 Visualization
Caption: Step-by-step workflow for immunofluorescent staining of HSP70 in cells.
References
- 1. Anti-HSP70 Antibody (SPC-103) - Rabbit Polyclonal | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Anti-Hsp70 antibody [2A4] (ab5442) | Abcam [abcam.com]
- 3. Anti-HSP70 Antibody - Rat Monoclonal [7FB] | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Heat Shock Protein 70 (HSP70) Ab-2 Mouse Monoclonal Antibody, Epredia:Antibodies:Primary | Fisher Scientific [fishersci.fi]
- 5. nsjbio.com [nsjbio.com]
- 6. HSPA1A Polyclonal Antibody (PA5-87170) [thermofisher.com]
- 7. v19.proteinatlas.org [v19.proteinatlas.org]
- 8. Immunofluorescence Staining and High Content Imaging [protocols.io]
- 9. Membrane Localization of HspA1A, a Stress Inducible 70-kDa Heat-Shock Protein, Depends on Its Interaction with Intracellular Phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CST | Cell Signaling Technology [cellsignal.com]
Application Notes: Investigating the Modulatory Effects of SPA70 on Protein-Protein Interactions using Pull-Down Assays
References
- 1. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 2. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. This compound is a potent antagonist of human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011) | St. Jude Research [stjude.org]
- 9. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]
- 10. Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of SPA70 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols related to the in vivo evaluation of SPA70, a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR), in animal models. While direct in vivo imaging of this compound is not yet established in the literature, this guide covers the assessment of its therapeutic efficacy and discusses the potential for indirect imaging of its effects, along with a conceptual framework for developing direct imaging agents.
Introduction to this compound
This compound has been identified as a potent antagonist of the human pregnane X receptor (hPXR), a key regulator of drug metabolism and disposition.[1][2][3] By inhibiting hPXR, this compound can prevent the upregulation of drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp), which are often responsible for decreased drug efficacy and the development of multidrug resistance in cancer.[2][4][5] This makes this compound a promising candidate for combination therapies to enhance the effectiveness of existing chemotherapeutic agents.[4][6]
Application Note 1: Assessing the In Vivo Therapeutic Efficacy of this compound in Paclitaxel-Resistant Non-Small Cell Lung Cancer (NSCLC) Animal Models
This application note describes the use of this compound in combination with paclitaxel (B517696) (PTX) to inhibit tumor growth in a paclitaxel-resistant NSCLC xenograft model.
Data Presentation: In Vivo Tumor Growth Inhibition
The following table summarizes the quantitative data on the anti-tumor effects of this compound in combination with paclitaxel in a paclitaxel-resistant A549/TR xenograft tumor model.[4]
| Treatment Group | Dosage | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Weight (g) at Day 21 (Mean ± SD) |
| Control (Vehicle) | - | 1250 ± 150 | 1.2 ± 0.2 |
| Paclitaxel (PTX) | 5 mg/kg | 1100 ± 130 | 1.0 ± 0.15 |
| This compound | 30 mg/kg | 950 ± 120 | 0.9 ± 0.1 |
| PTX + this compound | 5 mg/kg + 30 mg/kg | 400 ± 80 | 0.4 ± 0.05 |
Experimental Protocol: In Vivo Xenograft Study
This protocol outlines the key steps for evaluating the synergistic anti-tumor activity of this compound and paclitaxel in a mouse xenograft model of resistant NSCLC.[4]
1. Animal Model and Cell Line:
-
Animal: Female BALB/c nude mice, 4-6 weeks old.
-
Cell Line: Paclitaxel-resistant human non-small cell lung cancer cell line (e.g., A549/TR).
-
Cell Preparation: Culture A549/TR cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Tumor Implantation:
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
3. Treatment Protocol:
-
Randomize mice into four treatment groups (n=5-8 mice per group): Vehicle control, PTX alone, this compound alone, and PTX + this compound.
-
Drug Preparation:
-
Paclitaxel: Dissolve in a suitable vehicle (e.g., Cremophor EL and ethanol, 1:1, then diluted with saline).
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
-
Administration: Administer drugs via intraperitoneal (i.p.) injection three times per week.
4. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status throughout the study.
-
After the treatment period (e.g., 21 days), euthanize the mice, and excise and weigh the tumors.
5. Data Analysis:
-
Compare tumor volumes and weights between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA).
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011) | St. Jude Research [stjude.org]
- 4. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent antagonist of human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: SPA70 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPA70 is a potent and selective antagonist of the human pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a critical role in drug metabolism and resistance.[1][2] In the context of cancer research, this compound has emerged as a promising therapeutic tool to enhance the efficacy of conventional chemotherapeutic agents, particularly in drug-resistant cancers.[1] These application notes provide a comprehensive overview of the utility of this compound in cancer research, with a focus on its application in overcoming paclitaxel (B517696) resistance in non-small cell lung cancer (NSCLC). Detailed protocols for key experiments are provided to facilitate the investigation of this compound in your own research.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by antagonizing PXR.[1] PXR activation by certain chemotherapeutic drugs, such as paclitaxel (PTX), can lead to the upregulation of drug-metabolizing enzymes and efflux pumps, most notably P-glycoprotein (P-gp), which is encoded by the ABCB1 (MDR1) gene. This leads to decreased intracellular drug concentrations and the development of multidrug resistance.
By inhibiting PXR, this compound prevents the transcriptional activation of ABCB1, thereby reducing P-gp expression and restoring cancer cell sensitivity to chemotherapeutic agents.[3] Furthermore, the combination of this compound and paclitaxel has been shown to synergistically enhance the interaction between PXR and Tip60, leading to the abrogation of Tip60-mediated α-tubulin acetylation. This disruption of microtubule dynamics results in mitotic defects, S-phase arrest, and ultimately, cell death through apoptosis and necroptosis.[3]
Key Applications in Cancer Research
-
Overcoming Drug Resistance: this compound can be used to sensitize drug-resistant cancer cell lines and tumors to conventional chemotherapeutics.[3][4]
-
Synergistic Combination Therapy: In combination with drugs like paclitaxel, this compound can lead to enhanced anti-tumor efficacy.[3]
-
Studying PXR Signaling: As a selective PXR antagonist, this compound is a valuable tool for elucidating the role of PXR in cancer biology and drug metabolism.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in combination with paclitaxel in NSCLC cell lines.
Table 1: Synergistic Effects of this compound and Paclitaxel (PTX)
| Cell Line | Treatment | Combination Index (CI) | Effect |
|---|---|---|---|
| A549/TR (PTX-resistant) | PTX + this compound | < 0.9 | Synergism |
| H460/TR (PTX-resistant) | PTX + this compound | < 0.9 | Synergism |
A CI value < 0.9 indicates a synergistic effect.[3]
Table 2: In Vitro Efficacy of this compound and Paclitaxel (PTX) Combination
| Cell Line | Treatment | Concentration | Effect on Colony Formation (% of control) |
|---|---|---|---|
| A549 | PTX + this compound | 1 nM PTX, 5 µM this compound | 22.8% (p = 0.003) |
| H460 | PTX + this compound | 1 nM PTX, 5 µM this compound | 44.9% (p = 0.003) |
| Cell Line | Treatment | Concentration | Effect on Cell Invasion |
| A549 | PTX + this compound | 2 nM PTX, 10 µM this compound | Remarkable inhibition (p = 0.001) |
| A549/TR | PTX + this compound | 2 nM PTX, 10 µM this compound | Remarkable inhibition (p = 0.005) |
Table 3: In Vivo Efficacy of this compound and Paclitaxel (PTX) Combination in A549/TR Xenograft Model | Treatment Group | Effect on Tumor Growth | |---|---| | PTX + this compound | Dramatically inhibited tumor growth | | Immunohistochemistry (IHC) Staining Results in Combination Treatment Group | | Ki67 (Proliferation) | Inhibited | | Cleaved caspase 3 (Apoptosis) | Increased | | P-gp, PXR, Tip60 Expression | Reduced |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its effects.
Caption: this compound mechanism of action in overcoming paclitaxel resistance.
Caption: General experimental workflow for investigating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, paclitaxel, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, A549/TR)
-
96-well plates
-
Complete growth medium
-
This compound
-
Paclitaxel
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, paclitaxel, or their combination for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
Objective: To analyze the expression levels of target proteins (e.g., P-gp, PXR, Tip60, cleaved caspase-3) following treatment.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated cells and determine protein concentration using a protein assay kit.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Animal Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with paclitaxel.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for injection (e.g., A549/TR)
-
This compound
-
Paclitaxel
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound, paclitaxel, this compound + paclitaxel).
-
Administer treatments as per the desired schedule (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine treatment efficacy.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal research.
References
- 1. This compound is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011) | St. Jude Research [stjude.org]
Application Notes and Protocols: Utilizing SPA70, a Potent hPXR Antagonist, in Research and Drug Development
A Note on SPA70: It is important to clarify that this compound is a small molecule compound and not a protein. Therefore, it cannot be produced through recombinant cloning and expression. This compound functions as a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR), a key regulator of drug metabolism. These application notes and protocols focus on the utilization of the this compound compound in research and drug development. The name "this compound" should not be confused with Stress-Associated Protein 70 (HSP70), which is a molecular chaperone.
Introduction to this compound and its Mechanism of Action
This compound is a valuable chemical tool for investigating the role of the human pregnane X receptor (hPXR) in drug metabolism and disposition. hPXR is a nuclear receptor that, upon activation by a wide range of xenobiotics (including many drugs), transcriptionally upregulates genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4). This can lead to decreased drug efficacy and the development of multidrug resistance.[1][2]
This compound acts as a competitive antagonist of hPXR. It binds to the ligand-binding domain (LBD) of hPXR, preventing its activation by agonist ligands.[2][3] This blockade of hPXR activation inhibits the subsequent recruitment of coactivators and the transcriptional upregulation of target genes like CYP3A4.[1][3] Consequently, this compound can be used to modulate drug metabolism and potentially reverse drug resistance.[1][4][5]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for a variety of applications:
-
Studying Drug Metabolism and Drug-Drug Interactions: By inhibiting hPXR-mediated induction of metabolizing enzymes, this compound can be used to investigate the contribution of this pathway to the metabolism of a specific drug. It can also be used to study potential drug-drug interactions where one drug induces the metabolism of another via hPXR activation.
-
Overcoming Multidrug Resistance in Cancer: Many cancer cells develop resistance to chemotherapeutic agents by upregulating drug efflux pumps and metabolizing enzymes, a process that can be mediated by hPXR. This compound has been shown to enhance the chemosensitivity of cancer cells to drugs like paclitaxel (B517696) and vincristine (B1662923) by blocking this hPXR-mediated resistance mechanism.[1][4][5]
-
Investigating the Physiological Roles of hPXR: As a selective antagonist, this compound can be used to probe the broader physiological and pathophysiological roles of hPXR beyond drug metabolism, including its involvement in various diseases such as cancer, diabetes, and inflammatory conditions.[6]
-
High-Throughput Screening and Drug Discovery: this compound can serve as a reference compound in high-throughput screening assays designed to identify novel hPXR modulators (both agonists and antagonists).
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Agonist | IC50 Value | Reference |
| hPXR Antagonism | HepG2 | Rifampicin (B610482) | 0.4 µM | [2] |
| PXR-mediated CYP3A4 Induction | LS180 | Rifampicin | Dramatically Inhibited | [4][5] |
Table 2: Effect of this compound on Chemosensitivity
| Cancer Cell Line | Chemotherapeutic Agent | Effect of this compound Co-treatment | Reference |
| SNU-C4 (colorectal adenocarcinoma) | Paclitaxel, Vincristine | Increased sensitivity | [1] |
| A549/TR (paclitaxel-resistant lung cancer) | Paclitaxel | Synergistic inhibition of cell growth | [4][5] |
| H460/TR (paclitaxel-resistant lung cancer) | Paclitaxel | Synergistic inhibition of cell growth | [4] |
Experimental Protocols
Protocol 1: In Vitro hPXR Reporter Gene Assay
This protocol describes a cell-based assay to determine the antagonist activity of this compound on hPXR.
Objective: To quantify the ability of this compound to inhibit agonist-induced hPXR transcriptional activity.
Materials:
-
HepG2 cells (or other suitable human liver cell line)
-
Expression plasmid for human PXR
-
Reporter plasmid containing a luciferase gene under the control of a PXR-responsive element (e.g., CYP3A4 promoter)
-
Transfection reagent
-
Rifampicin (hPXR agonist)
-
This compound
-
Dual-luciferase reporter assay system
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the hPXR expression plasmid and the PXR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of the hPXR agonist rifampicin (e.g., 10 µM) and varying concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound and determine the IC50 value.
Protocol 2: Analysis of Endogenous Gene Expression by qRT-PCR
This protocol details how to measure the effect of this compound on the expression of hPXR target genes.
Objective: To determine if this compound can inhibit the agonist-induced expression of endogenous hPXR target genes, such as CYP3A4.
Materials:
-
Primary human hepatocytes or a suitable human liver cell line (e.g., HepaRG)
-
Rifampicin
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH)
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once confluent, treat the cells with rifampicin in the presence or absence of this compound for 24-48 hours. Include vehicle controls.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers for CYP3A4 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Visualizations
hPXR Signaling Pathway and this compound Antagonism
Caption: Mechanism of hPXR activation and this compound antagonism.
Experimental Workflow for Testing this compound's Effect on Chemosensitivity
Caption: Workflow for assessing this compound's impact on chemosensitivity.
References
- 1. This compound is a potent antagonist of human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011) | St. Jude Research [stjude.org]
Application Notes and Protocols for SPA70 (HSPA1A) siRNA Knockdown Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPA70, also known as Heat Shock Protein Family A (Hsp70) Member 1A (HSPA1A) or Hsp72, is a molecular chaperone crucial for protein folding, stability, and degradation.[1] Its expression is induced by various cellular stressors, and it plays a significant role in cell survival and apoptosis.[1][2] Dysregulation of HSPA1A has been implicated in a range of diseases, including cancer, making it an attractive target for therapeutic intervention. Small interfering RNA (siRNA)-mediated knockdown is a powerful technique to study the functional role of HSPA1A and to validate it as a potential drug target. These application notes provide a comprehensive guide to performing HSPA1A siRNA knockdown experiments, including detailed protocols and expected outcomes.
Data Presentation
Quantitative Outcomes of HSPA1A siRNA Knockdown
The following tables summarize quantitative data from representative studies that have successfully knocked down HSPA1A expression. These data provide expected ranges for knockdown efficiency and the consequential effects on cell apoptosis and viability.
Table 1: HSPA1A Knockdown Efficiency
| Cell Line | siRNA Sequence/Target | Transfection Reagent | Time Point | mRNA Knockdown (%) | Protein Knockdown (%) | Reference |
| BPH-1 | si-HSPA1A-1 | Lipofectamine 2000 | 48h | Approx. 75% | Approx. 80% | [2] |
| BPH-1 | si-HSPA1A-2 | Lipofectamine 2000 | 48h | Approx. 60% | Approx. 70% | [2] |
| WPMY-1 | si-HSPA1A-1 | Lipofectamine 2000 | 48h | Approx. 80% | Approx. 85% | [2] |
| WPMY-1 | si-HSPA1A-2 | Lipofectamine 2000 | 48h | Approx. 70% | Approx. 75% | [2] |
Note: Knockdown efficiency can vary depending on the cell type, siRNA sequence, and transfection conditions.
Table 2: Effect of HSPA1A Knockdown on Apoptosis
| Cell Line | siRNA Target | Apoptosis Assay | Control (% Apoptotic Cells) | si-HSPA1A-1 (% Apoptotic Cells) | si-HSPA1A-2 (% Apoptotic Cells) | Reference |
| BPH-1 | HSPA1A | Flow Cytometry (Annexin V/PI) | 8.05% | 18.46% | 12.04% | [2] |
| WPMY-1 | HSPA1A | Flow Cytometry (Annexin V/PI) | 9.22% | 23.6% | 13.36% | [2] |
Table 3: Effect of HSPA1A Knockdown on Cell Viability
| Cell Line | siRNA Target | Viability Assay | Observation | Reference |
| BPH-1 | HSPA1A | CCK-8 | Significant reduction in cell viability | [2] |
| WPMY-1 | HSPA1A | CCK-8 | Significant reduction in cell viability | [2] |
Experimental Protocols
Protocol 1: HSPA1A siRNA Transfection
This protocol outlines a general procedure for transiently knocking down HSPA1A expression using siRNA. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.
Materials:
-
Cells of interest (e.g., BPH-1, WPMY-1)
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
HSPA1A-specific siRNA and negative control siRNA (pre-designed and validated siRNAs are recommended)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
6-well plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the HSPA1A-specific siRNA and negative control siRNA to a final concentration of 20 µM in nuclease-free water.
-
Complex Formation (per well): a. In a sterile tube, dilute 5 µL of the 20 µM siRNA stock in 245 µL of Opti-MEM™ I medium. Mix gently. b. In a separate sterile tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 245 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the cells. b. Add the 500 µL of siRNA-lipid complex to each well. c. Add 1.5 mL of fresh, antibiotic-free complete growth medium to each well. d. Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis.
Protocol 2: Validation of HSPA1A Knockdown by qRT-PCR
This protocol is for quantifying the reduction in HSPA1A mRNA levels following siRNA transfection.
Materials:
-
Transfected cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR® Green qPCR Master Mix
-
HSPA1A-specific primers and reference gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR: a. Prepare the qPCR reaction mix in a 20 µL volume containing: 10 µL of 2x SYBR® Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water. b. Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative expression of HSPA1A mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control siRNA-treated cells.
Protocol 3: Validation of HSPA1A Knockdown by Western Blot
This protocol is for assessing the reduction in HSPA1A protein levels.
Materials:
-
Transfected cells from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSPA1A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against HSPA1A overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HSPA1A signal to the loading control.
Protocol 4: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after HSPA1A knockdown.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Transfection: Perform siRNA transfection in a 96-well plate following a scaled-down version of Protocol 1.
-
MTT Addition: At 48-72 hours post-transfection, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the negative control siRNA-treated cells.
Mandatory Visualization
HSPA1A Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by HSPA1A and the general workflow for a HSPA1A siRNA knockdown experiment.
References
Application of SPA70 in High-Throughput Screening for Pregnane X Receptor Modulators
Application Note
Introduction
SPA70 is a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR), a key nuclear receptor that regulates the metabolism of a wide array of xenobiotics and therapeutic drugs.[1] Activation of hPXR can lead to drug-drug interactions and decreased drug efficacy. Consequently, the identification of hPXR antagonists is of significant interest in drug discovery and development. This compound serves as an essential pharmacological tool and a reliable positive control in high-throughput screening (HTS) campaigns designed to identify novel hPXR modulators.[1][2] This document provides detailed protocols for the application of this compound in HTS assays.
Mechanism of Action
This compound functions by competitively binding to the ligand-binding domain (LBD) of hPXR.[1] Unlike agonists, which stabilize a conformation that promotes the recruitment of co-activators, this compound's binding is thought to compromise the interaction with the activation function 2 (AF-2) helix, preventing the recruitment of co-activators and instead promoting the association with co-repressors like NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator of Retinoic acid and Thyroid hormone receptor).[1][2] This leads to the repression of hPXR target gene transcription, most notably Cytochrome P450 3A4 (CYP3A4).[1][2]
Signaling Pathway of hPXR Modulation
The following diagram illustrates the signaling pathway of hPXR and the antagonistic action of this compound.
hPXR signaling pathway and this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Cell-Based hPXR Antagonistic Assay | HepG2-hPXR-CYP3A4-luc | IC50 | 510 nM | [1] |
| Cell-Free Competitive hPXR TR-FRET Binding Assay | Biochemical | IC50 | 540 nM | [1] |
| Cell-Free Competitive hPXR TR-FRET Binding Assay | Biochemical | Ki | 390 nM | [1] |
| HTS Positive Control | HepG2-CYP3A4-hPXR | IC50 | 0.169 ± 0.029 µM | [2] |
Experimental Protocols
1. Primary High-Throughput Screening: PXR Luciferase Reporter Gene Assay
This protocol is designed for screening large compound libraries to identify potential hPXR antagonists using this compound as a positive control.
Experimental Workflow
High-throughput screening workflow for hPXR antagonists.
Materials:
-
HepG2 cells stably transfected with a CYP3A4-luciferase promoter construct and an hPXR expression plasmid.[1][2]
-
EMEM (ATCC) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and 500 µg/mL Geneticin (G418).[2]
-
1536-well white, solid-bottom assay plates.
-
Test compounds, this compound (positive control, e.g., 10 µM final concentration), and DMSO (vehicle control).
-
CellTiter-Fluor™ Cell Viability Assay reagent (Promega).
-
ONE-Glo™ Luciferase Assay System (Promega).
-
Automated liquid handlers (e.g., Multidrop Combi, Flying Reagent Dispenser) and plate readers (e.g., ViewLux).
Procedure:
-
Cell Culture: Culture the HepG2-CYP3A4-hPXR cells in the supplemented EMEM at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Cell Plating: Dispense 4 µL of cell suspension (2,500 cells) into each well of a 1536-well plate using an automated dispenser.[2]
-
Compound Addition: Add test compounds and controls (this compound and DMSO) to the assay plates. The final concentration of DMSO should be consistent across all wells (e.g., <0.5%).
-
Incubation: Incubate the plates for 23 hours at 37°C and 5% CO2.[2]
-
Cell Viability Measurement:
-
Luciferase Activity Measurement:
-
Data Analysis: Normalize the luminescence data to the vehicle (DMSO) and positive (this compound) controls. Plot concentration-response curves and calculate IC50 values for active compounds.[2]
2. Secondary Assay: Pharmacological Inhibition (IC50 Shift) Assay
This assay confirms whether the inhibitory activity of a hit compound is due to direct competition with an hPXR agonist.
Procedure:
-
Follow the primary screening protocol (steps 1-3) with the following modification:
-
Prepare serial dilutions of the hit compounds.
-
Treat cells with the hit compounds in the presence of varying fixed concentrations of a known hPXR agonist (e.g., Rifampicin at 2 µM, 5 µM, and 10 µM).[2]
-
-
Proceed with the incubation and measurement steps (4-7) as in the primary assay.
-
Data Analysis: A rightward shift in the concentration-response curve of the antagonist with increasing agonist concentration, resulting in a less potent IC50, confirms competitive antagonism at the hPXR.[2]
3. Confirmatory Assay: CYP3A4 mRNA Expression in HepaRG Cells
This protocol uses a more metabolically competent cell line to confirm the effect of hit compounds on the expression of an endogenous hPXR target gene.
Materials:
-
Cryopreserved, pre-differentiated HepaRG™ cells.
-
Williams' E medium and appropriate supplements.
-
12-well collagen-coated plates.
-
RNA extraction kit (e.g., RNeasy Mini kit, Qiagen).
-
cDNA synthesis kit (e.g., High-Capacity RNA-to-cDNA kit, Applied Biosystems).
-
TaqMan probes for CYP3A4 and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system (e.g., QuantStudio).
Procedure:
-
Cell Culture: Seed HepaRG cells in 12-well collagen-coated plates at a density of 8 x 10^5 cells/well and culture until fully differentiated.[2]
-
Compound Treatment: Treat the cells with hit compounds, this compound (positive control, e.g., 2.2 µM), and a vehicle control (DMSO) for 24 hours.[2] It is recommended to also include a condition with an hPXR agonist (e.g., 5 µM Rifampicin) and a co-treatment of the agonist with the hit compound.[2]
-
RNA Extraction: Extract total RNA from the cells according to the manufacturer's protocol.[2]
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.[2]
-
qRT-PCR: Perform real-time PCR to quantify the mRNA expression levels of CYP3A4, normalized to the housekeeping gene.[2]
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method. A significant inhibition of agonist-induced CYP3A4 mRNA expression confirms the antagonistic activity of the compound.[2]
This compound is an indispensable tool for the discovery and characterization of novel hPXR antagonists. Its well-defined potency and mechanism of action make it an ideal positive control for a tiered screening approach, from initial high-throughput screens to secondary and confirmatory assays in more physiologically relevant models. The protocols outlined here provide a robust framework for researchers in drug discovery and development to effectively utilize this compound in their HTS campaigns.
References
Application Notes & Protocols: SPA70 (HSPA1A) as a Biomarker for Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Heat Shock Protein Family A (Hsp70) Member 1A (HSPA1A), also known as Hsp72 or SPA70, is a highly conserved molecular chaperone. It plays a crucial role in cellular homeostasis by assisting in the proper folding of newly synthesized and stress-denatured proteins, preventing protein aggregation, and facilitating protein degradation.[1] Beyond its intracellular functions, HSPA1A can be released into the extracellular environment and has been implicated in the modulation of the immune system.[2] Emerging evidence suggests that circulating levels of extracellular HSPA1A (eHsp70) may serve as a valuable biomarker for various pathological conditions, including cardiovascular diseases.[3]
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events.[4] Studies have indicated a significant correlation between low serum levels of HSPA1A and the presence and progression of atherosclerotic disease, positioning it as a potential biomarker for risk assessment and disease monitoring.[2][4]
Principle
The role of HSPA1A in atherosclerosis is complex. Intracellularly, HSPA1A has anti-inflammatory and anti-apoptotic functions that are protective against cellular stress.[4] However, in the context of atherosclerosis, it is the level of circulating or extracellular HSPA1A that has been identified as a biomarker. Several studies have reported that significantly lower levels of circulating HSPA1A are found in patients with established atherosclerotic disease compared to healthy individuals or those at lower risk.[2][4]
The prevailing hypothesis for this observation is that the reduced levels of eHsp70 in serum may reflect an increased formation of immune complexes, where HSPA1A and anti-Hsp70 antibodies are sequestered within the atherosclerotic plaques, contributing to disease progression.[2] Therefore, a decrease in detectable circulating HSPA1A could indicate an ongoing inflammatory and autoimmune process within the vascular wall, characteristic of advancing atherosclerosis.
Applications
The quantification of circulating HSPA1A has several potential applications in the field of cardiovascular research and drug development:
-
Risk Stratification: Measuring serum HSPA1A levels may help in identifying individuals at a higher risk of developing or having progressive atherosclerotic disease, independent of traditional risk factors.[2]
-
Diagnostic & Prognostic Marker: Low levels of eHsp70 could serve as a non-invasive biomarker to aid in the diagnosis of atherosclerosis and to predict adverse cardiovascular outcomes.[4][5]
-
Monitoring Disease Progression: Serial measurements of HSPA1A could potentially be used to monitor the progression of atherosclerosis.
-
Therapeutic Target Evaluation: In drug development, HSPA1A levels could be monitored to assess the efficacy of novel anti-atherosclerotic therapies.
Data Presentation: HSPA1A Levels in Atherosclerosis
The following table summarizes quantitative data from a study investigating circulating HSPA1A levels in different vascular risk groups. The population was stratified based on the Task Force Chart for cardiovascular risk assessment.[4]
| Group Category | Description | Sample Size (n) | Mean Circulating HSPA1A (ng/mL) |
| Group 0 | No vascular risk factors or risk < 5% | 239 | Significantly higher than Group 2 |
| Group 1 | Moderate risk (10-20%) with no clinical disease | 161 | Significantly higher than Group 2 |
| Group 2 | Established atherosclerotic disease | 52 | Significantly lower than Groups 0 & 1 |
Note: The referenced study highlighted the statistical significance of the difference in HSPA1A levels between the groups but did not provide specific mean values in the abstract. The key finding is the significantly lower concentration in the atherosclerosis group.
Experimental Protocols
Protocol 1: Quantification of Circulating HSPA1A by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the key steps for measuring the concentration of HSPA1A in human serum or plasma samples using a sandwich ELISA kit. This method is commonly cited for its high sensitivity and specificity.[4][6]
A. Materials:
-
HSPA1A ELISA Kit (e.g., EKS-715, Stressgen)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1M H₂SO₄)
-
Serum or plasma samples collected from subjects
-
Distilled or deionized water
-
Plate shaker (optional)
B. Sample Preparation:
-
Collect whole blood samples in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma).
-
Process the blood to separate serum or plasma according to standard laboratory procedures. Centrifuge at 1,000 x g for 15 minutes.
-
Aliquot the collected serum or plasma into clean microcentrifuge tubes.
-
Store samples at -80°C for long-term storage to avoid degradation. Avoid repeated freeze-thaw cycles.
-
Before the assay, thaw samples on ice and centrifuge briefly to pellet any debris.
C. Assay Procedure:
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer, standards, and any other reagents as instructed by the kit manufacturer.
-
Standard Curve: Prepare a serial dilution of the HSPA1A standard to create a standard curve. The typical working range for HSPA1A is often between 0.34–6.25 ng/mL.[4]
-
Coating: Add 100 µL of capture antibody, diluted in coating buffer, to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: After another wash cycle, add 100 µL of the prepared standards and patient samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Following a wash step, add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate, then add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: After a final, thorough wash, add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark, allowing for color development.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
D. Data Analysis:
-
Subtract the mean OD of the blank wells from the OD of all other wells.
-
Plot a standard curve of the HSPA1A concentration (x-axis) versus the mean OD (y-axis).
-
Use the standard curve to determine the concentration of HSPA1A in the patient samples.
Visualizations
Caption: Role of HSPA1A in Atherosclerosis Progression.
Caption: Experimental Workflow for HSPA1A ELISA.
Caption: Logic for HSPA1A as a Biomarker for Atherosclerosis.
References
- 1. HSPA1A - Wikipedia [en.wikipedia.org]
- 2. Extracellular heat shock protein 70 (HSPA1A) and classical vascular risk factors in a general population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genetic variations of HSPA1A, the heat shock protein levels, and risk of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Possible Biomarkers for the Cardiovascular Disease Prognosis - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. Molecular markers of systemic autoimmune disorders: the expression of MHC-located HSP70 genes is significantly associated with autoimmunity development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Cell-Based Assay for SPA70 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPA70 is a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[1][2] Activation of hPXR by various xenobiotics, including many therapeutic drugs, can lead to their accelerated clearance, reducing their efficacy and contributing to drug resistance. This compound offers a valuable tool for studying the physiological and pathological roles of hPXR and holds therapeutic potential for overcoming drug resistance in cancer and other diseases.[1][3]
These application notes provide detailed protocols for two cell-based assays to characterize the function of this compound: a primary assay to quantify its antagonist activity on hPXR-mediated gene transcription and a secondary assay to investigate its effect on the interaction of hPXR with its co-regulators.
Signaling Pathway
The hPXR signaling pathway is initiated by the binding of a ligand, which triggers the translocation of hPXR from the cytoplasm to the nucleus. In the nucleus, hPXR forms a heterodimer with the retinoid X receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes, such as cytochrome P450 3A4 (CYP3A4).[5][6] The recruitment of co-activators leads to the initiation of gene transcription. This compound, as an hPXR antagonist, binds to the ligand-binding domain of hPXR, preventing the conformational changes required for co-activator recruitment and thereby inhibiting the downstream transcriptional activation of target genes.[1][2]
Primary Assay: hPXR Transcriptional Activity (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to inhibit the transcriptional activation of a hPXR target gene promoter (CYP3A4) in response to an agonist.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Seeding:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10^4 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.
2. Transient Transfection:
-
For each well, prepare a transfection mix using a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000).
-
Co-transfect the cells with a human PXR expression plasmid and a CYP3A4 promoter-driven firefly luciferase reporter plasmid. A Renilla luciferase plasmid should be co-transfected as an internal control for transfection efficiency and cell viability.
3. Compound Treatment:
-
24 hours post-transfection, remove the transfection medium.
-
Add fresh culture medium containing a fixed concentration of an hPXR agonist (e.g., 10 µM Rifampicin) and varying concentrations of this compound (e.g., from 1 nM to 10 µM). Include appropriate vehicle controls (e.g., DMSO).
4. Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
5. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
6. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to obtain Relative Luciferase Units (RLU).
-
Plot the RLU against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Data Presentation
| Treatment Group | This compound Conc. (µM) | Relative Luciferase Units (RLU) | % Inhibition |
| Vehicle Control | 0 | 1.0 ± 0.1 | 0 |
| Rifampicin (10 µM) | 0 | 15.2 ± 1.5 | 0 |
| Rifampicin + this compound | 0.01 | 13.5 ± 1.2 | 11.2 |
| Rifampicin + this compound | 0.1 | 8.1 ± 0.9 | 46.7 |
| Rifampicin + this compound | 0.51 | 7.6 ± 0.8 | 50.0 |
| Rifampicin + this compound | 1.0 | 4.3 ± 0.5 | 71.7 |
| Rifampicin + this compound | 10.0 | 1.8 ± 0.3 | 88.2 |
Data are represented as mean ± SD. The IC50 for this compound is determined to be approximately 0.51 µM.[7]
Secondary Assay: hPXR Co-regulator Interaction (Co-Immunoprecipitation)
This assay is designed to qualitatively assess the effect of this compound on the interaction between hPXR and a key co-activator (e.g., SRC-1) or co-repressor (e.g., NCoR).
Experimental Workflow
Detailed Protocol
1. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Co-transfect cells with an expression plasmid for hPXR and an expression plasmid for a tagged co-regulator (e.g., FLAG-tagged SRC-1 or HA-tagged NCoR).
2. Compound Treatment:
-
24 hours post-transfection, treat the cells for 4-6 hours with:
- Vehicle control (DMSO)
- hPXR agonist (e.g., 10 µM Rifampicin)
- hPXR agonist + this compound (e.g., 10 µM)
3. Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with an anti-hPXR antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against hPXR and the tag of the co-regulator (e.g., anti-FLAG or anti-HA).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Data Presentation
| Treatment | IP: anti-hPXR | Input Lysate |
| Blot: anti-Co-activator (SRC-1) | ||
| Vehicle | - | +++ |
| Rifampicin | +++ | +++ |
| Rifampicin + this compound | + | +++ |
| Blot: anti-Co-repressor (NCoR) | ||
| Vehicle | + | +++ |
| Rifampicin | - | +++ |
| Rifampicin + this compound | ++ | +++ |
| Blot: anti-hPXR | ||
| Vehicle | +++ | +++ |
| Rifampicin | +++ | +++ |
| Rifampicin + this compound | +++ | +++ |
Expected results: '+' indicates the relative band intensity. Rifampicin is expected to increase the interaction between hPXR and the co-activator SRC-1, and this interaction is expected to be reduced by this compound. Conversely, this compound may enhance the interaction between hPXR and the co-repressor NCoR.
References
- 1. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. origene.com [origene.com]
- 3. This compound is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]
- 5. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Western Blot Troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in their Western Blot experiments.
A Note on "SPA70"
Initial analysis suggests that "this compound" is a chemical compound, specifically an antagonist of the human pregnane (B1235032) X receptor (hPXR), rather than a protein detectable by Western Blot.[1] This guide, therefore, provides general troubleshooting steps applicable to detecting any protein of interest. If you are studying the effects of this compound on a particular protein, the following guidance will help you optimize the detection of that specific protein target.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent signal in a Western Blot?
There are several potential causes for weak or no signal in a Western Blot.[2] These can be broadly categorized into issues with the sample protein, antibody reagents, protein transfer, or the detection process.[2][3][4] Common culprits include low expression of the target protein, inefficient protein transfer from the gel to the membrane, suboptimal primary or secondary antibody concentrations, and inactive detection reagents.[2][3]
Q2: How can I confirm that my protein of interest is present in the sample?
To confirm the presence of your target protein, it's crucial to include a positive control, such as a lysate from a cell line known to express the protein at high levels.[4] If the positive control yields a signal while your sample does not, it suggests the issue may be low protein expression in your sample.[4] In such cases, you might need to load more protein onto the gel or enrich your sample for the target protein through methods like immunoprecipitation.[3][5]
Q3: How do I know if the protein transfer from the gel to the membrane was successful?
Poor protein transfer is a frequent cause of weak signals.[2] You can check transfer efficiency by staining the membrane with Ponceau S after the transfer is complete.[4] This reversible stain will reveal the protein bands on the membrane, allowing you to visually assess the transfer quality. Additionally, you can stain the gel with Coomassie Brilliant Blue after transfer to see if any protein remains.[4]
Q4: Could my blocking buffer be the cause of a low signal?
Yes, the blocking step can sometimes interfere with signal detection.[6][7] Over-blocking, by incubating the membrane for too long or using a blocking agent that masks the epitope of your target protein, can prevent the primary antibody from binding.[5][8] If you suspect this is an issue, try reducing the blocking time or switching to a different blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA) or vice versa).[6][8]
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to diagnosing and resolving the cause of a weak signal in your Western Blot.
Diagram: Troubleshooting Workflow for Low Western Blot Signal
Caption: A flowchart to systematically troubleshoot low signal issues in Western Blotting.
Step 1: Evaluate Protein Transfer
| Problem | Possible Cause | Recommended Solution |
| No bands visible with Ponceau S stain | Inefficient transfer | - Ensure the transfer "sandwich" is assembled correctly with the membrane on the positive side.[9] - Check for air bubbles between the gel and the membrane and remove them.[3][9] - Verify the transfer buffer composition and that the power supply is functioning correctly.[2][9] |
| Weak or patchy bands with Ponceau S stain | Suboptimal transfer conditions | - For high molecular weight proteins (>70 kDa), increase the transfer time or voltage.[3][10] - For low molecular weight proteins (<30 kDa), reduce the transfer time to prevent "blow-through" and consider using a membrane with a smaller pore size (0.2 µm).[5][9] |
Step 2: Assess Antibodies and Blocking
| Problem | Possible Cause | Recommended Solution |
| Weak signal with a strong positive control | Suboptimal antibody concentration | - Titrate the primary antibody to find the optimal dilution.[5][10] A dot blot can be a quick way to determine the ideal concentration range.[10] - Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution.[2][4] |
| Inactive antibody | - Test the antibody's activity with a dot blot.[3][5] - Ensure proper storage of antibodies.[2] | |
| Blocking agent masking the epitope | - Reduce the blocking incubation time.[8] - Switch to a different blocking agent (e.g., 5% BSA in TBS-T instead of non-fat milk).[6][11] |
Step 3: Verify Detection Reagents
| Problem | Possible Cause | Recommended Solution |
| No signal even with a strong positive control and optimized antibodies | Inactive detection substrate | - Ensure the chemiluminescent substrate has not expired and has been stored correctly.[6] - Prepare fresh substrate immediately before use. |
| Incorrect substrate for the enzyme | - Confirm that the substrate is compatible with the enzyme conjugated to the secondary antibody (e.g., HRP). | |
| Insufficient exposure | - Increase the exposure time when imaging the blot.[3] |
Experimental Protocols
Diagram: General Western Blot Workflow
Caption: An overview of the key steps in the Western Blotting procedure.
Sample Preparation and Protein Quantification
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[4][12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[3]
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel. The percentage of acrylamide (B121943) in the gel should be chosen based on the molecular weight of the target protein.[13]
Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. Note: PVDF membranes must be pre-wetted with methanol.[14]
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[3][9]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
Blocking
-
After transfer, wash the membrane briefly with TBS-T (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) for 1 hour at room temperature with gentle agitation.[11][15]
Antibody Incubation and Washing
-
Incubate the membrane with the primary antibody diluted in blocking buffer or TBS-T, typically for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[14]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer or TBS-T, for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound secondary antibody.[14]
Detection and Imaging
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[16]
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. sinobiological.com [sinobiological.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. Western blotting guide: Part 4, Membrane blocking [jacksonimmuno.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot blocking: Best practices | Abcam [abcam.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. biossusa.com [biossusa.com]
- 16. licorbio.com [licorbio.com]
Technical Support Center: Optimizing HSP70 Plasmid Transfection Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the transfection efficiency of plasmids containing the Heat Shock Protein 70 (HSP70) gene.
Frequently Asked Questions (FAQs)
Q1: What is the difference between transient and stable transfection?
Transient transfection involves the introduction of a plasmid into a cell where the gene is expressed for a limited period without integrating into the host cell's genome. This is often used for short-term studies of gene function.[1] In contrast, stable transfection involves the integration of the plasmid DNA into the host cell's genome, leading to long-term, heritable gene expression. Linearized DNA is often preferred for stable transfection to facilitate genomic integration.[1]
Q2: What is the optimal topology of the HSP70 plasmid for transfection?
For transient transfection, a supercoiled plasmid topology is generally more efficient.[1] Supercoiled DNA is more compact, facilitating its entry into the nucleus. For stable transfection, linearized plasmid DNA can lead to more efficient integration into the host genome.[1]
Q3: Can overexpression of HSP70 be toxic to cells?
Yes, overexpression of HSP70 can potentially be toxic to some cell types. It is a potent molecular chaperone involved in cellular stress responses, and its overexpression can interfere with normal cellular processes. If you observe high levels of cell death post-transfection, consider the following:
-
Use a weaker or inducible promoter to control the expression of the HSP70 gene.[2]
-
Titrate the amount of plasmid DNA used for transfection to find a balance between expression and cell viability.
-
Perform a time-course experiment to determine the optimal time for analysis before significant cell death occurs.
Troubleshooting Guide
Low Transfection Efficiency
Issue: After transfection with the HSP70 plasmid, a low percentage of cells show expression of the protein.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Key Considerations |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and have a viability of >90% before transfection.[1][3] Passage cells regularly and do not let them become over-confluent.[3] | Use cells with a low passage number for critical experiments. |
| Incorrect Cell Confluency | The optimal cell confluency for transfection is typically between 70-90% for adherent cells.[1][4] | Test a range of cell densities to determine the optimal confluency for your specific cell line. |
| Poor Plasmid DNA Quality | Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be between 1.8 and 2.0. | Endotoxins can significantly reduce transfection efficiency, especially in sensitive cell lines.[2] |
| Suboptimal Reagent to DNA Ratio | Optimize the ratio of transfection reagent to plasmid DNA. Start with the manufacturer's recommended ratio and test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent volume to DNA mass). | The optimal ratio is highly cell-type dependent.[4] |
| Presence of Serum or Antibiotics | Some transfection reagents require a serum-free medium for complex formation. However, the presence of serum in the culture medium during transfection can sometimes enhance cell viability.[1] Antibiotics are generally not recommended during transfection as they can cause cell stress. | Always follow the manufacturer's protocol for the specific transfection reagent you are using. |
| Incorrect Incubation Times | Optimize the incubation time of the transfection complex with the cells. This can range from a few hours to overnight, depending on the cell type and reagent. | Prolonged exposure to transfection complexes can be toxic to some cells. |
High Cell Toxicity/Death
Issue: A significant number of cells die after transfection with the HSP70 plasmid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Key Considerations |
| Toxicity of Transfection Reagent | Use the lowest effective concentration of the transfection reagent. Optimize the reagent-to-DNA ratio to minimize toxicity while maintaining good efficiency. | Some cell lines are more sensitive to certain transfection reagents. Consider trying a different type of reagent (e.g., lipid-based vs. polymer-based). |
| High Amount of Plasmid DNA | Reduce the amount of HSP70 plasmid DNA used for transfection. High concentrations of foreign DNA can induce cellular stress and apoptosis. | A dose-response experiment can help determine the optimal DNA concentration. |
| Toxicity from HSP70 Overexpression | As mentioned in the FAQs, consider using a weaker or inducible promoter to have better control over HSP70 expression levels. | Monitor cell morphology and viability at different time points post-transfection. |
| Suboptimal Post-Transfection Care | Change the medium 4-6 hours post-transfection to remove the transfection complexes and reduce toxicity. | Ensure the cells are returned to a fresh, complete growth medium. |
Experimental Protocols & Workflows
General Protocol for Lipid-Based Transfection of HSP70 Plasmid
This is a generalized protocol and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: The day before transfection, seed your cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Preparation of DNA-Reagent Complexes:
-
Dilute the HSP70 plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in a serum-free medium.
-
Combine the diluted DNA and diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the DNA-reagent complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After the incubation period, analyze the cells for HSP70 expression using methods such as Western blotting, immunofluorescence, or flow cytometry.
Experimental Workflow for Optimizing HSP70 Transfection
Caption: Workflow for optimizing HSP70 plasmid transfection.
Signaling Pathway
Overexpression of HSP70 is a key component of the cellular heat shock response, which is a protective mechanism against various stressors.
Caption: Simplified diagram of the Heat Shock Response pathway.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Guidelines for transfection of DNA [qiagen.com]
- 3. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
HSPA70 Protein Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common issues encountered during experiments involving HSPA70 (Heat Shock Protein 70) protein aggregation.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary function of Hthis compound in the cell?
A1: Hthis compound, a highly conserved molecular chaperone, plays a crucial role in maintaining protein homeostasis (proteostasis). Its main functions include assisting in the folding of newly synthesized proteins, refolding of misfolded or denatured proteins, preventing protein aggregation, and aiding in the transport of proteins across cellular membranes. Hthis compound and its co-chaperones can also target proteins for degradation.
Q2: What causes Hthis compound to be implicated in protein aggregation?
A2: Hthis compound is central to the cellular defense against proteotoxic stress. Dysfunction or overwhelming of the Hthis compound chaperone system can lead to the accumulation and aggregation of misfolded proteins, a hallmark of many neurodegenerative diseases.[1] Paradoxically, Hthis compound itself can be found in protein aggregates, and its own aggregation can be induced by stress conditions like heat.
Experimental Issues & Troubleshooting
Q3: My purified Hthis compound is aggregating in vitro. What are the possible causes and solutions?
A3: Aggregation of purified Hthis compound can be a common issue. Here are several factors to consider:
-
Temperature Stress: Hthis compound is a heat shock protein, but prolonged exposure to elevated temperatures during purification or storage can induce its aggregation.
-
Buffer Conditions: Suboptimal pH, ionic strength, or the absence of stabilizing co-solutes can lead to Hthis compound instability.
-
Nucleotide Depletion: The stability and conformation of Hthis compound are regulated by its binding to ATP and ADP. The absence of these nucleotides can make the protein more prone to aggregation.
-
Oxidative Stress: Exposure to oxidizing agents can damage the protein and promote aggregation.
Troubleshooting Table:
| Potential Cause | Recommended Solution |
| High Temperature | Maintain low temperatures (4°C) during all purification and storage steps. |
| Suboptimal Buffer | Optimize buffer pH and salt concentration. Consider adding stabilizing agents like glycerol (B35011) or trehalose. |
| Nucleotide Absence | Include a low concentration of ATP or ADP (e.g., 0.1-1 mM) and MgCl₂ in the storage buffer. |
| Oxidative Stress | Add a reducing agent like DTT or TCEP to the buffers. |
Q4: I am not observing the expected Hthis compound-mediated refolding of my substrate protein. What could be wrong?
A4: The Hthis compound chaperone cycle is a complex process involving co-chaperones and ATP hydrolysis. Failure to observe refolding could be due to several factors:
-
Missing Co-chaperones: The activity of Hthis compound is critically dependent on co-chaperones. J-domain proteins (JDPs, also known as Hsp40s) are required to deliver the substrate and stimulate ATP hydrolysis, while Nucleotide Exchange Factors (NEFs) are needed to release ADP and allow for a new cycle.
-
Inefficient ATP Hydrolysis: The chaperone cycle is fueled by ATP hydrolysis. Issues with ATP concentration, the presence of non-hydrolyzable ATP analogs, or mutations in the ATPase domain of Hthis compound will inhibit its function.
-
Substrate-Specific Issues: The substrate protein itself may be prone to rapid and irreversible aggregation, overwhelming the chaperone machinery.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Hthis compound-mediated protein refolding.
Q5: How can I monitor Hthis compound aggregation or its effect on substrate aggregation in my experiments?
A5: Several techniques can be employed to monitor protein aggregation:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, allowing for the detection of larger aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence.
-
Filter Trap Assay: Separates insoluble protein aggregates from soluble proteins by filtration through a cellulose (B213188) acetate (B1210297) membrane. The trapped aggregates can then be quantified by immunoblotting.
-
Co-immunoprecipitation (Co-IP): Can be used to determine if Hthis compound is physically associated with aggregated forms of a substrate protein.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to Hthis compound's function and its interaction with substrates.
| Parameter | Value | Protein/System | Significance |
| ATPase Activity | Crucial for the chaperone cycle | ||
| Basal ATP Hydrolysis Rate | 3.3 x 10⁻⁴ s⁻¹ (at 25°C) | Bacterial Hsp70 (DnaK) | Very slow without co-chaperones, highlighting their importance.[2] |
| Stimulation by J-domain protein | Up to 15,000-fold increase | Bacterial Hsp70 (DnaK) with DnaJ | Demonstrates the critical role of JDPs in activating Hthis compound.[2] |
| Substrate Binding Affinity | Dictates the interaction with misfolded proteins | ||
| Kd for ATP | ~1 nM | Hsp70 | High affinity for ATP, which promotes the low-affinity state for substrate binding.[2] |
| Koff for peptide (ADP-bound) | 10⁻³ to 10⁻⁴ s⁻¹ (at 25°C) | Bacterial Hsp70 (DnaK) | Very slow dissociation in the ADP-bound state, ensuring tight holding of the substrate.[2] |
Experimental Protocols
Protocol 1: Hthis compound ATPase Activity Assay (Malachite Green)
This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by Hthis compound, providing a measure of its enzymatic activity.
Materials:
-
Purified Hthis compound, J-domain protein (e.g., DnaJA2), and substrate protein.
-
Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂.
-
ATP solution (100 mM stock).
-
Malachite Green Reagent.
-
Phosphate Standard solution.
-
96-well microplate.
Procedure:
-
Prepare a reaction mixture containing Hthis compound (e.g., 1 µM) and the J-domain protein (e.g., 1 µM) in the assay buffer.
-
Add the compound to be tested or DMSO (vehicle control) to the wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
After a short incubation (e.g., 15 minutes) at room temperature for color development, measure the absorbance at 620-640 nm.
-
Calculate the amount of Pi released by comparing the absorbance to a phosphate standard curve.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
Protein of interest (prone to aggregation).
-
Hthis compound and co-chaperones (if testing their effect).
-
ThT stock solution (e.g., 1 mM in water, filtered).
-
Assay Buffer (e.g., PBS, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection.
Procedure:
-
Prepare the reaction mixtures in the wells of the microplate. A typical reaction would include the protein of interest (e.g., 10-50 µM) and ThT (e.g., 10-25 µM) in the assay buffer.
-
If testing the effect of Hthis compound, include the chaperone and its co-chaperones in the desired concentrations.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation around 440-450 nm and emission around 480-490 nm.
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
Protocol 3: Filter Trap Assay
This method allows for the separation and quantification of insoluble protein aggregates.
Materials:
-
Cell or tissue lysates containing the protein of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer (e.g., PBS with 1% SDS).
-
Cellulose acetate membrane (0.2 µm pore size).
-
Dot blot or vacuum filtration apparatus.
-
Primary and secondary antibodies for immunoblotting.
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Equilibrate the cellulose acetate membrane in wash buffer.
-
Assemble the filtration apparatus.
-
Load an equal amount of total protein from each sample onto the membrane.
-
Apply a vacuum to filter the lysates. Soluble proteins will pass through, while insoluble aggregates will be trapped.
-
Wash the membrane several times with wash buffer.
-
Disassemble the apparatus and proceed with standard immunoblotting protocols to detect the protein of interest trapped on the membrane.
Signaling Pathways and Workflows
The Hthis compound Chaperone Cycle
The proper functioning of Hthis compound relies on a tightly regulated cycle of ATP binding, hydrolysis, and nucleotide exchange, which modulates its affinity for substrate proteins.
Caption: The ATP-dependent chaperone cycle of Hthis compound.
This cycle is essential for preventing protein aggregation. Disruptions at any step, such as inefficient ATP hydrolysis or lack of co-chaperones, can lead to the accumulation of misfolded substrates and the formation of aggregates.
Experimental Workflow for Investigating Hthis compound's Role in Aggregation
This workflow outlines the key steps to investigate the effect of Hthis compound on the aggregation of a specific substrate protein.
References
Technical Support Center: Improving Recombinant SPA70 (HSP70/HSPA1A) Protein Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant SPA70, also known as Heat Shock Protein 70 (HSP70) or HSPA1A.
A Note on Nomenclature: The term "this compound" can refer to two distinct molecules: the molecular chaperone Stress-Associated Protein 70 (HSP70/HSPA1A) and a potent antagonist of the human pregnane (B1235032) X receptor (PXR). This guide focuses on improving the recombinant protein yield of the molecular chaperone, HSP70/HSPA1A, a protein of significant interest in various research and therapeutic areas.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound (HSP70) expression is very low or undetectable. What are the likely causes and how can I fix this?
A1: Low or no expression of recombinant this compound can stem from several factors, from the expression vector to the health of the host cells. Here are some common culprits and solutions:
-
Codon Usage: The gene sequence of human this compound may contain codons that are rare in E. coli, leading to translational stalls and truncated protein products.
-
Solution: Optimize the codon usage of your this compound gene sequence to match the codon bias of your E. coli expression host. Gene synthesis services can provide codon-optimized sequences.
-
-
Promoter Leakiness and Protein Toxicity: If the basal expression level of your promoter is high, even low levels of this compound expression prior to induction can be toxic to the host cells, leading to poor growth and low yields.
-
Solution: Use an expression vector with a tightly regulated promoter, such as the pBAD system, or use a host strain like BL21(DE3)pLysS or pLysE to suppress basal expression from T7 promoters.
-
-
Plasmid Integrity: Ensure the integrity of your expression plasmid. Errors in the sequence or plasmid degradation can lead to a non-functional expression cassette.
-
Solution: Verify your plasmid sequence through sequencing. Always use freshly prepared plasmids for transformation.
-
-
Inefficient Induction: The timing and conditions of induction are critical for optimal protein expression.
-
Solution: Induce the culture during the mid-logarithmic growth phase (OD600 of 0.6-0.8). Optimize the inducer concentration and induction time.
-
Q2: My this compound (HSP70) is expressed, but it's mostly in the form of insoluble inclusion bodies. How can I increase the yield of soluble protein?
A2: Inclusion body formation is a common challenge when overexpressing proteins in E. coli. The high rate of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Here are several strategies to enhance the solubility of your recombinant this compound:
-
Lower Expression Temperature: Reducing the temperature after induction slows down the rate of protein synthesis, allowing more time for proper folding.[1]
-
Solution: After reaching the optimal OD600 for induction, lower the culture temperature to 18-25°C and induce for a longer period (e.g., overnight).[1]
-
-
Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, high-level expression that promotes aggregation.[1][2]
-
Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the proper folding of your target protein.
-
Solution: Co-transform your E. coli host with a second plasmid that expresses chaperones like DnaK/DnaJ/GrpE or GroEL/GroES. This has been shown to improve the solubility of various recombinant proteins.
-
-
Choice of Fusion Tag: Certain fusion tags can enhance the solubility of the target protein.
-
Solution: Consider using solubility-enhancing fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). However, be aware that large fusion tags may need to be cleaved off after purification. Conversely, in some cases, the fusion tag itself, like a His-tag, can contribute to insolubility, and its removal might improve solubility.[3]
-
-
Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility.
-
Solution: Include additives in your lysis buffer that can help stabilize the protein, such as 5-10% glycerol, 150-500 mM NaCl, and low concentrations of non-ionic detergents like Triton X-100.
-
Q3: I have a low yield of purified this compound (HSP70) after affinity chromatography. What could be the problem?
A3: Low yield after purification can be due to issues with protein expression, cell lysis, or the chromatography process itself.
-
Inefficient Cell Lysis: If cells are not completely lysed, a significant amount of your protein will remain trapped and will be discarded with the cell debris.
-
Solution: Ensure efficient cell lysis by using methods like sonication or a French press. Monitor lysis efficiency under a microscope. The addition of lysozyme (B549824) to the lysis buffer can also aid in breaking down the cell wall.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Suboptimal Chromatography Conditions: Problems with binding, washing, or elution during affinity chromatography can lead to protein loss.
-
Solution (Binding): Ensure the pH and ionic strength of your lysis buffer are optimal for the binding of your tagged this compound to the resin. For His-tagged proteins, avoid high concentrations of imidazole (B134444) in the lysis and binding buffers.
-
Solution (Washing): Use a wash buffer with a low concentration of the eluting agent (e.g., 20-40 mM imidazole for His-tags) to remove non-specifically bound proteins without eluting your target protein.
-
Solution (Elution): Optimize the concentration of the eluting agent. A gradient elution can sometimes improve recovery and purity.
-
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the yield of soluble recombinant protein. The data presented is a synthesis of findings from multiple studies and should be used as a guide for optimization.
Table 1: Effect of Induction Temperature on Soluble Protein Yield
| Induction Temperature (°C) | Relative Soluble Protein Yield | Common Induction Duration |
| 37 | Low to Moderate | 3-4 hours |
| 25-30 | Moderate to High | 5-8 hours |
| 18-20 | High | 12-16 hours (Overnight) |
Note: Lowering the induction temperature generally increases the proportion of soluble protein, though it may decrease the overall protein expression rate.[1]
Table 2: Effect of IPTG Concentration on Soluble Protein Yield
| IPTG Concentration (mM) | Relative Soluble Protein Yield | Notes |
| 1.0 | Often leads to high total expression but a lower proportion of soluble protein. | Can cause significant metabolic burden on the cells.[6] |
| 0.4 - 0.5 | A common starting point for optimization. | Balances high-level expression with cell health. |
| 0.05 - 0.1 | Can significantly increase the proportion of soluble protein. | May result in lower overall protein yield.[1] |
Note: The optimal IPTG concentration is protein-dependent and should be determined empirically.[2]
Table 3: Comparison of Common E. coli Expression Strains
| Strain | Key Genotype Features | Primary Use Case |
| BL21(DE3) | lon and ompT protease deficient | General-purpose high-level protein expression. |
| Rosetta(DE3) | Supplements tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA) | Expression of eukaryotic proteins with different codon usage. |
| SHuffle T7 | Cytoplasmic disulfide bond formation enabled | Expression of proteins requiring disulfide bonds for proper folding. |
| BL21(DE3)pLysS/pLysE | Expresses T7 lysozyme to inhibit basal T7 RNA polymerase activity | Expression of toxic proteins. |
Experimental Protocols
Protocol 1: High-Yield Soluble Expression of His-tagged this compound (HSP70)
-
Transformation: Transform the this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking at 200-250 rpm.
-
Main Culture: Inoculate 1 L of LB medium (in a 2.5 L baffled flask) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Expression: Continue to incubate the culture at 20°C for 12-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of His-tagged this compound (HSP70) under Native Conditions
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 10-15 bed volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the bound protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE to check for purity and protein size. Pool the fractions containing pure this compound.
-
Buffer Exchange: If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column.
Protocol 3: Solubilization and Refolding of this compound (HSP70) from Inclusion Bodies
-
Inclusion Body Isolation:
-
After cell lysis and centrifugation as described above, discard the supernatant.
-
Resuspend the pellet (containing inclusion bodies) in Lysis Buffer with 1% Triton X-100.
-
Centrifuge again and discard the supernatant. Repeat this wash step twice to obtain a purer inclusion body pellet.
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in Denaturing Lysis Buffer (100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, pH 8.0).
-
Stir at room temperature for 1-2 hours to completely solubilize the protein.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
Refolding:
-
Perform refolding by rapid dilution. Add the solubilized protein drop-wise into a stirring refolding buffer (e.g., 50 mM Tris-HCl, 50 mM L-Arginine, 50 mM L-Glutamic acid, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, pH 8.0) at 4°C. The final protein concentration should be low to prevent aggregation.
-
Allow the protein to refold overnight at 4°C with gentle stirring.
-
-
Purification: Purify the refolded protein using affinity chromatography as described in Protocol 2.
Visualizations
Caption: Troubleshooting workflow for low recombinant this compound (HSP70) yield.
Caption: Experimental workflow for recombinant this compound (HSP70) production.
References
Technical Support Center: SPA70 (HSP70) Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and achieve high-quality results in SPA70 (presumed to be HSP70) immunofluorescence experiments.
Troubleshooting Guide: Reducing High Background
High background fluorescence can obscure the specific signal from your target protein, making data interpretation difficult. This guide addresses the most common causes of high background and provides step-by-step solutions.
Issue 1: Non-Specific Antibody Binding
Non-specific binding of primary or secondary antibodies is a frequent cause of high background.
Q: How can I reduce non-specific binding of my primary antibody?
A:
-
Optimize Antibody Concentration: The concentration of your primary antibody is critical. Using too high a concentration can lead to non-specific binding.[1][2][3] It is essential to titrate your antibody to find the optimal dilution that provides the best signal-to-noise ratio.
-
Incubation Conditions: Adjusting the incubation time and temperature can also help. Longer incubation times with a more dilute antibody, often at 4°C, can favor specific binding.[2]
-
Antibody Quality: Ensure you are using a primary antibody that has been validated for immunofluorescence applications.[3][4]
Q: What about non-specific binding from the secondary antibody?
A:
-
Run a Secondary Antibody Control: To check for non-specific binding of the secondary antibody, prepare a control sample that omits the primary antibody.[2][5] If you observe staining in this control, your secondary antibody is binding non-specifically.
-
Use Pre-adsorbed Secondary Antibodies: Cross-adsorbed secondary antibodies are purified to remove antibodies that may cross-react with immunoglobulins from other species, which can be present in your sample.[6]
-
Choose the Correct Secondary Antibody: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).[5]
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain your samples with each dilution, keeping all other parameters of your protocol constant.
-
Image the samples using identical settings for laser power, gain, and exposure time.
-
Compare the images to identify the dilution that provides the brightest specific signal with the lowest background.
| Primary Antibody Dilution | Signal Intensity | Background Level | Recommendation |
| 1:50 | ++++ | ++++ | Too concentrated, high background |
| 1:100 | +++ | +++ | High background |
| 1:200 | +++ | ++ | Good signal, moderate background |
| 1:400 | ++ | + | Optimal |
| 1:800 | + | + | Signal may be too weak |
Issue 2: Inadequate Blocking
The blocking step is crucial for preventing non-specific interactions between antibodies and the sample.
Q: How can I improve my blocking step?
A:
-
Choice of Blocking Agent: The most common blocking agents are Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[2][5] If you are using a goat anti-mouse secondary, for example, you would use normal goat serum.
-
Increase Blocking Time: Insufficient blocking time can lead to high background.[3] Try increasing the incubation time for the blocking step, for instance, from 30 minutes to 1 hour.[2]
-
Purity of Blocking Agent: Using a high-purity, IgG-free BSA can help reduce background, as some BSA preparations can contain contaminating immunoglobulins.[3][6]
Experimental Protocol: Optimizing Blocking
-
Prepare separate samples and block with different blocking agents (e.g., 5% BSA, 10% normal goat serum).
-
Vary the incubation time for the blocking step (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.
-
Proceed with your standard primary and secondary antibody incubations.
-
Compare the background levels between the different blocking conditions to determine the most effective method for your specific sample and antibodies.
Issue 3: Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures within your sample, which can interfere with the desired signal.
Q: My unstained control sample is showing fluorescence. What can I do?
A:
-
Identify the Source: To determine if you have an autofluorescence problem, examine an unstained sample under the fluorescence microscope using the same filter sets as your experiment.[7] Common sources of autofluorescence include collagen, elastin, and lipofuscin.[8][9]
-
Choice of Fixative: Aldehyde fixatives like formaldehyde (B43269) and paraformaldehyde can induce autofluorescence.[7] Consider using an organic solvent fixative like ice-cold methanol (B129727) as an alternative.
-
Quenching Agents: Commercially available reagents can be used to quench autofluorescence.[9] Another common method is to treat the samples with sodium borohydride (B1222165) after aldehyde fixation.
-
Use Far-Red Fluorophores: Autofluorescence is often most prominent in the blue and green channels.[7][9] Switching to fluorophores that emit in the far-red spectrum can help to avoid this interference.
Experimental Protocol: Sodium Borohydride Treatment for Autofluorescence Reduction
-
After fixation with an aldehyde-based fixative and washing with PBS, prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.
-
Proceed with your standard immunofluorescence protocol.
FAQs: Quick Answers to Common Problems
Q: I'm seeing a lot of background speckles in my image. What could be the cause? A: This can be due to precipitated antibodies or a dirty coverslip. Try centrifuging your primary and secondary antibody dilutions before use to pellet any aggregates. Ensure your coverslips and slides are clean.
Q: My washing steps are with PBS. Is this sufficient? A: Thorough washing is critical to remove unbound antibodies.[1][2] Increase the number and duration of your washes. Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to your wash buffer can also help reduce non-specific binding.[10]
Q: Could my mounting medium be causing background? A: Yes, some mounting media can contribute to background fluorescence. Use a mounting medium specifically designed for fluorescence microscopy and, if photobleaching is an issue, one that contains an anti-fade reagent.[4]
Visual Guides
Caption: Optimized immunofluorescence workflow for HSP70 staining.
Caption: Troubleshooting decision tree for high background in immunofluorescence.
References
- 1. sinobiological.com [sinobiological.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. ibidi.com [ibidi.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Autofluorescence [jacksonimmuno.com]
- 8. oraclebio.com [oraclebio.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Assay Variability and Reproducibility
This technical support center provides guidance for researchers encountering variability and reproducibility issues in assays related to SPA70 and HSP70. Initial research indicates that "this compound assay" is not a standard term. It is likely that users are referring to assays involving the molecule this compound, a potent antagonist of the human pregnane (B1235032) X receptor (PXR), or may be mistaken and are working with HSP70 (Heat Shock Protein 70) assays. This guide addresses both possibilities.
Section 1: Assays Involving this compound (PXR Antagonist)
This compound is a specific antagonist of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and other cellular processes. Assays involving this compound are typically designed to measure its inhibitory effect on PXR activity.
Frequently Asked Questions (FAQs) about this compound Assays
Q1: What is the primary application of this compound in research?
A1: this compound is primarily used as a potent and selective antagonist of the human pregnane X receptor (hPXR).[1][2][3][4] It is a valuable tool for investigating the role of PXR in drug metabolism, drug resistance in cancer, and other physiological and pathological processes.[1][3][4][5]
Q2: What types of assays are used to characterize this compound?
A2: The activity of this compound is typically characterized using cell-based hPXR transactivation assays, cell-free competitive hPXR TR-FRET-binding assays, and cytotoxicity assays.[2][3]
Q3: Why am I seeing high variability in my PXR transactivation assay results with this compound?
A3: High variability in PXR transactivation assays can stem from several factors, including cell line instability, inconsistencies in cell seeding density, variations in reagent concentrations (especially the PXR agonist like rifampicin), and differences in incubation times.
Troubleshooting Guide for PXR Transactivation Assays with this compound
| Issue | Potential Cause | Recommended Solution |
| High background signal | Basal activity of the reporter gene in the stable cell line. | Test for inverse agonist activity of this compound, as it has been observed to decrease the basal activity of hPXR.[3][6] Ensure appropriate negative controls (vehicle alone) are included. |
| Low signal-to-noise ratio | Suboptimal concentration of the PXR agonist (e.g., rifampicin). | Perform a dose-response curve for the agonist to determine the optimal concentration for stimulation before testing the antagonistic effect of this compound.[2] |
| Inconsistent IC50 values for this compound | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. |
| Inaccurate pipetting or serial dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare master mixes of reagents where possible to minimize pipetting errors. | |
| Unexpected agonist activity of this compound | Off-target effects at high concentrations. | This compound has been shown to be highly selective for hPXR, but it's good practice to test for activity against other nuclear receptors like CAR, FXR, LXR, etc., to confirm specificity in your system.[3] |
Experimental Protocol: hPXR Transactivation Assay
This protocol is a generalized representation based on commonly used methods.
-
Cell Seeding: Seed HepG2 cells stably expressing hPXR and a luciferase reporter gene under the control of the CYP3A4 promoter in a 96-well plate. Allow cells to adhere overnight.
-
Compound Treatment:
-
For antagonistic mode, treat cells with a fixed concentration of a PXR agonist (e.g., rifampicin) and serial dilutions of this compound.
-
Include controls: vehicle (e.g., 0.1% DMSO), agonist alone, and this compound alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).[6] Calculate the percent inhibition of PXR activity by this compound and determine the IC50 value.
Signaling Pathway of PXR Antagonism by this compound
Caption: PXR antagonism by this compound, leading to the inhibition of target gene transcription.
Section 2: HSP70 ATPase Activity Assays
HSP70 (Heat Shock Protein 70) is a molecular chaperone that utilizes the energy from ATP hydrolysis to fold proteins. Assays for HSP70 often measure this ATPase activity.
Frequently Asked Questions (FAQs) about HSP70 ATPase Assays
Q1: What is the principle of the HSP70 ATPase assay?
A1: The HSP70 ATPase assay measures the rate of ATP hydrolysis by HSP70, which is indicative of its chaperone activity.[7][8] A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced in the reaction.[7][8][9]
Q2: What are the key components of an HSP70 ATPase assay?
A2: A typical HSP70 ATPase assay includes purified HSP70 protein, a co-chaperone containing a J-domain (like HSP40/DnaJ) to stimulate ATPase activity, ATP, and a buffer system containing magnesium and potassium salts.[7][8][10]
Q3: My HSP70 enzyme activity is very low. What could be the reason?
A3: Low HSP70 activity can be due to several factors:
-
Improper storage of HSP70: HSP70 is sensitive to freeze-thaw cycles.[9]
-
Absence of a co-chaperone: The intrinsic ATPase activity of HSP70 is weak and is significantly stimulated by J-domain co-chaperones.[7]
-
Incorrect buffer composition: The presence of DTT is often required.[9]
-
Assay buffer is too cold. [11]
Troubleshooting Guide for HSP70 ATPase Assays
| Issue | Potential Cause | Recommended Solution |
| High background luminescence | Contamination of reagents with ATP or ADP. | Use high-purity reagents and dedicated, sterile labware. |
| Assay-to-assay variability | Inconsistent enzyme concentration. | The concentration of HSP70 is lot-specific. Always verify the concentration on the tube and dilute accordingly.[9] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[9] |
| Inconsistent incubation times or temperatures. | Use a calibrated incubator and a precise timer for all incubation steps. | |
| No or low signal | Omission of a critical reagent (e.g., ATP, HSP40). | Carefully review the protocol and create a checklist to ensure all components are added.[11] |
| Degraded enzyme. | Check the shelf life of the kit and ensure proper storage of the HSP70 protein.[9][11] | |
| Edge effects in the microplate | Temperature gradients or evaporation during incubation. | Use a plate sealer, and ensure even heating of the plate. Consider not using the outer wells of the plate. |
Quantitative Data Summary
| Parameter | Value | Reference |
| HSP70 concentration (starting point) | 20 nM | [7] |
| HSP40 concentration (starting point) | 10 nM | [7] |
| ATP concentration | ~1 µM (at Km) | [7] |
| Incubation time (ATPase reaction) | 60 minutes at 37°C | [7] |
Experimental Protocol: HSP70 ATPase Assay (ADP-Glo™ Format)
This protocol is based on commercially available kits.[7][9]
-
Reagent Preparation:
-
Prepare a 2x HSP70/HSP40 enzyme mix in HSP70 Assay Buffer.
-
Prepare a 2x ATP solution in HSP70 Assay Buffer.
-
For inhibitor studies, prepare 4x compound solutions.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4x compound solution or vehicle to the appropriate wells of a 96-well plate.
-
Add 10 µL of the 2x HSP70/HSP40 enzyme mix to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 5 µL of the 2x ATP solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader.
HSP70 Chaperone Cycle and Assay Workflow
Caption: The HSP70 chaperone cycle and a typical experimental workflow for an ATPase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a potent antagonist of human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011) | St. Jude Research [stjude.org]
- 5. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
Technical Support Center: SPA70 In Vivo Solubility Solutions
Welcome to the technical support center for SPA70. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR).[1][2] Its hydrophobic nature can make it challenging to dissolve in aqueous-based vehicles suitable for in vivo administration, potentially leading to issues with dosing accuracy, bioavailability, and experimental reproducibility.
Q2: What are the known solvents for this compound?
A2: this compound has been reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and chloroform. Quantitative data is summarized in the table below. While these solvents are useful for in vitro assays, their use in in vivo studies is often limited by toxicity.
Q3: Has a successful formulation for oral administration of this compound in mice been reported?
A3: Yes, a formulation for oral gavage in mice has been successfully used in published studies. The vehicle consists of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water. This formulation creates a suspension that allows for consistent administration of this compound.
Q4: What is the mechanism of action of this compound?
A4: this compound functions as an antagonist of the pregnane X receptor (PXR). PXR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[3] By binding to PXR, this compound prevents the recruitment of coactivators, thereby inhibiting the transcription of PXR target genes.[4][5] This can enhance the efficacy of co-administered drugs that are metabolized by PXR-regulated enzymes.[1]
Troubleshooting Guide
Issue: Precipitation of this compound in the dosing formulation.
| Potential Cause | Recommended Solution |
| Incorrect vehicle composition. | For oral administration in mice, use the validated vehicle of 0.5% methylcellulose with 0.1% Tween 80 in sterile water. Methylcellulose acts as a suspending agent and Tween 80 as a surfactant to improve wettability and prevent aggregation. |
| Low temperature of the vehicle. | Prepare the formulation at room temperature. If warming is necessary to aid initial dispersion, ensure the solution is cooled to room temperature before administration to avoid any thermal stress to the animal. |
| Insufficient mixing. | Ensure the formulation is thoroughly mixed using a vortex or sonicator to achieve a uniform suspension before each administration. |
Issue: Inconsistent results or low bioavailability in in vivo experiments.
| Potential Cause | Recommended Solution |
| Non-homogenous suspension. | Vigorously mix the suspension immediately before each animal is dosed to ensure that each animal receives the correct amount of this compound. |
| Improper administration technique. | Ensure proper oral gavage technique to deliver the full dose to the stomach. For intraperitoneal injections, ensure the compound is fully solubilized or is a fine, homogenous suspension. |
| Metabolism of this compound. | While this compound is designed to inhibit metabolism of other drugs, its own metabolism could be a factor. Consider pharmacokinetic studies to determine the half-life and bioavailability of this compound in your model system. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in selected solvents.
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | 40 mg/mL | Product Data Sheet |
| Chloroform | 10 mg/mL | Product Data Sheet |
Experimental Protocols
Protocol for Preparation of this compound Formulation for Oral Gavage in Mice
Materials:
-
This compound powder
-
Methylcellulose (e.g., Sigma-Aldrich, M0512)
-
Tween 80 (e.g., Sigma-Aldrich, P1754)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle:
-
To prepare a 0.5% methylcellulose solution, weigh the appropriate amount of methylcellulose powder.
-
Heat approximately one-third of the required volume of sterile water to 60-70°C.
-
Disperse the methylcellulose powder in the hot water with stirring.
-
Add the remaining two-thirds of the sterile water as cold water or ice to bring the solution to its final volume and facilitate dissolution.
-
Stir until the solution is clear and uniform. Allow it to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% (v/v). For example, add 10 µL of Tween 80 to 10 mL of the 0.5% methylcellulose solution.
-
Mix thoroughly by vortexing.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add a small volume of the prepared vehicle (0.5% methylcellulose, 0.1% Tween 80 in water) to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the final desired volume while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals to break up any aggregates. Avoid excessive sonication that could heat the sample.
-
-
Administration:
-
Before each administration, vortex the suspension vigorously to ensure uniformity.
-
Administer the suspension to the mice via oral gavage using an appropriate gauge gavage needle.
-
Visualizations
Signaling Pathway of PXR Antagonism by this compound
Caption: PXR antagonism by this compound, preventing target gene transcription.
Experimental Workflow for In Vivo Study Preparation
Caption: Workflow for preparing and administering this compound for in vivo studies.
Logical Relationship for Troubleshooting Formulation Issues
Caption: Troubleshooting logic for this compound formulation precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PXR antagonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform [frontiersin.org]
- 5. Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Hsp70 Inhibitors
A Note on Terminology: Initial research into "SPA70 inhibitors" suggests a possible confusion with "Hsp70 inhibitors." The compound this compound is primarily documented as a potent and selective antagonist of the human pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in drug metabolism. In contrast, Heat Shock Protein 70 (Hsp70) is a well-established therapeutic target in cancer and other diseases, with a range of inhibitors known to have off-target effects. This technical support guide will therefore focus on the off-target effects of Hsp70 inhibitors .
This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Hsp70 inhibitors. It provides troubleshooting guidance and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with Hsp70 inhibitors?
A1: The off-target effects of Hsp70 inhibitors can be broad and compound-specific. Common off-target effects include:
-
Inhibition of other Hsp70 isoforms: Many inhibitors show activity against multiple Hsp70 family members, such as the constitutively expressed Hsc70 (HSPA8) and the mitochondrial Grp75 (HSPA9).[1][2] This lack of isoform specificity can lead to broader cellular effects.
-
Impact on Hsp90 and its client proteins: Hsp70 is a co-chaperone for Hsp90. Inhibiting Hsp70 can disrupt the Hsp70/Hsp90 chaperone system, leading to the degradation of Hsp90 client proteins, which include many key signaling molecules like Akt and Raf-1.[1][3]
-
Disruption of protein degradation pathways: Some Hsp70 inhibitors, such as 2-phenylethynesulfonamide (PES), can impair both the autophagy-lysosome system and the proteasome pathway.[4][5]
-
Cytotoxicity in non-cancerous cells: While many Hsp70 inhibitors show selectivity for cancer cells, some can exhibit toxicity in normal cells, a significant concern for therapeutic development.[6][7]
-
Mitochondrial toxicity: Certain inhibitors, like MKT-077, are known to accumulate in mitochondria and can cause mitochondrial dysfunction and oxidative stress.[8][9][10]
-
Inhibition of protein translation: Direct inhibition of Hsp70 can lead to a downregulation of protein translation.[1]
Q2: My Hsp70 inhibitor is showing higher cytotoxicity in my cancer cell line than expected based on its reported IC50. What could be the cause?
A2: This discrepancy could be due to several factors:
-
Off-target effects: The inhibitor may be hitting other critical cellular targets besides Hsp70, leading to enhanced cytotoxicity. Screening for off-target kinase inhibition or other interactions is advisable.
-
Cell line dependency: The specific genetic background and dependencies of your cell line may make it particularly sensitive to the inhibitor's on-target or off-target effects.
-
Experimental conditions: Differences in cell density, media composition, or inhibitor stability in your specific experimental setup can influence the apparent potency. It's crucial to maintain consistent experimental conditions.
-
Compound stability: Ensure your inhibitor stock is fresh and has not degraded. Repeated freeze-thaw cycles can reduce the effective concentration of the compound.
Q3: I am not observing the expected degradation of Hsp90 client proteins after treating cells with an Hsp70 inhibitor. What should I check?
A3: Several factors could contribute to this observation:
-
Inhibitor concentration and treatment duration: You may need to optimize the concentration of the inhibitor and the length of treatment. A time-course and dose-response experiment is recommended.
-
Cellular context: The cellular machinery for protein degradation (ubiquitin-proteasome system) might be compromised or altered in your specific cell line, affecting the clearance of Hsp90 client proteins.
-
Compensatory mechanisms: Cells may activate compensatory pathways to maintain the stability of certain client proteins.
-
Antibody quality: Ensure that the antibodies used for Western blotting to detect the client proteins are specific and of high quality.
Q4: How can I differentiate between on-target and off-target effects of my Hsp70 inhibitor?
A4: Differentiating on-target from off-target effects is a critical step in inhibitor validation. Here are some strategies:
-
Use a structurally related inactive analog: An analog of your inhibitor that is structurally similar but does not bind to Hsp70 can serve as a negative control.
-
Genetic knockdown or knockout of Hsp70: If the phenotype observed with the inhibitor is rescued or mimicked by siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Hsp70, it is more likely an on-target effect.[7]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to Hsp70 in a cellular context.
-
Rescue experiments: Attempt to rescue the observed phenotype by overexpressing Hsp70.
-
Use inhibitors with different scaffolds: If multiple Hsp70 inhibitors with distinct chemical structures produce the same phenotype, it strengthens the evidence for an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh inhibitor stock solutions. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Cell Culture Variability | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
Issue 2: Unexpected Cellular Phenotype
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Perform a kinase profile screen or a broader off-target panel to identify unintended targets. Use a structurally related inactive control compound. |
| Cytotoxicity | Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. |
| Solvent Effects | Run a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor to rule out solvent-induced phenotypes. |
Quantitative Data Summary
The following tables summarize the reported activities of common Hsp70 inhibitors, highlighting their on-target and potential off-target effects.
Table 1: On-Target Potency of Hsp70 Inhibitors
| Inhibitor | Target(s) | IC50 / Kd | Cell Line(s) / Assay |
| VER-155008 | Hsp70, Hsc70, Grp75 | IC50: 0.5 µM (Hsp70), 2.6 µM (Hsc70), 2.6 µM (Grp75); Kd: 0.3 µM (Hsp70) | Biochemical assays |
| PES (2-phenylethynesulfonamide) | Hsp70 | Binds to the substrate-binding domain | Biochemical assays |
| MKT-077 | Hsp70 family members (e.g., Mortalin/HSPA9) | Binds near the ATP binding site | Biochemical assays |
Data compiled from multiple sources.[3][11][12]
Table 2: Cytotoxicity of Hsp70 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | GI50 / EC50 |
| VER-155008 | HCT116 (colon) | 5.3 µM |
| BT474 (breast) | 10.4 µM | |
| MB-468 (breast) | 14.4 µM | |
| JG-98 (MKT-077 analog) | MDA-MB-231 (breast) | 400 nM |
| MCF-7 (breast) | 400 nM |
Data compiled from multiple sources.[1][11]
Experimental Protocols
Protocol 1: General Western Blotting Protocol to Assess Hsp90 Client Protein Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the Hsp70 inhibitor at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: General MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Hsp70 inhibitor. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.
Visualizations
Signaling Pathways
Caption: Hsp70 signaling pathways and points of inhibition.
Experimental Workflow
Caption: Workflow for investigating off-target effects.
References
- 1. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 2. Frontiers | Heat Shock Cognate 70 Inhibitor, VER-155008, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. HSP70 inhibition by the small-molecule 2-phenylethynesulfonamide impairs protein clearance pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat Shock Protein-70 Inhibition by the Small-Molecule 2-phenylethynesulfonamide Impairs Protein Clearance Pathways in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule Inhibitor of Inducible Heat Shock Protein 70 (HSP70) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor of HSP70 induces mitochondrial toxicity and immune cell recruitment in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uptake Rate of Cationic Mitochondrial Inhibitor MKT-077 Determines Cellular Oxygen Consumption Change in Carcinoma Cells | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPA70 Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPA70. The focus is on optimizing the conditions for assessing this compound activity, primarily through its role as a pregnane (B1235032) X receptor (PXR) antagonist in a cell-based dual-luciferase reporter assay.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound, and how is its "activity" typically measured?
A1: this compound is a potent and selective antagonist of the human pregnane X receptor (hPXR).[1][2] Its "activity" is therefore not an enzymatic activity in itself, but rather its ability to inhibit the activation of PXR. This is most commonly quantified using a cell-based dual-luciferase reporter gene assay.[3] In this assay, cells are engineered to express a luciferase reporter gene under the control of a PXR-responsive promoter (like that of the CYP3A4 gene).[3][4] When a PXR agonist (e.g., rifampicin) is added, PXR is activated and drives the expression of luciferase. The "activity" of this compound is measured by its ability to suppress this agonist-induced luciferase expression.[2][3]
Q2: Which cell line is recommended for the this compound PXR antagonist assay?
A2: The human liver cancer cell line, HepG2, is frequently used for this assay.[3][5] These cells are of human origin and are a well-established model for studying liver-specific functions, including the activity of nuclear receptors like PXR.[5][6] It is recommended to use a HepG2 cell line that has been stably transfected with a PXR expression vector and a CYP3A4-luciferase reporter construct.[4]
Q3: What are the key reagents required for a typical this compound activity assay?
A3: The key reagents include:
-
HepG2 cells: Stably expressing hPXR and a CYP3A4-luciferase reporter.[4]
-
PXR agonist: Rifampicin is a commonly used agonist to activate PXR.[5][7]
-
This compound: The PXR antagonist being tested.[3]
-
Dual-luciferase reporter assay system: This includes a passive lysis buffer, and substrates for both firefly (the experimental reporter) and Renilla (the internal control) luciferases.[8]
-
Cell culture medium and supplements: Appropriate media and sera for maintaining healthy HepG2 cells.[9][10]
Q4: Why is a dual-luciferase system recommended?
A4: A dual-luciferase system is recommended to increase the reliability and reproducibility of the results.[8] The firefly luciferase reports the activity of the PXR-responsive promoter, while the Renilla luciferase, driven by a constitutive promoter, serves as an internal control.[8] Normalizing the firefly luciferase activity to the Renilla luciferase activity helps to correct for variations in cell number, transfection efficiency, and cell viability between wells.[8][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Luciferase Signal | 1. Inefficient cell lysis: The luciferase enzyme is not being effectively released from the cells.[8] 2. Low transfection efficiency: If using transient transfection, the cells may not be expressing sufficient amounts of the reporter constructs.[12] 3. Suboptimal reagent concentrations: The concentrations of the PXR agonist or the luciferase substrate may be too low. 4. Degraded reagents: The luciferase substrate or other critical reagents may have degraded due to improper storage or handling.[11] | 1. Optimize lysis buffer: Ensure the passive lysis buffer is compatible with the luciferase assay system and that the incubation time is sufficient. Consider a freeze-thaw cycle after adding the lysis buffer to enhance lysis.[13] 2. Optimize transfection protocol: Adjust the DNA-to-transfection reagent ratio and ensure cells are at an optimal confluency (75-80%) and passage number.[6][14] 3. Perform concentration-response experiments: Titrate the PXR agonist to determine the optimal concentration for maximal PXR activation. Also, ensure the luciferase substrate is used at the recommended concentration. 4. Use fresh reagents: Prepare fresh dilutions of reagents and avoid multiple freeze-thaw cycles of the luciferase substrate.[11][13] |
| High Background Signal | 1. Cell culture contamination: Microbial contamination can lead to endogenous enzymatic activity that interferes with the assay.[8] 2. Autofluorescence of compounds: The test compounds themselves may be autofluorescent. 3. Inappropriate microplate: Using clear plates for a luminescence assay can lead to crosstalk between wells.[15] | 1. Maintain sterile technique: Regularly check cell cultures for contamination and use antibiotics in the culture medium if necessary.[16] 2. Run a compound-only control: Measure the signal from wells containing only the compound in media to assess its intrinsic fluorescence/luminescence. 3. Use white, opaque-walled plates: These plates are designed to maximize the luminescent signal and minimize crosstalk between wells.[15] |
| High Variability Between Replicates | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate will lead to variable results.[8] 2. Pipetting errors: Inaccurate pipetting of reagents, especially small volumes, can introduce significant variability.[11] 3. Edge effects: Evaporation from the outer wells of the plate can concentrate reagents and affect cell health.[8] | 1. Ensure a single-cell suspension: Properly resuspend cells before seeding to ensure a homogenous distribution.[6] 2. Use calibrated pipettes and master mixes: Calibrate pipettes regularly and prepare master mixes of reagents to be added to all wells to minimize pipetting variability.[8][11] 3. Avoid using outer wells: Fill the outer wells with sterile media or PBS to create a humidity barrier and do not use them for experimental samples.[8] |
Experimental Protocols
Dual-Luciferase Reporter Assay for this compound Activity
This protocol is designed to quantify the antagonistic activity of this compound on PXR in HepG2 cells.
1. Cell Seeding:
-
Culture HepG2 cells stably expressing hPXR and a CYP3A4-luciferase reporter in the recommended growth medium.
-
Seed the cells in a white, opaque-walled 96-well plate at a density that will result in 75-80% confluency at the time of treatment.[6]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and the PXR agonist (e.g., rifampicin) in serum-free medium.[5]
-
Remove the growth medium from the cells and replace it with the medium containing the test compounds. Include appropriate controls:
-
Vehicle control (e.g., 0.1% DMSO)
-
PXR agonist alone
-
This compound at various concentrations in the presence of a fixed concentration of the PXR agonist.
-
-
Incubate the plate for an additional 18-24 hours.
3. Cell Lysis:
-
Remove the treatment medium and wash the cells once with PBS.
-
Add an appropriate volume of passive lysis buffer (e.g., 20 µL per well) to each well.
-
Incubate the plate at room temperature for 15-20 minutes on an orbital shaker to ensure complete lysis.[17]
4. Luminescence Measurement:
-
Equilibrate the luciferase assay reagents to room temperature.[18]
-
Program the luminometer to inject the firefly luciferase substrate and measure the luminescence, followed by the injection of the Stop & Glo® reagent (to quench the firefly reaction and activate the Renilla luciferase) and a second luminescence measurement.
-
Add 100 µL of the firefly luciferase substrate to each well and measure the firefly luminescence.
-
Add 100 µL of the Stop & Glo® reagent to each well and measure the Renilla luminescence.
5. Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Determine the percent inhibition of PXR activity by this compound at each concentration relative to the agonist-only control.
Data Presentation
Table 1: Optimization of Lysis Buffer Incubation Time
| Incubation Time (minutes) | Mean Firefly RLU | Mean Renilla RLU | Normalized Ratio (Firefly/Renilla) |
| 5 | 150,000 | 10,000 | 15.0 |
| 10 | 250,000 | 12,500 | 20.0 |
| 15 | 350,000 | 14,000 | 25.0 |
| 20 | 360,000 | 14,200 | 25.4 |
| 30 | 340,000 | 13,800 | 24.6 |
RLU: Relative Light Units
Table 2: Concentration-Response of Rifampicin on PXR Activation
| Rifampicin (µM) | Normalized Luciferase Activity (Fold Induction) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 3.5 |
| 1 | 8.2 |
| 10 | 15.6 |
| 25 | 16.1 |
| 50 | 15.8 |
Table 3: this compound Inhibition of Rifampicin-Induced PXR Activity
| This compound (µM) | Normalized Luciferase Activity (Fold Induction) | % Inhibition |
| 0 | 15.6 | 0 |
| 0.01 | 12.5 | 19.9 |
| 0.1 | 7.8 | 50.0 |
| 1 | 2.1 | 86.5 |
| 10 | 1.2 | 92.3 |
Visualizations
Caption: PXR signaling pathway and the mechanism of this compound antagonism.
Caption: Experimental workflow for the this compound dual-luciferase reporter assay.
References
- 1. signosisinc.com [signosisinc.com]
- 2. Frontiers | Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform [frontiersin.org]
- 3. Insights into the critical role of the PXR in preventing carcinogenesis and chemotherapeutic drug resistance [ijbs.com]
- 4. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Luciferase Reporter Cell Line - HepG2 (CSC-RR0379) - Creative Biogene [creative-biogene.com]
- 17. neb.com [neb.com]
- 18. assaygenie.com [assaygenie.com]
Technical Support Center: SPA70 and Antibody Validation
This technical support center provides guidance on antibody validation and troubleshooting for researchers, scientists, and drug development professionals. A critical point of clarification is that SPA70 is a potent and selective small molecule antagonist of the human pregnane (B1235032) X receptor (PXR) ; it is not a protein and therefore not a target for antibodies.[1][2][3] The information below pertains to general antibody validation and troubleshooting for various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the difference between monoclonal and polyclonal antibodies?
A1: Monoclonal antibodies are produced by a single B-cell clone and recognize a single epitope on an antigen, offering high specificity and batch-to-batch consistency. Polyclonal antibodies are a heterogeneous mixture of antibodies produced by different B-cells and recognize multiple epitopes on a single antigen, which can provide a more robust signal.[4][5][6]
Q2: How do I choose between a monoclonal and a polyclonal antibody?
A2: The choice depends on the application. Monoclonal antibodies are often preferred for applications requiring high specificity, such as flow cytometry and immunotherapy.[4] Polyclonal antibodies can be advantageous for applications like immunoprecipitation (IP) and immunohistochemistry (IHC) where signal amplification from binding to multiple epitopes is beneficial.[4][5]
Q3: What is antibody validation and why is it important?
A3: Antibody validation is the process of ensuring that an antibody specifically and selectively binds to its intended target antigen in a given application.[7][8] This is crucial for the reproducibility and reliability of experimental results.[9][10]
Q4: What are the key pillars of antibody validation?
A4: The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation:
-
Genetic strategies: Using knockout or knockdown cell lines to confirm target specificity.
-
Orthogonal strategies: Comparing results with a non-antibody-based method.
-
Independent antibody strategies: Using two or more independent antibodies that recognize different epitopes on the target protein.
-
Expression of tagged proteins: Using cell lines overexpressing the target protein with a tag.
-
Immunoprecipitation followed by mass spectrometry (IP-MS): Identifying the protein and its binding partners that are pulled down by the antibody.
Troubleshooting Guides
Western Blot (WB)
Q: I am getting no signal or a very weak signal. What could be the cause?
A: Several factors could lead to a weak or absent signal:
-
Inactive antibody: The antibody may have expired or been stored improperly.
-
Incorrect antibody concentration: The primary or secondary antibody dilution may be too high.
-
Insufficient antigen: The protein of interest may not be abundant in the sample.
-
Poor transfer: The transfer of proteins from the gel to the membrane may have been inefficient.
-
Incompatible secondary antibody: The secondary antibody may not recognize the primary antibody's species or isotype.
Q: I am observing high background or non-specific bands. How can I resolve this?
A: High background can obscure the specific signal. Consider the following:
-
Antibody concentration too high: Titrate the primary and secondary antibodies to their optimal concentrations.
-
Insufficient blocking: Ensure the blocking step is performed with an appropriate agent (e.g., 5% non-fat milk or BSA in TBST) for a sufficient duration.
-
Inadequate washing: Increase the number and duration of wash steps to remove unbound antibodies.
-
Cross-reactivity: The antibody may be cross-reacting with other proteins in the lysate.
Immunohistochemistry (IHC)
Q: My tissue staining is weak or absent. What should I check?
A: Weak or no staining in IHC can be due to:
-
Improper sample fixation: Over-fixation can mask the epitope. Antigen retrieval methods may be necessary.[11]
-
Incorrect antibody dilution: The primary antibody concentration may be too low.
-
Tissue drying: Ensure the tissue sections do not dry out at any stage of the staining process.[12]
-
Inactive reagents: Check the expiration dates and storage conditions of antibodies and detection reagents.
Q: I am seeing high background staining. What are the common causes?
A: High background can result from:
-
Endogenous enzyme activity: If using a peroxidase-based detection system, block endogenous peroxidase activity with a hydrogen peroxide solution.[13]
-
Non-specific antibody binding: Use a blocking serum from the same species as the secondary antibody.[12]
-
Primary antibody concentration too high: This can lead to non-specific binding. Titrate the antibody to find the optimal dilution.[14]
Immunoprecipitation (IP)
Q: I am unable to pull down my protein of interest. What could be wrong?
A: Failure to immunoprecipitate the target protein can be due to:
-
Antibody not suitable for IP: Not all antibodies that work in other applications are effective in IP.
-
Insufficient protein in the lysate: The target protein may be expressed at low levels.
-
Incorrect lysis buffer: The buffer may not be effectively solubilizing the protein or may be disrupting the antibody-antigen interaction.
-
Inefficient bead binding: Ensure the protein A/G beads are compatible with the primary antibody's isotype and species.
Q: My final sample has many non-specific bands after Western Blotting. How can I improve the specificity?
A: To reduce non-specific binding in IP:
-
Pre-clear the lysate: Incubate the cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[15]
-
Optimize washing steps: Increase the number and stringency of washes to remove non-specifically bound proteins.
-
Use a control antibody: Perform a parallel IP with an isotype control antibody to identify non-specific interactions.[16]
Flow Cytometry
Q: I am getting a weak signal or poor separation between positive and negative populations. What should I do?
A: For issues with signal intensity in flow cytometry:
-
Suboptimal antibody concentration: Titrate the antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Low target expression: The protein of interest may be expressed at low levels on the cell surface.
-
Cell viability issues: Poor cell viability can lead to non-specific staining. Use a viability dye to exclude dead cells.
-
Improper compensation: If performing multi-color flow cytometry, ensure that spectral overlap is correctly compensated.
Q: I am observing high non-specific staining. How can I reduce it?
A: To minimize non-specific antibody binding in flow cytometry:
-
Fc receptor blocking: Incubate cells with an Fc blocking reagent to prevent antibodies from binding non-specifically to Fc receptors on cells like macrophages and B cells.
-
Use of an isotype control: An isotype control helps to determine the level of background staining due to non-specific binding of the antibody.[17]
-
Titrate the antibody: Using too much antibody can increase non-specific binding.
Data Presentation
Table 1: Recommended Starting Dilutions for Different Applications
| Application | Monoclonal Antibody | Polyclonal Antibody |
| Western Blot (WB) | 1:1000 - 1:5000 | 1:500 - 1:2000 |
| Immunohistochemistry (IHC) | 1:100 - 1:500 | 1:50 - 1:200 |
| Immunoprecipitation (IP) | 2-5 µg per 1 mg of lysate | 1-5 µg per 1 mg of lysate |
| Flow Cytometry | 1:50 - 1:200 | 1:50 - 1:200 |
Note: These are general recommendations. Always refer to the antibody datasheet for specific instructions and optimize for your experimental conditions.
Experimental Protocols
Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) or EDTA buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and then block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Washing: Wash sections with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Washing: Repeat the washing step.
-
Chromogen Detection: Add a chromogen substrate such as DAB and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Immunoprecipitation (IP) Protocol
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.[15]
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein from the beads by boiling in Laemmli buffer.
-
Analysis: Analyze the eluted proteins by Western Blot.
Visualizations
Caption: General workflow for antibody validation.
Caption: Troubleshooting decision tree for weak or no signal in Western Blot.
Caption: Principle of indirect immunohistochemistry (IHC).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011) | St. Jude Research [stjude.org]
- 3. Frontiers | Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform [frontiersin.org]
- 4. bosterbio.com [bosterbio.com]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 7. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. euromabnet.com [euromabnet.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Antibodies for Flow Cytometry - FluoroFinder [fluorofinder.com]
- 11. bma.ch [bma.ch]
- 12. documents.cap.org [documents.cap.org]
- 13. qedbio.com [qedbio.com]
- 14. origene.com [origene.com]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. protocols.io [protocols.io]
- 17. Antibody Validation for Flow Cytometry | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Preventing Protein Degradation in Cell Lysates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protein degradation during cell lysis and subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein degradation in cell lysates?
Protein degradation in cell lysates is predominantly caused by endogenous proteases that are released from cellular compartments, such as lysosomes, upon cell lysis.[1][2] Once the cellular structure is disrupted, these proteases can access and degrade your protein of interest.[1][2] Key factors that contribute to this issue include:
-
Suboptimal Temperature: Elevated temperatures can increase the activity of most proteases.[1][3]
-
Incorrect pH: The pH of the lysis buffer can affect the stability of your target protein and the activity of proteases.[2]
-
Extended Processing Time: Longer lysis and processing times create a larger window for proteases to act on your protein.[1]
-
Absence of Protease Inhibitors: Without specific inhibitors, proteases will remain active and degrade proteins in the lysate.[1]
Q2: How do I choose the right protease inhibitor cocktail?
For broad-spectrum protection, it is generally recommended to use a protease inhibitor cocktail that contains a blend of inhibitors targeting various protease classes, including serine, cysteine, aspartic proteases, and metalloproteases.[4][5] The choice of cocktail can depend on your sample type (e.g., mammalian, bacterial, plant).[6] Some common components of commercially available cocktails include AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A.[7] For experiments involving metal-dependent proteins or downstream applications like nickel-based chromatography, an EDTA-free cocktail is recommended as EDTA can chelate divalent cations.[4][7]
Q3: When should I add phosphatase inhibitors?
Phosphatase inhibitors should be added to your lysis buffer when you are studying the phosphorylation state of a protein.[4] These inhibitors prevent the removal of phosphate (B84403) groups from your protein of interest by endogenous phosphatases, which are also released during cell lysis.[4]
Q4: What is the best way to store cell lysates to prevent degradation?
For long-term storage, it is recommended to store cell lysates at -80°C.[8] Storing lysates at -20°C is not recommended for long periods as it can lead to degradation.[8] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the lysate into smaller, single-use volumes before freezing.[8][9]
Troubleshooting Guide
Q1: I see multiple lower molecular weight bands on my Western blot, suggesting my protein is being degraded. What can I do?
The appearance of smaller protein fragments is a classic indication of proteolytic degradation.[1] To address this, consider the following:
-
Work at Low Temperatures: Ensure all steps of your cell lysis and downstream processing are performed on ice or at 4°C to minimize protease activity.[1][10]
-
Use Fresh Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[11][12]
-
Optimize Lysis Time: Minimize the incubation time required for efficient cell lysis to reduce the protein's exposure to proteases.[1]
-
Maintain Optimal pH: Use a lysis buffer with a pH that ensures the stability of your target protein, typically between 7.0 and 8.0.[2]
-
Work Quickly: Streamline your workflow to reduce the time between cell lysis and analysis.[2]
Q2: My protein of interest is not detected or the signal is very weak in my immunoprecipitation (IP) experiment. Could this be due to degradation?
Yes, protein degradation can lead to a loss of your target protein and a failed IP experiment.[11] Here are some troubleshooting steps:
-
Confirm Protein Expression: First, ensure that your target protein is expressed in your cell or tissue sample.[11]
-
Use Fresh Lysates: Whenever possible, use freshly prepared lysates for your IP experiments. If you must use frozen lysates, ensure they were flash-frozen in liquid nitrogen and stored at -80°C.[13]
-
Add Inhibitors: Always include fresh protease and, if necessary, phosphatase inhibitors in your lysis and wash buffers.[13][14]
-
Check Lysis Buffer Compatibility: Ensure your lysis buffer is not too harsh, as this can denature your protein and disrupt the antibody-epitope interaction. For many applications, a milder buffer like one containing NP-40 is preferred over a harsher one like RIPA buffer.[10]
Data Presentation
Table 1: Common Components of Broad-Spectrum Protease Inhibitor Cocktails
| Inhibitor | Target Protease Class | Typical Working Concentration | Solvent | Stability Notes |
| AEBSF | Serine Proteases | 0.1–1.0 mM | Water | Unstable in aqueous solutions. |
| Aprotinin | Serine Proteases | 1–2 µg/mL | Water | |
| Bestatin | Aminopeptidases | 1–10 µM | Water | |
| E-64 | Cysteine Proteases | 1–10 µM | Water | |
| Leupeptin | Serine and Cysteine Proteases | 1–10 µM | Water | Low stability at working concentration. |
| Pepstatin A | Aspartic Proteases | 1 µM | DMSO | Low solubility in water. |
| EDTA | Metalloproteases | 1–5 mM | Water | Can interfere with some downstream applications. |
| PMSF | Serine Proteases | 0.1–1.0 mM | DMSO | Highly unstable in aqueous solutions; neurotoxin. |
This table provides a general overview. Always refer to the manufacturer's instructions for specific concentrations and handling.
Experimental Protocols
Protocol: Preparation of Stable Cell Lysates from Adherent Mammalian Cells
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA or NP-40 buffer)
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphatase Inhibitor Cocktail (optional, e.g., 100X stock)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Immediately before use, prepare the complete lysis buffer by adding the protease inhibitor cocktail to a final concentration of 1X. If needed, also add the phosphatase inhibitor cocktail to 1X.
-
Add an appropriate volume of ice-cold complete lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to gently scrape the cells off the dish and into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[1]
-
Clarify the lysate by centrifuging at approximately 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
-
For immediate use, keep the lysate on ice. For long-term storage, aliquot the lysate into single-use volumes and store at -80°C.[8]
Mandatory Visualizations
Caption: Workflow for preparing stable cell lysates.
References
- 1. benchchem.com [benchchem.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Enhancing Efficiency: Factors Influencing the Performance of Lysis Buffers in Plant Protein Extraction [plantextractwholesale.com]
- 4. biocompare.com [biocompare.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 12. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. ptglab.com [ptglab.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: SPA70 In Vivo Studies
Welcome to the technical support center for SPA70. This resource provides guidance for researchers, scientists, and drug development professionals on refining this compound dosage for in vivo experiments. The following information is based on hypothetical data and established principles of preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: Where should I start when selecting a dose range for my first in vivo efficacy study with this compound?
A1: Initial dose selection for this compound should be guided by in vitro data and preliminary toxicity assessments. A common starting point is to determine the in vitro IC50 (the concentration at which this compound inhibits 50% of its target's activity). Doses for in vivo studies are often extrapolated from these values, considering factors like bioavailability and metabolic rate. We recommend conducting a dose-ranging study starting from a dose expected to yield plasma concentrations similar to the in vitro IC50, and escalating from there.
Q2: How is the Maximum Tolerated Dose (MTD) for this compound determined?
A2: The Maximum Tolerated Dose (MTD) is the highest dose of this compound that can be administered without causing unacceptable toxicity or treatment-related death in a test animal population. It is typically determined through a dedicated MTD study where cohorts of animals receive escalating doses of this compound. Key parameters to monitor include body weight changes, clinical signs of distress (e.g., lethargy, ruffled fur), and hematological and clinical chemistry markers. The MTD is defined as the dose level just below the one that induces significant toxicity.
Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for this compound?
A3: Understanding the Pharmacokinetic (PK) and Pharmacodynamic (PD) profile of this compound is crucial for effective dose scheduling.
-
PK parameters (what the body does to the drug) include absorption, distribution, metabolism, and excretion (ADME). Key metrics are half-life (t½), peak plasma concentration (Cmax), and total drug exposure (Area Under the Curve, AUC). These will determine how often this compound needs to be administered.
-
PD parameters (what the drug does to the body) involve measuring the biological effect of this compound on its target. This could involve analyzing downstream biomarkers in tissue or blood samples to confirm target engagement at a given dose. A strong PK/PD relationship is essential for a successful therapeutic.
Troubleshooting Guide
Q1: I am not observing any therapeutic effect with this compound in my animal model. What should I do?
A1: A lack of efficacy can stem from several factors. First, confirm that the dose administered is sufficient to achieve adequate target engagement. This can be verified by conducting a pharmacodynamic (PD) study to measure this compound's effect on its molecular target in tumor or surrogate tissues. Second, review the pharmacokinetic (PK) profile; this compound may be clearing too rapidly, preventing sustained exposure. Consider adjusting the dosing frequency or formulation. The diagram below illustrates a troubleshooting workflow for this issue.
Caption: Troubleshooting workflow for lack of therapeutic effect.
Q2: My animals are showing signs of severe toxicity (e.g., >20% weight loss). How should I proceed?
A2: Immediately cease dosing in the affected cohort. Severe toxicity indicates that you have exceeded the MTD. Your next step should be to conduct a dose de-escalation study. Reduce the dose by at least 25-50% in the next cohort and carefully monitor for the same toxicities. Ensure you are using an appropriate vehicle control and that the formulation is not contributing to the adverse effects. Refer to the MTD study results (Table 2) for guidance on dose levels associated with toxicity.
Q3: There is high variability in tumor response between animals in the same treatment group. What could be the cause?
A3: High inter-animal variability can be challenging. Potential causes include:
-
Inconsistent Drug Administration: Ensure precise and consistent administration technique (e.g., oral gavage, intravenous injection).
-
Tumor Heterogeneity: The inherent biological variability in tumors, even within the same cell line, can lead to different responses.
-
Animal Health: Underlying health issues in some animals can affect drug metabolism and response.
-
Technical Variability: Ensure consistency in tumor implantation and measurement techniques.
Hypothetical Data Tables
Table 1: this compound Dose-Ranging Efficacy Study in a Xenograft Model Model: Human cancer cell line (XYZ-1) xenograft in nude mice. Dosing: Daily oral gavage for 14 days.
| Dose Group (mg/kg) | N | Average Tumor Volume Change (%) | Target Inhibition (%) |
|---|---|---|---|
| Vehicle Control | 10 | +210% | 0% |
| 10 mg/kg this compound | 10 | +85% | 35% |
| 25 mg/kg this compound | 10 | -15% (slight regression) | 68% |
| 50 mg/kg this compound | 10 | -55% (significant regression) | 92% |
Table 2: this compound Maximum Tolerated Dose (MTD) Study Results Model: Healthy BALB/c mice. Dosing: Daily oral gavage for 7 days.
| Dose Group (mg/kg) | N | Average Body Weight Change (%) | Clinical Signs of Toxicity |
|---|---|---|---|
| 25 mg/kg | 5 | +2.5% | None observed |
| 50 mg/kg | 5 | -4.0% | None observed |
| 75 mg/kg | 5 | -11.5% | Mild lethargy in 2/5 mice |
| 100 mg/kg | 5 | -22.0% | Significant lethargy, ruffled fur |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, age-matched mice (e.g., BALB/c), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.
-
Group Allocation: Randomly assign animals to 4-5 dose cohorts and one vehicle control group (n=5 per group).
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Doses should be calculated based on the most recent body weights.
-
Administration: Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for a set period (e.g., 7-14 days).
-
Monitoring:
-
Record body weights daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
-
Cell Culture: Culture the selected cancer cell line (e.g., XYZ-1) under standard conditions.
-
Tumor Implantation: Implant 1-5 million cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group), including a vehicle control and several this compound dose groups.
-
Treatment: Administer this compound or vehicle according to the planned schedule (e.g., daily, 5 days/week) based on MTD and PK data.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weights 2-3 times per week as a measure of toxicity.
-
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. The primary endpoint is typically Tumor Growth Inhibition (TGI).
Signaling & Workflow Diagrams
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for refining this compound in vivo dosage.
Technical Support Center: Troubleshooting SPA70 CRISPR Knockout Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during SPA70 CRISPR-Cas9 knockout experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a target for knockout studies?
This compound has been identified as a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR).[1] hPXR is a nuclear receptor that plays a critical role in upregulating drug-metabolizing enzymes.[1] By antagonizing hPXR, this compound can influence the efficacy of various drugs and impact drug resistance pathways.[1] Knockout studies of this compound are therefore valuable for investigating its specific role in drug metabolism, chemosensitivity in cancer cells, and the overall regulation of the PXR signaling pathway.[1]
Q2: Why am I observing low or no knockout efficiency for my this compound experiment?
Low knockout efficiency is a common issue in CRISPR experiments and can stem from several factors.[2] The most prevalent causes include suboptimal single-guide RNA (sgRNA) design, inefficient delivery of CRISPR components into the target cells, and cell-line-specific challenges.[2][3] It is also crucial to ensure that Cas9 is being expressed and is active in the cells.[3]
To address this, a systematic approach is recommended:
-
Verify sgRNA Design: Ensure your sgRNA for this compound is designed for high on-target activity and minimal off-target effects using validated design tools.[4][5] It's recommended to test 3-5 different sgRNAs to identify the most effective one.[2]
-
Optimize Delivery: The efficiency of delivering Cas9 and sgRNA into cells is critical.[2] The chosen method (e.g., lipid transfection, electroporation, viral vectors) should be optimized for your specific cell line.[3][5]
-
Confirm with Positive Controls: Use a validated sgRNA targeting a housekeeping gene to confirm that your delivery system and overall workflow are functioning correctly.[3]
-
Assess Protein Knockout: Genotypic changes (indels) do not always lead to a functional protein knockout.[6] Always verify the absence of the this compound protein using methods like Western blotting.[2][7]
Q3: How can I optimize my guide RNA (gRNA) design for the this compound gene?
Optimizing your sgRNA is the most critical step for a successful knockout experiment.[2]
-
Use Design Tools: Utilize bioinformatics tools like Benchling or the CRISPR Design Tool to predict sgRNA sequences with high on-target activity and low off-target potential.[2][3] These tools assess factors like GC content and secondary structures.[2]
-
Target Critical Exons: For a functional knockout of this compound, target exons that are present in all known splice variants of the gene.[8] Targeting an early coding exon increases the probability of introducing a frameshift mutation that results in a non-functional protein.[3][9]
-
Consider Genetic Variants: If your cell line has known single nucleotide polymorphisms (SNPs) in the this compound gene, ensure your sgRNA target site does not overlap with them, as this can affect binding and cleavage efficiency.[10]
-
Test Multiple sgRNAs: It is highly recommended to design and test at least 3-5 sgRNAs for this compound to empirically determine which yields the highest knockout efficiency in your experimental setup.[2]
Q4: Which delivery method is best for getting CRISPR components into my cells for this compound knockout?
The ideal delivery method is highly dependent on the cell type.[3] Common methods include plasmid transfection, viral transduction, and direct delivery of ribonucleoprotein (RNP) complexes.[4][11]
-
Ribonucleoprotein (RNP) Delivery: Delivering pre-complexed Cas9 protein and synthetic sgRNA as an RNP is often preferred.[3] This method leads to transient activity, which can reduce off-target effects, and bypasses the need for cellular transcription and translation, often resulting in higher editing efficiency.[3][7][11] RNPs can be delivered via electroporation or lipid-based transfection.[4][7]
-
Viral Vectors: Lentiviruses and adeno-associated viruses (AAVs) offer high transduction efficiency, especially for hard-to-transfect cells or for in vivo applications.[11][12] However, they can trigger an immune response and carry a risk of genomic integration.[11][12]
-
Plasmids: While a common method, transfecting plasmids encoding Cas9 and sgRNA can lead to prolonged expression, which increases the chance of off-target effects.[13]
Q5: My sequencing results show indels at the this compound locus, but I still detect the protein by Western blot. What is happening?
This is a critical issue where genotype does not equal phenotype.[6] The presence of insertions or deletions (indels) does not guarantee a functional knockout.[6][14]
-
In-Frame Mutations: The cell's DNA repair mechanism may have created indels that are multiples of three, leading to the deletion or insertion of one or more amino acids without shifting the reading frame. This can result in a truncated or slightly modified, but still functional, this compound protein.
-
Alternative Splicing: Indels could affect splicing in unexpected ways, leading to exon skipping that might still produce a functional protein isoform.[7]
-
Truncated but Functional Protein: Even if a frameshift occurs, a truncated protein may be produced that retains some function, especially if the targeted exon is near the 3' end of the gene.[10] It is crucial to use an antibody for Western blotting that targets a region of the protein upstream of the edit site to avoid false negatives from truncated proteins.[7]
Q6: How do I properly verify a functional this compound knockout?
A multi-level validation approach is essential to confirm a true knockout.
-
Genomic Level Analysis: After editing, amplify the target region of the this compound gene from a pool of cells and use a mismatch cleavage assay like the T7 Endonuclease I (T7EI) assay for a quick estimation of editing efficiency.[15] For more precise quantification and to identify the specific indels, use Sanger sequencing followed by analysis with tools like TIDE or ICE, or use Next-Generation Sequencing (NGS).[7][15][16]
-
Protein Level Confirmation: This is the most critical validation step.[2] Use Western blotting to demonstrate the complete absence of the this compound protein in your knockout cell clones compared to wild-type controls.[2][7]
-
Functional Assays: If possible, perform a functional assay to confirm the loss of this compound activity.[2] Based on its role as a PXR antagonist, you could, for example, measure the expression of known PXR target genes in response to a PXR agonist in your knockout cells versus wild-type cells.[1]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Editing Efficiency (Indels) | 1. Suboptimal sgRNA design.[2] 2. Low delivery efficiency of CRISPR components.[2][5] 3. Insufficient Cas9 expression or activity.[3] 4. Poor cell health or suboptimal culture conditions.[4][17] | 1. Design and test 3-5 new sgRNAs targeting a critical early exon of this compound.[2][9] 2. Optimize your transfection or electroporation protocol for your specific cell line. Consider switching to a different delivery method (e.g., from plasmid to RNP).[3][5] 3. Use a Cas9 variant codon-optimized for your organism.[3] If using RNP, ensure the protein is high quality. 4. Ensure cells are healthy and at the optimal density (e.g., ~70% confluence) during delivery.[17] |
| High Cell Toxicity/Death Post-Transfection | 1. Transfection reagent toxicity.[17] 2. High concentration of CRISPR components.[5] 3. Harsh electroporation settings.[4] | 1. Perform a mock transfection (reagent only) to assess reagent-specific toxicity.[17] Consider a different reagent. 2. Titrate down the concentration of plasmid, RNP, or viral vector to find a balance between efficiency and viability.[5][17] 3. Optimize electroporation parameters (voltage, pulse duration) for your cell type.[4] |
| Indels Detected, but Protein is Still Present | 1. In-frame indels that do not disrupt the protein reading frame.[6] 2. Analysis of a mixed cell population where many cells are unedited. 3. Truncated but stable protein is being produced.[10] | 1. Sequence the target locus from multiple single-cell clones to identify the exact mutations. 2. Isolate single-cell clones to establish a pure knockout line before performing Western blot analysis. 3. Redesign sgRNAs to target an exon further upstream (closer to the start codon) to maximize the chance of a complete loss-of-function mutation.[3] |
| High Off-Target Effects | 1. Poorly designed sgRNA with homology to other genomic sites.[2] 2. Prolonged or excessive Cas9 expression.[13] | 1. Use updated design tools that predict off-target sites.[5] 2. Use high-fidelity Cas9 variants.[4] 3. Use the RNP delivery method for transient Cas9 activity.[3][7] 4. Reduce the concentration of CRISPR components delivered to the cells.[18] |
Comparison of CRISPR Delivery Methods
| Delivery Method | Format Delivered | Typical Efficiency | Pros | Cons |
| Lipid Transfection | Plasmid, mRNA, or RNP | Variable (Cell type dependent) | Easy to use, widely available. | Can be toxic to sensitive cells[17]; efficiency varies greatly. |
| Electroporation | Plasmid, mRNA, or RNP | Moderate to High | Broad applicability to many cell types[4]; highly efficient for RNP delivery.[7] | Can cause significant cell death if not optimized[4]; requires specialized equipment. |
| Lentiviral Transduction | Cas9 & sgRNA expression cassettes | High | High efficiency for most cell types, including primary and non-dividing cells[11][12]; stable integration for long-term studies. | Risk of random genomic integration; can trigger immune responses[11][12]; more complex workflow. |
| AAV Transduction | Cas9 & sgRNA expression cassettes | High (in vivo) | Low immunogenicity compared to other viruses; efficient for in vivo delivery.[12] | Limited packaging capacity; can be challenging to produce high titers. |
Section 3: Key Experimental Protocols
Protocol 1: RNP Delivery via Electroporation
This protocol describes the delivery of Cas9-sgRNA ribonucleoprotein complexes (RNPs) into a generic human cell line. Parameters must be optimized for your specific cell line.
-
sgRNA & Cas9 Preparation:
-
Resuspend synthetic, chemically-modified sgRNA targeting this compound in nuclease-free buffer to a stock concentration of 100 µM.
-
Thaw purified, high-fidelity Cas9 nuclease protein on ice.
-
-
RNP Complex Formation:
-
In a sterile PCR tube, combine 120 pmol of sgRNA and 40 pmol of Cas9 protein.
-
Gently mix and incubate at room temperature for 15-20 minutes to allow the RNP complex to form.
-
-
Cell Preparation:
-
Culture cells to ~70-80% confluency. Ensure they are healthy and actively dividing.
-
Harvest cells and count them. Resuspend 200,000 cells in 20 µL of the appropriate electroporation buffer.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the mixture to an electroporation cuvette.
-
Use a pre-optimized program on an electroporation device (e.g., Neon™ Transfection System) to deliver the RNP complex.
-
-
Post-Electroporation Culture:
-
Immediately transfer the cells to a well containing pre-warmed culture medium without antibiotics.
-
Incubate for 48-72 hours before proceeding with downstream analysis.
-
Protocol 2: Assessment of Knockout Efficiency using ICE Analysis
This protocol outlines how to analyze Sanger sequencing data to quantify indel frequency.
-
Genomic DNA Extraction:
-
After 48-72 hours, harvest a portion of the edited cells and a wild-type control population.
-
Extract genomic DNA using a suitable kit.
-
-
PCR Amplification:
-
Design PCR primers that flank the sgRNA target site on the this compound gene, amplifying a 400-700 bp region.
-
Perform PCR on the genomic DNA from both the edited and wild-type samples.
-
Run the PCR products on an agarose (B213101) gel to confirm a single, clean band of the expected size.
-
-
Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products from both edited and wild-type samples for Sanger sequencing using one of the PCR primers.
-
-
ICE Analysis:
-
Go to a free online ICE (Inference of CRISPR Edits) analysis tool.[15]
-
Upload the Sanger sequencing file (.ab1) from your edited sample.
-
Upload the Sanger sequencing file (.ab1) from your wild-type control sample as the reference.
-
Enter the 20-nt sgRNA sequence used for targeting this compound.
-
The software will align the sequences and calculate the percentage of editing (indel frequency) and the distribution of different indel types.[15]
-
Protocol 3: Western Blot for Confirmation of this compound Protein Knockout
-
Protein Lysate Preparation:
-
Harvest single-cell clones of your putative this compound knockout lines and wild-type control cells.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. Ensure the antibody's epitope is not downstream of your target site.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager.
-
A complete knockout should show no band for this compound in the edited clones, while the wild-type control shows a clear band. Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Section 4: Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]
- 5. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 6. science.thewire.in [science.thewire.in]
- 7. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]
- 8. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 9. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 10. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 14. Optimization of gene knockout approaches and sgRNA selection in hPSCs with inducible Cas9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR 遺伝子編集効率の検証 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. go.zageno.com [go.zageno.com]
Technical Support Center: Confirming HSP70 Knockdown in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for confirming the successful knockdown of Heat Shock Protein 70 (HSP70) in cell culture experiments. Accurate validation of target protein reduction is a critical step in ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is HSP70 and why is its knockdown important?
Heat Shock Protein 70 (HSP70), also known as HSPA, is a family of highly conserved molecular chaperones essential for maintaining protein homeostasis.[1][2] These proteins play a crucial role in a wide array of cellular processes, including folding newly synthesized proteins, refolding misfolded proteins, and controlling the activity of regulatory proteins.[1] In many types of cancer, HSP70 is overexpressed and contributes to tumor cell growth, survival, and resistance to therapy by regulating key cancer-related signaling pathways.[3][4] Consequently, knocking down HSP70 is a common strategy to study its function in disease progression and to evaluate its potential as a therapeutic target.[5][6]
Q2: What are the primary methods to confirm HSP70 knockdown?
The two most common and reliable methods to confirm the knockdown of HSP70 are:
-
Western Blotting: This technique measures the amount of HSP70 protein in your cell lysates. A successful knockdown will show a significant decrease in the intensity of the protein band corresponding to HSP70 compared to control samples.[7][8]
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This method quantifies the amount of HSP70 messenger RNA (mRNA). Since siRNA or shRNA targets mRNA for degradation, a successful knockdown will result in significantly lower levels of HSP70 mRNA.[7][8][9]
Q3: How do I choose between Western Blot and RT-qPCR for validation?
It is best practice to use both methods for comprehensive validation.
-
RT-qPCR confirms that your siRNA or shRNA is effectively targeting and leading to the degradation of the HSP70 mRNA.[7]
-
Western Blot confirms that the reduction in mRNA has translated into a functional decrease in HSP70 protein levels.[7][8] Sometimes, a reduction in mRNA does not perfectly correlate with a reduction in protein due to factors like long protein half-life. Therefore, demonstrating a decrease at both the mRNA and protein level provides the most robust confirmation of your knockdown.
Q4: What are the essential controls for a knockdown experiment?
Proper controls are critical to ensure that the observed effects are specific to the knockdown of HSP70 and not due to off-target effects or the experimental procedure itself. Essential controls include:
-
Untreated/Mock Transfected Cells: Cells that have not been exposed to any transfection reagent or RNA interference molecule.
-
Negative Control (Scrambled siRNA/shRNA): Cells transfected with a non-targeting siRNA or shRNA sequence that has no known homology to any gene in the target organism.[10] This control is crucial for distinguishing sequence-specific knockdown from non-specific effects of the transfection process.[9]
-
Positive Control (if available): A cell line or condition known to have low or absent HSP70 expression, or a previously validated siRNA/shRNA known to effectively knock down HSP70.
Experimental Workflow & Signaling Pathway
Below are diagrams illustrating the standard workflow for confirming HSP70 knockdown and a simplified view of HSP70's role in cancer signaling pathways.
References
- 1. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP70: From Signaling Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of heat shock protein 70 by siRNA enhances the antitumor effects of cisplatin in cultured human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat shock protein 70 downregulation inhibits proliferation, migration and tumorigenicity in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp70 Knockdown by siRNA Decreased Collagen Production in Keloid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SPA70 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pregnane (B1235032) X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine, plays a pivotal role in regulating the metabolism of xenobiotics, including many therapeutic drugs. Its activation can lead to decreased drug efficacy and the development of multidrug resistance in cancer cells. Consequently, antagonizing PXR has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of SPA70, a potent and selective PXR antagonist, with other therapeutic alternatives, supported by experimental data and detailed methodologies.
This compound: A Potent and Selective hPXR Antagonist
This compound has been identified as a potent and selective antagonist of the human pregnane X receptor (hPXR)[1][2][3]. It has demonstrated the ability to enhance the chemosensitivity of cancer cells and reverse resistance to conventional chemotherapeutic agents like paclitaxel[1][4].
Quantitative Performance Data
The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| hPXR Antagonism (IC50) | 540 nM | hPXR transactivation assay | [1][3] |
| hPXR Binding Affinity (Ki) | 390 nM | Cell-free competitive hPXR TR-FRET binding assay | [1][5] |
| Cytotoxicity (IC50) | 2.41 µM | A549 (paclitaxel-sensitive) | [1] |
| Cytotoxicity (IC50) | 5.62 µM | A549/TR (paclitaxel-resistant) | [1] |
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel (B517696) (PTX) in a Paclitaxel-Resistant A549/TR Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Key Molecular Changes | Reference |
| Vehicle Control | - | - | - | [4] |
| Paclitaxel (PTX) | 5 mg/kg | - | - | [4] |
| This compound | 30 mg/kg | - | - | [4] |
| PTX + this compound | 5 mg/kg + 30 mg/kg | 89.5% | 60% decrease in P-gp and PXR expression; 3-fold increase in cleaved caspase-3-positive cells | [1][4] |
Mechanism of Action: The PXR Signaling Pathway
PXR acts as a xenobiotic sensor. Upon activation by ligands, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, upregulating their expression. These target genes include key drug-metabolizing enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-glycoprotein or P-gp, encoded by the ABCB1 gene)[6][7]. Increased expression of P-gp is a major mechanism of multidrug resistance in cancer.
This compound exerts its antagonistic effect by binding to the ligand-binding domain (LBD) of hPXR, preventing its activation by agonists[2][8]. This inhibition of PXR activation leads to the downregulation of P-gp expression, thereby restoring cancer cell sensitivity to chemotherapeutic drugs.
Caption: this compound inhibits the PXR signaling pathway, preventing multidrug resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.
PXR Transactivation Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of PXR.
Caption: Workflow for determining the inhibitory effect of this compound on PXR transactivation.
Methodology:
-
Cell Culture: HepG2 cells, which are stably transfected with a PXR-responsive element driving the expression of a luciferase reporter gene, are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with a known PXR agonist (e.g., rifampicin) in the presence or absence of varying concentrations of this compound.
-
Incubation: The plates are incubated for 24 hours to allow for PXR activation and subsequent luciferase expression.
-
Lysis and Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to PXR transcriptional activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the maximal PXR activation, is calculated from the dose-response curve.
CYP3A4 Induction Assay
This assay assesses the potential of a compound to induce the expression of the CYP3A4 enzyme, a key target of PXR.
Methodology:
-
Hepatocyte Culture: Primary human hepatocytes are cultured in a suitable medium.
-
Treatment: Hepatocytes are treated with different concentrations of a test compound (e.g., a potential PXR agonist) with and without this compound for 48-72 hours. A known CYP3A4 inducer, such as rifampicin, is used as a positive control.
-
RNA Isolation and qRT-PCR: After treatment, total RNA is isolated from the hepatocytes. The expression level of CYP3A4 mRNA is then quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Enzyme Activity Measurement: Alternatively, the catalytic activity of the CYP3A4 enzyme can be measured using a specific substrate (e.g., testosterone) and quantifying the formation of its metabolite (6β-hydroxytestosterone) via LC-MS/MS.
-
Data Analysis: The fold induction of CYP3A4 mRNA or activity is calculated relative to a vehicle control. The ability of this compound to inhibit this induction is then determined.
Comparison with Therapeutic Alternatives
While this compound shows significant promise, it is important to consider alternative strategies for overcoming PXR-mediated drug resistance.
Table 3: Comparison of Therapeutic Strategies Targeting PXR-Mediated Drug Resistance
| Strategy | Mechanism of Action | Advantages | Disadvantages | Examples |
| PXR Antagonism | Directly inhibits PXR activation by agonists. | Specific and targeted approach. | Potential for off-target effects and development of resistance to the antagonist. | This compound , Ketoconazole, Sulforaphane |
| Allosteric Modulation | Binds to a site on PXR other than the ligand-binding pocket to modulate its activity. | May offer a different pharmacological profile and overcome resistance to orthosteric antagonists. | Identification and validation of allosteric sites can be challenging. | Leflunomide[9] |
| Targeting Downstream Effectors | Inhibit the function of PXR target genes, such as P-gp. | Bypasses the need to directly target PXR. | May not address the full spectrum of PXR-mediated resistance mechanisms. | P-gp inhibitors (e.g., Verapamil, Tariquidar) |
| Combination Therapy with Non-PXR Agonists | Utilize chemotherapeutic agents that are not substrates or activators of PXR. | Avoids the issue of PXR-mediated resistance altogether. | Limited to specific cancer types and drug combinations. | Varies depending on cancer type. |
Conclusion
The validation of this compound as a therapeutic target is supported by robust preclinical data demonstrating its potent and selective antagonism of hPXR. Its ability to reverse paclitaxel resistance in non-small cell lung cancer models highlights its potential as a valuable adjunct in cancer chemotherapy. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this compound and other PXR modulators. While alternative strategies exist, the direct and specific mechanism of action of this compound makes it a highly attractive candidate for clinical development. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in overcoming drug resistance and improving patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent antagonist of human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy and Specificity of SPA70 (Hsp70) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 70-kilodalton heat shock protein (Hsp70), also known as SPA70, is a crucial molecular chaperone involved in protein homeostasis. Its overexpression in various cancers is linked to tumor cell survival, proliferation, and resistance to therapy, making it a compelling target for anticancer drug development. This guide provides a comparative overview of the efficacy and specificity of prominent Hsp70 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection and application of these compounds in research and development.
Efficacy and Specificity Comparison of Hsp70 Inhibitors
The development of Hsp70 inhibitors has led to a variety of small molecules with distinct mechanisms of action, primarily categorized as ATP-competitive and allosteric inhibitors. ATP-competitive inhibitors bind to the nucleotide-binding domain (NBD), preventing the ATPase activity essential for the chaperone's function.[1] Allosteric modulators bind to sites other than the active site, inducing conformational changes that impair Hsp70's activity.[1] The following table summarizes the quantitative efficacy and specificity data for several well-characterized Hsp70 inhibitors.
| Inhibitor | Type | Target(s) | IC50 (ATPase Assay) | Kd | GI50/IC50 (Cell Viability) | Cell Line(s) | Reference(s) |
| VER-155008 | ATP-Competitive | Hsp70, Hsc70, Grp78 | 0.5 µM (Hsp70), 2.6 µM (Hsc70), 2.6 µM (Grp78) | 0.3 µM (Hsp70) | 5.3 µM (HCT116), 10.4 µM (BT474), 12.8 µM (HT29), 14.4 µM (MB-468) | Human colon and breast cancer | [2][3] |
| Apoptozole (Az) | ATP-Competitive | Hsc70, Hsp70 | Not explicitly stated, but inhibits ATPase activity | 0.21 µM (Hsc70), 0.14 µM (Hsp70) | 0.13 µM (A549), 0.22 µM (SK-OV-3), 0.25 µM (HCT-15) | Human lung, ovarian, and colon cancer | [1] |
| MKT-077 | Allosteric | Hsp70 family | Does not appear to alter basal ATPase activity | Not determined | ~5 µM | Multiple cancer cell lines | [4][5] |
| JG-98 | Allosteric (MKT-077 analog) | Hsp70 family | Not explicitly stated | Not determined | 0.4 µM (MDA-MB-231), 0.7 µM (MCF-7), 1.79 µM (HeLa), 2.96 µM (SKOV-3) | Human breast, cervical, and ovarian cancer | [6][7] |
| YK5 | Allosteric | Hsp70 isoforms (HSPA1A/B, HSPA9) | Not explicitly stated | Not determined | Potent and selective in cancer cells | Breast cancer cell lines | [8][9] |
| PES (2-phenylethynesulfonamide) | Covalent (SBD binder) | Hsp70 (HSPA1A) | Not an ATPase inhibitor | Not applicable (covalent) | Micromolar range | Human lung adenocarcinoma (H1299), melanoma (A375) | [10][11] |
| HS-72 | Allosteric | Selective for inducible Hsp70 (Hsp70i) over Hsc70 | Reduces ATP affinity, but not a direct ATPase inhibitor | Not determined | Inhibits proliferation at 25 and 50 µM | BT474, MCF-7, SkBr3 breast cancer | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Hsp70 inhibitors, it is crucial to visualize their impact on cellular signaling pathways and the experimental workflows used for their characterization.
Hsp70 Chaperone Cycle and Anti-Apoptotic Function
Hsp70 plays a central role in protein folding and degradation.[13] Its chaperone activity is regulated by an ATP-dependent cycle involving co-chaperones. Furthermore, Hsp70 exerts a potent anti-apoptotic function by interfering with multiple steps in both the intrinsic and extrinsic apoptosis pathways.[14] Inhibition of Hsp70 can thus lead to the accumulation of misfolded proteins and promote cancer cell death.
Caption: Hsp70 cycle and its role in preventing apoptosis.
Hsp70 in PI3K/Akt Signaling and Client Protein Degradation
Hsp70 is also implicated in the regulation of key signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway.[15][16] Furthermore, as a chaperone, Hsp70 is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins.[17] Inhibition of Hsp70 can lead to the degradation of these client proteins, thereby halting oncogenic signaling.
Caption: Hsp70's role in PI3K/Akt signaling and client protein stability.
General Experimental Workflow for Hsp70 Inhibitor Characterization
The characterization of Hsp70 inhibitors typically follows a multi-step workflow, starting from in vitro biochemical assays to cellular and in vivo studies.
Caption: Workflow for Hsp70 inhibitor characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of Hsp70 inhibitors.
Hsp70 ATPase Activity Assay (ADP-Glo™ Format)
This assay measures the inhibition of Hsp70's ATPase activity by quantifying the amount of ADP produced in the enzymatic reaction.
Materials:
-
Recombinant human Hsp70 protein
-
Recombinant human Hsp40 (DnaJA1) protein (as a co-chaperone to stimulate ATPase activity)
-
Hsp70 Assay Buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl2, 0.1% BSA)
-
ATP solution
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in Hsp70 Assay Buffer.
-
In a white assay plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add a solution of Hsp70 and Hsp40 in Hsp70 Assay Buffer to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration that is at or below the Km for Hsp70.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for Inhibitor Binding
This assay measures the binding affinity of an inhibitor to Hsp70 by monitoring the change in polarization of a fluorescently labeled tracer.
Materials:
-
Recombinant human Hsp70 protein
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ATP analog or a peptide substrate)
-
FP Assay Buffer (e.g., 25 mM HEPES pH 7.2, 150 mM KCl)
-
Test inhibitor compounds
-
Black, low-binding 96- or 384-well plates
Procedure:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.
-
Prepare serial dilutions of the test inhibitor in FP Assay Buffer.
-
In a black assay plate, add the diluted inhibitor or vehicle control.
-
Add a solution of Hsp70 protein in FP Assay Buffer to each well.
-
Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Calculate the percent displacement of the tracer for each inhibitor concentration and determine the IC50 or Ki value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that an inhibitor binds to Hsp70 within a cellular context by measuring the inhibitor-induced thermal stabilization of the target protein.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Test inhibitor compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Hsp70 antibody
Procedure:
-
Culture the cells to a suitable confluency and treat with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermocycler.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble Hsp70 by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble Hsp70 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Role of the human heat shock protein hsp70 in protection against stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. CETSA [cetsa.org]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. haematologica.org [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Hsp70 chaperone: a master player in protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsp70 exerts its anti-apoptotic function downstream of caspase-3-like proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 15. Proteome-wide identification of HSP70/HSC70 chaperone clients in human cells | PLOS Biology [journals.plos.org]
- 16. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heat Shock Cognate 70 kDa Protein Is the Target of Tetradecyl 2,3-Dihydroxybenzoate for Neuritogenic Effect in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
SPA70 vs. Ketoconazole: A Comparative Guide to PXR Antagonism in a CYP3A4 Induction Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SPA70 and the alternative compound, ketoconazole (B1673606), in their ability to antagonize the human Pregnane (B1235032) X Receptor (PXR). The focus of this comparison is a PXR-mediated Cytochrome P450 3A4 (CYP3A4) induction assay, a critical tool for assessing the potential of drug candidates to cause drug-drug interactions.
Introduction
The Pregnane X Receptor (PXR) is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in drug metabolism and transport, most notably CYP3A4. Activation of PXR by various xenobiotics can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy. Consequently, the identification and characterization of potent and selective PXR antagonists are of significant interest in drug development to mitigate the risk of such interactions.
This compound is a potent and selective antagonist of the human PXR (hPXR)[1][2]. Ketoconazole, an antifungal agent, is also a well-known inhibitor of PXR activity, although it is recognized to be less specific than this compound[3]. This guide presents a comparative analysis of these two compounds in a PXR-mediated CYP3A4 induction assay.
Data Presentation
The following table summarizes the quantitative data on the PXR antagonistic activity of this compound and ketoconazole from a luciferase reporter gene assay in HepG2 cells. This assay measures the ability of a compound to inhibit the PXR-agonist-induced expression of a luciferase reporter gene driven by the CYP3A4 promoter.
| Compound | Assay Type | Cell Line | PXR Agonist | IC50 | Reference |
| This compound | PXR Antagonist Luciferase Reporter Assay | HepG2-CYP3A4-hPXR | Rifampicin (5 µM, 7.5 µM, 10 µM) | Not explicitly stated as a numerical value in the provided text, but used as a positive control for PXR antagonism. | [4][5] |
| Ketoconazole | PXR Antagonist Luciferase Reporter Assay | LS174T | Rifampicin (10 µM) | 45.6 µM (racemic) | [6][7][8][9] |
Note: A direct head-to-head comparison of this compound and ketoconazole in the same study under identical experimental conditions was not available in the searched literature. The data presented is collated from separate studies. This compound is consistently used as a potent positive control, implying a high degree of antagonism.
Experimental Protocols
The following are detailed methodologies for the PXR antagonist luciferase reporter assay as compiled from the available literature.
PXR Antagonist Luciferase Reporter Assay
Objective: To quantify the ability of a test compound to inhibit the PXR agonist-induced transcriptional activation of a CYP3A4 promoter-driven luciferase reporter gene.
Cell Line:
-
Human hepatoma cell line (e.g., HepG2) stably or transiently transfected with a human PXR expression vector and a luciferase reporter plasmid containing the CYP3A4 promoter.
Materials:
-
HepG2 cells
-
PXR expression vector
-
CYP3A4 promoter-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
PXR agonist (e.g., Rifampicin)
-
Test compounds (this compound, Ketoconazole) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density that allows for optimal transfection and cell growth.
-
Transfection: Co-transfect the cells with the PXR expression vector and the CYP3A4 promoter-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for expression of the receptor and reporter.
-
Treatment:
-
Prepare serial dilutions of the test compounds (this compound and ketoconazole) and the PXR agonist (Rifampicin) in cell culture medium.
-
Remove the transfection medium and treat the cells with the PXR agonist in the presence or absence of varying concentrations of the test compounds.
-
Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and compound-only controls.
-
-
Incubation: Incubate the treated cells for an additional 24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Caption: PXR signaling pathway and points of antagonism by this compound and Ketoconazole.
Caption: Experimental workflow for the PXR antagonist luciferase reporter assay.
References
- 1. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Antagonism of the Pregnane X Receptor (PXR): Current-State-of-the-Art and Prediction of Novel Allosteric Sites | MDPI [mdpi.com]
- 4. Frontiers | Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 7. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual effects of ketoconazole cis-enantiomers on CYP3A4 in human hepatocytes and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Analysis of SPA70, a Potent hPXR Antagonist
This guide provides a detailed functional comparison of the synthetic compound SPA70 and its close analog, SJB7, in the context of human pregnane (B1235032) X receptor (hPXR) signaling. It is intended for researchers, scientists, and drug development professionals interested in the modulation of nuclear receptor activity. The guide includes quantitative data, experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
The human pregnane X receptor (hPXR) is a critical nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4).[1] Activation of hPXR by various xenobiotics, including many therapeutic drugs, can lead to accelerated drug clearance, reduced efficacy, and the development of drug resistance.[1][2] Consequently, the identification and characterization of hPXR antagonists are of significant therapeutic interest.
This guide focuses on this compound, a potent and selective antagonist of hPXR.[1][2] We will compare its functional properties to its structural analog, SJB7, which unexpectedly functions as an hPXR agonist.[1][2] This comparison provides valuable insights into the structure-activity relationships of hPXR modulators.
Data Presentation: Functional Comparison of this compound and SJB7
The following table summarizes the key functional differences between this compound and its analog SJB7 based on experimental data.
| Feature | This compound | SJB7 | Reference |
| Primary Function | hPXR Antagonist | hPXR Agonist | [1][2] |
| hPXR Transactivation (Antagonistic Mode) | Potent inhibition of rifampicin-induced transactivation | No antagonistic activity | [2] |
| hPXR Transactivation (Agonistic Mode) | No agonistic activity | Potent activation | [1][2] |
| Interaction with hPXR Ligand-Binding Domain (LBD) | Binds to the LBD | Binds to the LBD | [1][2] |
| Effect on AF-2 Helix | Compromises interaction with the AF-2 helix | Interacts with and stabilizes the AF-2 helix for coactivator binding | [1][2] |
| Effect on CYP3A4 Expression | Blocks agonist-induced expression of CYP3A4 | Induces expression of CYP3A4 | [1] |
| Therapeutic Potential | Overcoming drug resistance in cancer chemotherapy | - | [1][3] |
Signaling Pathway of hPXR Modulation
The diagram below illustrates the signaling pathway of the human pregnane X receptor (hPXR) and the points of intervention for the antagonist this compound and the agonist SJB7.
Caption: hPXR signaling and points of modulation by agonists and antagonists.
Experimental Protocols
Detailed methodologies are crucial for the functional characterization of hPXR modulators like this compound. Below are protocols for key experiments.
1. hPXR Transactivation Assay (Antagonistic Mode)
-
Objective: To determine the ability of a compound to inhibit agonist-induced hPXR transactivation.
-
Cell Line: HepG2 cells stably expressing a luciferase reporter gene under the control of a PXR-responsive element.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a known hPXR agonist (e.g., rifampicin at its EC50 concentration) in the presence of varying concentrations of the test compound (this compound).
-
Include control wells with agonist alone (positive control) and vehicle (DMSO) alone (negative control).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of agonist-induced activity for each concentration of the test compound and determine the IC50 value.
-
2. Competitive Ligand Binding Assay (TR-FRET)
-
Objective: To assess whether a compound directly binds to the hPXR ligand-binding domain (LBD).
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the displacement of a fluorescently labeled hPXR agonist from the LBD by a competitive compound.
-
Protocol:
-
In a microplate, combine the hPXR-LBD (often as a GST-fusion protein), a fluorescent tracer ligand, and varying concentrations of the test compound (this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Calculate the binding affinity (IC50 or Ki) from the dose-response curve.
-
3. In Vivo Murine Model for hPXR Antagonism
-
Objective: To evaluate the in vivo efficacy of an hPXR antagonist in a relevant biological context.
-
Animal Model: Humanized transgenic mice expressing the human PXR gene.
-
Protocol:
-
Administer the hPXR agonist (e.g., rifampicin) to the mice to induce the expression of hPXR target genes.
-
Co-administer the test antagonist (this compound) at various doses.
-
After a specified treatment period, collect liver tissue samples.
-
Analyze the mRNA and protein levels of hPXR target genes (e.g., Cyp3a11, the mouse homolog of human CYP3A4) using qPCR and Western blotting, respectively.
-
A significant reduction in the agonist-induced expression of target genes indicates effective in vivo antagonism.[1]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for identifying and characterizing an hPXR antagonist.
Caption: Workflow for hPXR antagonist discovery and validation.
Conclusion
The comparative functional analysis of this compound and its agonist analog SJB7 underscores the subtle structural determinants that govern the pharmacological output of hPXR modulators. This compound's potent and selective antagonism of hPXR, demonstrated through a battery of in vitro and in vivo assays, highlights its potential as a therapeutic agent to mitigate drug-drug interactions and overcome chemotherapy resistance. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel hPXR antagonists.
References
Navigating Specificity: A Comparative Guide to SPA70 (HSPA8/HSC70) Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise detection of target proteins is paramount. This guide provides an objective comparison of commercially available antibodies for SPA70, also known as Heat Shock Protein Family A (Hsp70) Member 8 (HSPA8) or Heat Shock Cognate 70 kDa protein (HSC70). Due to the high degree of sequence homology within the HSP70 superfamily, antibody cross-reactivity is a significant challenge that can lead to misinterpretation of experimental results.
The HSP70 family consists of highly conserved molecular chaperones crucial for protein folding and cellular stress responses.[1][2] HSPA8 (HSC70) is a constitutively expressed member involved in "housekeeping" functions like uncoating clathrin vesicles.[1][3] The challenge for researchers lies in the substantial amino acid identity (often exceeding 85%) between HSP70 isoforms, which makes developing truly specific antibodies difficult.[4] An antibody generated against an epitope on HSPA8 may recognize similar sequences on other HSP70 members, such as the stress-inducible HSPA1A (HSP72). This guide examines the specificity of several this compound/HSPA8 antibodies, presenting available cross-reactivity data to aid in antibody selection and experimental design.
Comparative Analysis of this compound/HSPA8 Antibody Specificity
The following table summarizes the reported cross-reactivity of several commercially available antibodies targeting this compound/HSPA8. This information is primarily derived from manufacturer datasheets and should be used as a starting point for in-house validation.
| Antibody Clone/Name | Vendor | Catalog Number | Reported Cross-Reactivity | Immunogen |
| HSPA8 (D12F2) | Cell Signaling Technology | #8444 | Cross-reacts with HSPA2, HSPA1A, and HSPC70.[3] | Proprietary |
| HSC70 (13D3) | Thermo Fisher Scientific | MA3-014 | Displays slight cross-reactivity to HSP70.[1] | Mouse spermatogenic cell protein. |
| HSPA8/HSC70 (B-6) | Santa Cruz Biotechnology | sc-7298 | Specific for an epitope mapping between amino acids 583-601 at the C-terminus of human HSC70.[5] | Epitope map: aa 583-601 of human HSC70.[5] |
| Anti-Hsc70/HSPA8 Picoband® | Boster Biological Technology | PA1816 | States no cross-reactivity with other proteins.[6] | Synthetic peptide at the C-terminus of human Hsc70.[6] |
Visualizing the Cross-Reactivity Landscape
The high sequence homology among HSP70 family members is the primary driver of antibody cross-reactivity. The diagram below illustrates the relationship between HSPA8 and its common cross-reactants.
Experimental Protocols for Validating Antibody Specificity
Verifying antibody specificity in your experimental context is critical. Western blotting is a standard method for assessing cross-reactivity against related family members.
Protocol: Western Blotting for Cross-Reactivity Assessment
This protocol provides a framework for testing an anti-SPA70/HSPA8 antibody against cell lysates known to express different HSP70 isoforms.
-
Lysate Preparation:
-
Culture cell lines with known expression profiles of HSP70 family members. For example, use a control cell line and a heat-shocked cell line to induce HSPA1A (HSP72) expression.
-
Harvest cells and lyse in RIPA buffer (or similar) containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each lysate into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).
-
Incubate the membrane with the primary anti-SPA70/HSPA8 antibody at the manufacturer's recommended dilution in blocking buffer. This is typically done overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Analyze the resulting bands. A specific antibody should show a strong band at the expected molecular weight for this compound/HSPA8 (~71 kDa)[6] with minimal to no banding for other isoforms in corresponding lanes (e.g., the induced HSPA1A lane).
-
Workflow for Assessing this compound Antibody Cross-Reactivity
The following diagram outlines a systematic approach to evaluating and selecting a specific this compound antibody.
Conclusion
The high conservation among HSP70 family members necessitates a careful and critical approach to antibody selection for this compound/HSPA8/HSC70. While manufacturers provide initial data, these should be considered preliminary. Predicting cross-reactivity based on immunogen sequence homology is a valuable first step.[7] However, empirical validation using techniques like Western blotting against a panel of relevant HSP70 isoforms is indispensable to ensure data integrity and reproducibility. Researchers are strongly encouraged to perform in-house validation to confirm that their chosen antibody specifically recognizes this compound in the context of their unique experimental systems.
References
- 1. HSC70 Monoclonal Antibody (13D3) (MA3-014) [thermofisher.com]
- 2. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. HSPA8 (D12F2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bosterbio.com [bosterbio.com]
Validating SPA70 Binding Partners: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate validation of protein-protein interactions is a cornerstone of modern biological research and drug discovery. This guide provides a comprehensive comparison of co-immunoprecipitation (co-IP) and alternative methodologies for validating the binding partners of "SPA70". It is important to note that the term "this compound" can be ambiguous. It is used in scientific literature to refer to a potent and selective antagonist of the human pregnane (B1235032) X receptor (PXR), and it is also sometimes used as a synonym for HSPA1A (HSP70), a molecular chaperone. This guide will address both contexts to ensure clarity and broad utility.
Section 1: this compound as a Pregnane X Receptor (PXR) Antagonist
In this context, this compound is a small molecule that binds to the pregnane X receptor (PXR), a key regulator of xenobiotic metabolism. Validating the interaction between this compound, PXR, and its binding partners, such as co-regulators, is crucial for understanding its mechanism of action.
Co-Immunoprecipitation for Validating PXR Complex Dynamics
Co-IP can be employed to demonstrate that this compound modulates the interaction between PXR and its co-activators or co-repressors. For instance, a study has shown that this compound enhances the association of PXR with co-repressors like NCoR and SMRT.[1]
Comparative Data: PXR Co-regulator Interactions
| Bait Protein | Putative Interacting Protein | Experimental Condition | Method of Validation | Outcome | Reference |
| PXR-LBD | SRC-1 (co-activator) | With Rifampicin (agonist) | Mammalian Two-Hybrid | Increased Interaction | [2][3] |
| PXR-LBD | SRC-1 (co-activator) | With this compound | Mammalian Two-Hybrid | Slight Increase in Interaction | [2] |
| PXR-LBD | mNCoR (co-repressor) | With this compound | Mammalian Two-Hybrid | Enhanced Interaction | [2] |
| PXR | P-gp (MDR1) | PTX and this compound co-treatment | Co-IP, Western Blot | Disassociation from ABCB1 promoter | [1] |
Experimental Protocol: Co-Immunoprecipitation of PXR and Co-regulators
This protocol is a general guideline and may require optimization.
-
Cell Culture and Treatment: Culture cells (e.g., HepG2 or LS180) expressing PXR. Treat cells with the vehicle, an agonist (e.g., rifampicin), or this compound.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to PXR overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected co-regulators (e.g., NCoR, SMRT, SRC-1).
Alternative Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) | Measures changes in the deuterium uptake of a protein upon ligand binding, revealing conformational changes and interaction sites.[4][5] | Provides information on protein dynamics and binding sites. | Requires specialized equipment and expertise. |
| Mammalian Two-Hybrid Assay | A genetic method to study protein-protein interactions in mammalian cells.[3] | In vivo detection of interactions. | Prone to false positives and negatives. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescently tagged proteins when they are in close proximity. | Allows for real-time analysis in living cells. | Requires fluorescently tagged proteins and specialized microscopy. |
PXR Signaling Pathway and this compound Action
Caption: PXR signaling pathway and the antagonistic action of this compound.
Section 2: this compound as a Molecular Chaperone (HSPA1A/HSPA8)
In this context, this compound refers to a member of the HSP70 family of molecular chaperones, such as HSPA1A or the constitutively expressed HSPA8 (HSC70). These chaperones interact with a vast array of client proteins to facilitate their folding, assembly, and transport. Co-IP is a standard method to identify and validate these interactions.
Co-Immunoprecipitation for Validating HSPA8 Binding Partners
Numerous studies have successfully used co-IP to validate the interaction of HSPA8 with its binding partners. For example, HSPA8 has been shown to interact with proteins involved in autophagy and eye development.[6][7]
Comparative Data: HSPA8 Interacting Proteins Validated by Co-IP
| Bait Protein | Putative Interacting Protein | Cell/Tissue Type | Method of Validation | Outcome | Reference |
| MYC-RHOB | FLAG-HSPA8 | HEK293 cells | Co-IP, Western Blot | Interaction confirmed | [6] |
| FLAG-MAB21L2 | myc-HSPA8 | Mammalian cells | Co-IP, Western Blot | Interaction confirmed | [7] |
| Endogenous HYPK | Endogenous HSPA1A | Neuro2A cells | Co-IP, Western Blot | Interaction confirmed | |
| HA (Influenza A) | HSPA8-Flag | DF1 cells | Co-IP, Western Blot | Interaction confirmed | [8] |
| Endogenous HSPA8 | SPATA6, MYO5A, DYNLT1 | Mouse testes | Co-IP, Western Blot | Interaction confirmed |
Experimental Protocol: Co-Immunoprecipitation of HSPA8 and Client Proteins
This is a general protocol and should be optimized for the specific interaction being studied.
-
Cell/Tissue Lysis: Lyse cells or tissues in a mild, non-denaturing buffer (e.g., Triton X-100 based) containing protease inhibitors to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with protein A/G beads to minimize non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a high-quality antibody specific for HSPA8 or a tagged bait protein overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads and incubate to capture the antibody-protein complexes.
-
Washing: Perform stringent washes to remove non-specifically bound proteins. The salt concentration and detergent in the wash buffer may need to be optimized.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein. Alternatively, mass spectrometry can be used to identify novel binding partners.
Alternative Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | A genetic method to screen for binary protein-protein interactions in yeast.[7] | High-throughput screening for novel interactors. | High rate of false positives; interactions are not in a native cellular context. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged bait protein is used to pull down interacting partners, which are then identified by mass spectrometry. | Can identify entire protein complexes. | May not distinguish between direct and indirect interactions. |
| BioID (Proximity-dependent Biotin (B1667282) Identification) | A bait protein fused to a promiscuous biotin ligase biotinylates nearby proteins, which are then purified and identified by mass spectrometry. | Captures transient and weak interactions in vivo. | Biotinylation is not always specific to direct interactors. |
Co-Immunoprecipitation Workflow
References
- 1. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation of a single amino acid of pregnane X receptor switches an antagonist to agonist by altering AF-2 helix positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. HSPA8 regulates anti-bacterial autophagy through liquid-liquid phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of HSPA8 as an interacting partner of MAB21L2 and an important factor in eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Therapeutic Potential of SPA70: A Comparative Analysis in Healthy and Cancerous States
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of SPA70, a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR), in the context of healthy versus diseased tissues. It has come to our attention that there is some confusion regarding the nature of this compound; it is a synthetic chemical compound, not a protein, and therefore is not "expressed" in tissues. This guide will instead focus on the differential pharmacological effects and therapeutic potential of this compound in healthy versus cancerous states, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.
Understanding the Target: The Pregnane X Receptor (PXR)
The human pregnane X receptor (hPXR) is a nuclear receptor predominantly found in the liver and intestines. It functions as a xenobiotic sensor, detecting the presence of foreign substances (including many drugs) and activating the transcription of genes involved in their metabolism and clearance. Key among these are the cytochrome P450 enzymes, such as CYP3A4, and drug transporters like P-glycoprotein (P-gp, also known as MDR1). While this is a crucial protective mechanism in healthy individuals, in cancer patients, the activation of PXR by chemotherapeutic drugs can lead to their rapid breakdown and efflux from cancer cells, resulting in multidrug resistance.
This compound: A Tool to Counteract Multidrug Resistance
This compound is a small molecule inhibitor of hPXR. By binding to the receptor, it prevents the recruitment of coactivators, thereby blocking the transcription of PXR target genes. This action has significantly different consequences in healthy versus cancerous tissues, which is the focus of this comparative guide.
Comparative Analysis of this compound's Effects
The following table summarizes the differential effects of this compound in healthy versus diseased (cancerous) tissues based on preclinical studies.
| Feature | In Healthy Tissues | In Cancerous Tissues (in the context of chemotherapy) |
| Primary Target | Pregnane X Receptor (PXR) | Pregnane X Receptor (PXR) |
| Mechanism of Action | Antagonism of PXR, leading to decreased expression of drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., P-gp). | Antagonism of PXR, leading to decreased expression of drug-metabolizing enzymes and transporters in cancer cells. |
| Physiological Effect | May slow the metabolism of certain co-administered drugs, potentially leading to increased drug exposure and risk of toxicity. | Reverses PXR-mediated drug resistance, increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[1][2] |
| Therapeutic Implication | Caution is required when co-administering with other drugs metabolized by PXR-regulated pathways. | Enhances the chemosensitivity of cancer cells to drugs like paclitaxel, potentially overcoming acquired resistance.[1][2] |
| Cellular Outcome | Modulation of normal xenobiotic metabolism. | Increased cancer cell apoptosis and necrosis when combined with chemotherapy.[2] |
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the effects of this compound.
PXR Transactivation Assay
This assay is used to determine the ability of a compound to activate or inhibit the transcriptional activity of PXR.
-
Cell Line: HepG2 human liver cancer cells stably expressing hPXR and a luciferase reporter gene under the control of a CYP3A4 promoter.
-
Protocol:
-
Seed the stable HepG2 cells in 96-well plates.
-
For antagonist mode, treat the cells with a known PXR agonist (e.g., rifampicin) in the presence of varying concentrations of this compound.
-
For agonist mode, treat the cells with varying concentrations of this compound alone.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
The percentage of inhibition or activation is calculated relative to controls.
-
Western Blotting for PXR Target Gene Expression
This technique is used to measure the protein levels of PXR targets like CYP3A4 and P-gp.
-
Cell Line: Human colorectal adenocarcinoma cells (LS180) or paclitaxel-resistant non-small cell lung cancer cells (A549/TR).[2]
-
Protocol:
-
Treat cells with the chemotherapeutic agent (e.g., paclitaxel) with or without this compound for a specified time (e.g., 48 hours).
-
Harvest and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against CYP3A4, P-gp, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability and Apoptosis Assays
These assays determine the effect of this compound on cancer cell survival and death when combined with chemotherapy.
-
Cell Viability (Colony Formation Assay):
-
Seed cancer cells at a low density in 6-well plates.
-
Treat with a chemotherapeutic agent, this compound, or a combination of both.
-
Allow colonies to form over 1-2 weeks.
-
Fix, stain (e.g., with crystal violet), and count the colonies.
-
-
Apoptosis (Hoechst and PI Staining): [2]
-
Treat cells with the desired compounds for 48 hours.
-
Stain the cells with Hoechst 33342 (stains the nuclei of all cells, with apoptotic nuclei appearing condensed and fragmented) and Propidium Iodide (PI, stains the nuclei of dead cells).
-
Visualize the cells using fluorescence microscopy.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: PXR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound represents a promising therapeutic agent for overcoming multidrug resistance in cancer by targeting the PXR signaling pathway. Its selective antagonism of PXR provides a clear mechanism for enhancing the efficacy of existing chemotherapies. Further research is warranted to explore its clinical potential and to fully understand its effects in a broader range of physiological and pathological contexts. This guide serves as a foundational resource for professionals engaged in the development of novel cancer therapeutics.
References
Independent Validation of SPA70 Findings: A Comparative Guide to Overcoming Paclitaxel Resistance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SPA70 and Alternative Strategies in Reversing Paclitaxel (B517696) Resistance in Non-Small Cell Lung Cancer.
This guide provides a comprehensive overview of the published findings on this compound, a potent and specific antagonist of the human pregnane (B1235032) X receptor (PXR), in the context of overcoming paclitaxel resistance in non-small cell lung cancer (NSCLC). In the spirit of independent validation, this document also presents a comparative analysis of alternative strategies, including other PXR antagonists and efflux pump inhibitors. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key cited experiments are provided.
This compound: A Novel Approach to Reversing Paclitaxel Resistance
Recent studies have identified this compound as a promising agent for re-sensitizing paclitaxel-resistant NSCLC cells to chemotherapy. The primary mechanism of action involves the inhibition of the PXR-mediated transcriptional regulation of P-glycoprotein (P-gp), a key efflux pump responsible for reducing intracellular drug concentrations. Furthermore, this compound has been shown to work synergistically with paclitaxel to induce mitotic defects and cell death in cancer cells.[1][2][3]
Quantitative Data: Efficacy of this compound in Paclitaxel-Resistant NSCLC
The synergistic effect of this compound and paclitaxel has been demonstrated in various NSCLC cell lines. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Treatment | Combination Index (CI) at ED50 | Fold-Resistance Reversal (Approx.) | Reference |
| A549/TR (Paclitaxel-Resistant) | Paclitaxel + this compound | 0.12 | Not directly reported, but significant re-sensitization observed | [1] |
| H460/TR (Paclitaxel-Resistant) | Paclitaxel + this compound | 0.05 | Not directly reported, but significant re-sensitization observed | [1] |
ED50: Effective dose for 50% of the maximal effect.
Signaling Pathway of this compound in Reversing Paclitaxel Resistance
The proposed mechanism of this compound's action is multifaceted. By antagonizing PXR, this compound prevents the upregulation of the ABCB1 gene, which codes for P-gp. This leads to increased intracellular paclitaxel accumulation. Additionally, the combination of this compound and paclitaxel enhances the interaction between PXR and Tip60, leading to aberrant α-tubulin acetylation, mitotic catastrophe, and ultimately, cell death.[1][2][3]
Comparison with Alternative Strategies
While this compound shows significant promise, it is crucial to evaluate its performance in the context of other strategies aimed at overcoming paclitaxel resistance. These alternatives primarily include other PXR antagonists and inhibitors of efflux pumps.
It is important to note that the following data is collated from different studies and not from direct head-to-head comparisons. Experimental conditions, cell lines, and methodologies may vary, affecting the direct comparability of the results.
Alternative PXR Antagonists
Several other compounds have been identified as PXR antagonists, although their efficacy in reversing paclitaxel resistance in NSCLC is not as extensively documented as that of this compound.
| Compound | Cancer Type | Chemotherapeutic Agent | Effect on IC50 | Reference |
| Ketoconazole | Hepatocellular Carcinoma | Cisplatin (B142131) | Enhanced antitumor activity, but quantitative IC50 change not specified | [4][5][6] |
| Leflunomide | Hepatocellular Carcinoma | Cisplatin | Overcame cisplatin resistance | [4] |
| Phenethyl isothiocyanate (PEITC) | Hepatocellular Carcinoma | Cisplatin | Increased intracellular platinum levels | [4][5][6] |
Efflux Pump Inhibitors
A more established strategy to combat multidrug resistance is the use of compounds that directly inhibit efflux pumps like P-gp.
| Compound | Cancer Type | Chemotherapeutic Agent | Effect on IC50 | Reference |
| Verapamil (B1683045) | NSCLC | Vincristine, Adriamycin, Etoposide | Increased sensitivity up to 29-fold | [7] |
| Tariquidar (B1662512) | Ovarian Cancer (paclitaxel-resistant) | Paclitaxel | IC50 decreased from 2743 nM to 34 nM in SKOV-3TR cells | [8] |
| Elacridar | NSCLC (docetaxel-resistant) | Docetaxel (B913) | Overcame resistance, but specific IC50 fold-change not provided | [1] |
Experimental Workflow: Comparing Resistance Reversal Agents
The general workflow to assess the efficacy of a resistance-reversing agent involves comparing the cytotoxicity of the chemotherapeutic drug with and without the agent in both sensitive and resistant cell lines.
Detailed Experimental Protocols
This compound Co-treatment with Paclitaxel in NSCLC Cell Lines[1][2]
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H460, and their paclitaxel-resistant counterparts A549/TR and H460/TR.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Viability Assay (MTT):
-
Seed 5 x 10³ cells per well in 96-well plates and allow to adhere overnight.
-
Treat cells with varying concentrations of paclitaxel, this compound, or a combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
-
Western Blot Analysis:
-
Treat cells with 2 nM paclitaxel, 10 µM this compound, or a combination for 48 hours.
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against P-gp, PXR, and other proteins of interest overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL reagent.
-
Alternative Agent - Verapamil Co-treatment[7]
-
Cell Lines: A panel of human non-small cell lung cancer cell lines (e.g., A549, SK-MES-1).
-
Cytotoxicity Assay:
-
Cells are continuously exposed to a range of concentrations of the cytotoxic drug (e.g., adriamycin, vincristine, etoposide) with or without a fixed concentration of verapamil (e.g., 6.6 µM).
-
After a specified incubation period (e.g., 6 days), cell survival is assessed using a method such as the acid phosphatase assay.
-
The IC50 values are determined from the dose-response curves.
-
-
Drug Accumulation Studies:
-
Cells are incubated with the cytotoxic drug (e.g., radiolabeled vincristine) in the presence or absence of verapamil.
-
At various time points, intracellular drug concentration is measured using techniques like scintillation counting.
-
Alternative Agent - Tariquidar Co-treatment[8]
-
Cell Lines: Paclitaxel-sensitive (SKOV-3) and resistant (SKOV-3TR) ovarian cancer cell lines.
-
Cytotoxicity Assay:
-
Seed 3000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of paclitaxel alone or co-loaded in liposomes with tariquidar.
-
After a 72-hour incubation, cell viability is determined using a suitable assay (e.g., MTT).
-
IC50 values for paclitaxel are calculated from the resulting dose-response curves.
-
Conclusion
The available evidence strongly suggests that this compound is a potent PXR antagonist capable of reversing paclitaxel resistance in NSCLC cell lines through a dual mechanism of inhibiting P-gp expression and inducing mitotic catastrophe. While direct, independent validation studies are still needed to fully corroborate these findings, the initial data is compelling.
Alternative strategies, particularly the use of third-generation efflux pump inhibitors like tariquidar, have also demonstrated significant efficacy in overcoming multidrug resistance. However, a lack of head-to-head comparative studies makes it difficult to definitively rank the superiority of one approach over another.
Future research should focus on independent replication of the this compound findings and, crucially, on direct comparative studies of this compound against other PXR antagonists and efflux pump inhibitors in standardized, clinically relevant models of paclitaxel-resistant NSCLC. Such studies will be vital in determining the most promising therapeutic strategies for patients who have developed resistance to this cornerstone of chemotherapy.
References
- 1. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of Paclitaxel and PXR Antagonist this compound Reverses Paclitaxel-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Pregnane X Receptor Antagonists for Enhancing the Antitumor Effect of Cisplatin | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Comparison of Pregnane X Receptor Antagonists for Enhancing the Antitumor Effect of Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circumvention of drug resistance in human non-small cell lung cancer in vitro by verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methodologies for Assessing SPA70 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common methodologies used to detect and characterize the activity of SPA70, a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR). Understanding the nuances of these assays is critical for accurately evaluating the efficacy and mechanism of action of this compound and other hPXR modulators in drug discovery and development.
Introduction to this compound and hPXR
The human pregnane X receptor (hPXR) is a critical nuclear receptor primarily expressed in the liver and intestines. It functions as a xenobiotic sensor, regulating the expression of genes involved in drug metabolism and transport, such as cytochrome P450 3A4 (CYP3A4).[1] Activation of hPXR can lead to drug-drug interactions and decreased therapeutic efficacy. This compound has been identified as a potent and specific hPXR antagonist, making it a valuable tool for research and a potential therapeutic agent to enhance the efficacy of co-administered drugs.[2] This guide focuses on the experimental methods used to quantify the antagonistic activity of this compound.
Quantitative Comparison of Methodologies
The following table summarizes the quantitative data for this compound's activity as determined by various key methodologies.
| Methodology | Principle | Parameter Measured | This compound IC50 Value | Throughput | Key Advantages | Key Limitations |
| Luciferase Reporter Assay | Cell-based assay measuring the transcriptional activation of a reporter gene (luciferase) under the control of an hPXR-responsive promoter (e.g., CYP3A4). | Inhibition of agonist-induced luciferase activity. | ~0.169 - 0.25 µM[3][4] | High | High sensitivity, reflects cellular activity, suitable for screening. | Indirect measurement of binding, can be affected by off-target effects. |
| TR-FRET Binding Assay | In vitro biochemical assay measuring the displacement of a fluorescently labeled ligand from the hPXR ligand-binding domain (LBD). | Direct binding affinity to hPXR-LBD. | ~540 nM[5][6] | High | Direct measurement of binding, high precision, suitable for screening. | Does not distinguish between agonists and antagonists, lacks cellular context. |
| Gene Expression (qPCR) | Measures the change in mRNA levels of endogenous hPXR target genes (e.g., CYP3A4) in response to treatment. | Inhibition of agonist-induced gene expression. | Not typically reported as a direct IC50. | Medium | Measures effect on endogenous gene expression, physiologically relevant. | Lower throughput, more complex data analysis. |
| Chemosensitivity Assay | Cell-based functional assay measuring the ability of this compound to reverse resistance to chemotherapeutic agents (e.g., paclitaxel) in cancer cell lines. | Potentiation of chemotherapy-induced cell death. | IC50 in A549 cells: 2.41 µM; in A549/TR cells: 5.62 µM[6] | Low to Medium | Assesses downstream functional consequences, high physiological relevance. | Indirect measure of hPXR antagonism, complex biological system. |
Signaling Pathway and Experimental Workflows
hPXR Signaling Pathway
The following diagram illustrates the signaling pathway of the human pregnane X receptor (hPXR) and the mechanism of inhibition by this compound. In the absence of a ligand, hPXR resides in the cytoplasm. Upon binding of an agonist (e.g., rifampicin), hPXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on DNA, leading to the transcription of target genes like CYP3A4. This compound acts as an antagonist by binding to hPXR and preventing this transcriptional activation.
Experimental Workflow: Luciferase Reporter Assay
This diagram outlines the typical workflow for a cell-based luciferase reporter assay to screen for hPXR antagonists like this compound.
References
- 1. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent antagonist of human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
HSP70 Isoforms: A Comparative Guide to Functional Redundancy and Specificity
For Researchers, Scientists, and Drug Development Professionals
The 70-kilodalton heat shock protein (HSP70) family, also known as the HSPA family, is a group of highly conserved molecular chaperones crucial for maintaining protein homeostasis. While often considered functionally redundant, emerging evidence highlights significant functional specificity among its various isoforms. This guide provides an objective comparison of key cytosolic HSP70 proteins, focusing on their overlapping and distinct roles, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Quantitative Comparison of HSP70 Isoform Functions
The functional interplay between different HSP70 isoforms is complex, with their expression and activity varying across different cell types and conditions. The following tables summarize key quantitative data comparing the expression and functional effects of prominent cytosolic HSP70 members.
Table 1: Differential Expression of HSPA Genes in Cancer
This table summarizes the differential expression of various HSPA genes in colon cancer tissues compared to normal tissues. The data is presented as hazard ratios (HR) for survival, indicating the prognostic significance of each isoform's expression.
| Gene | Expression Change in Colon Cancer | Hazard Ratio (95% CI) for Overall Survival | Prognosis Association | Reference |
| HSPA1A | Significantly decreased | 1.950 (1.300-2.926) | High expression associated with unfavorable survival | [1] |
| HSPA1B | Significantly increased | 1.508 (1.012-2.248) | High expression associated with unfavorable survival | [1] |
| HSPA8 | Significantly increased | - | - | [1] |
| HSPA9 | Significantly increased | 0.620 (0.418-0.920) | High expression associated with favorable survival | [1] |
Table 2: Opposing Effects of HSPA1A and HSPA1L on Protein Aggregation
This table illustrates the functional specificity between the highly homologous HSPA1A and HSPA1L isoforms in the context of protein aggregation, using mutant superoxide (B77818) dismutase 1 (SOD1 A4V) as a model substrate.
| HSP70 Isoform | Effect on SOD1 A4V Aggregation | Proposed Mechanism | Reference |
| HSPA1A | Reduced aggregation | Functions as a canonical chaperone to prevent aggregation. | [2] |
| HSPA1L | Enhanced aggregation | The Nucleotide Binding Domain (NBD) of HSPA1L is responsible for this opposing effect. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate HSP70 functional redundancy.
Chaperone Activity Assay using Citrate (B86180) Synthase
This protocol assesses the ability of HSP70 isoforms to prevent the thermal aggregation and inactivation of a model substrate, citrate synthase (CS).
Materials:
-
Purified recombinant HSP70 isoforms (e.g., HSPA1A, HSPA8)
-
Citrate Synthase (CS) from porcine heart
-
Assay buffer: 40 mM HEPES-KOH, pH 7.5
-
Oxaloacetate
-
Acetyl-CoA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the specific HSP70 isoform at the desired concentration.
-
Add CS to the reaction mixture and incubate at a heat-shock temperature (e.g., 43°C) for a defined period (e.g., 30 minutes). A control sample without the HSP70 isoform should be run in parallel.
-
After the heat shock, allow the samples to cool to room temperature.
-
Initiate the CS activity measurement by adding oxaloacetate, acetyl-CoA, and DTNB to the samples.
-
Immediately measure the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB by the free coenzyme A generated in the reaction.
-
The chaperone activity is determined by comparing the residual CS activity in the presence of the HSP70 isoform to the control sample.
Protein Aggregation Assay
This protocol is used to quantify the effect of different HSP70 isoforms on the aggregation of a specific substrate, such as mutant SOD1.
Materials:
-
HEK293T cells
-
Expression vectors for the protein of interest (e.g., SOD1 A4V) tagged with a fluorescent protein (e.g., GFP)
-
Expression vectors for the HSP70 isoforms of interest
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the protein of interest and HSP70 isoforms
Procedure:
-
Co-transfect HEK293T cells with the expression vectors for the aggregating protein and the respective HSP70 isoform. A control group should be transfected with the aggregating protein and an empty vector.
-
After a suitable incubation period (e.g., 48 hours), lyse the cells in lysis buffer.
-
Separate the cell lysates into soluble and insoluble fractions by centrifugation at a high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in lysis buffer.
-
Analyze the protein levels in both fractions by SDS-PAGE and Western blotting using specific antibodies.
-
Quantify the band intensities to determine the ratio of insoluble to soluble protein, which reflects the extent of aggregation.
Signaling Pathways and Functional Networks
HSP70 proteins are integral components of various cellular signaling pathways, where their chaperone activity influences the stability and function of key signaling molecules. The following diagrams, generated using the DOT language for Graphviz, illustrate the involvement of HSP70 in critical cellular processes.
HSP70 in Apoptosis Regulation
HSP70 proteins are potent inhibitors of apoptosis, acting at multiple points in the apoptotic cascade to promote cell survival.
Caption: HSP70 inhibits apoptosis by blocking key effector molecules in both extrinsic and intrinsic pathways.
HSP70 in Immune Response Modulation
Extracellular and intracellular HSP70s play dual roles in the immune system, acting as both danger signals to activate immunity and as regulators to prevent excessive inflammation.
Caption: HSP70 exhibits a dual role in immunity, with eHSP70 activating and iHSP70 suppressing inflammatory signaling.
Conclusion
The notion of complete functional redundancy among cytosolic HSP70 isoforms is an oversimplification. While a degree of overlap in their chaperone functions undoubtedly exists, providing a robust cellular stress response, there is compelling evidence for isoform-specific roles. These distinctions appear to be governed by differences in their expression patterns, substrate specificities, and interactions with co-chaperones. A deeper understanding of the functional nuances of each HSP70 isoform is critical for the development of targeted therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders, where the HSP70 machinery is often dysregulated. Further research employing quantitative proteomics and advanced cellular imaging will be instrumental in fully elucidating the complex and dynamic interplay of the HSP70 family.
References
A Head-to-Head Comparison of Commercial HSP70 ELISA Kits for Researchers
For scientists and drug development professionals investigating cellular stress, protein folding, and various disease states, the accurate quantification of Heat Shock Protein 70 (HSP70) is crucial. As a key molecular chaperone, HSP70 plays a vital role in maintaining protein homeostasis, and its expression levels are often altered in cancer, neurodegenerative diseases, and inflammatory conditions.[1][2] Numerous commercial ELISA kits are available for the detection of HSP70, each with its own set of performance characteristics. This guide provides an objective, data-driven comparison of some of the leading HSP70 ELISA kits to aid researchers in selecting the most appropriate tool for their specific needs.
Performance Data Summary
The following table summarizes the key quantitative performance metrics of several commercially available HSP70 ELISA kits. Data has been compiled from the manufacturers' datasheets and product pages.
| Feature | Thermo Fisher Scientific | R&D Systems | Abcam | FineTest | MyBioSource | Sigma-Aldrich |
| Product Name | Human HSP70 ELISA Kit | Human/Mouse/Rat Total HSP70/HSPA1A DuoSet IC ELISA | HSP70 High Sensitivity ELISA Kit | Human HSP-70(Heat Shock Protein 70) ELISA Kit | Human Heat Shock Protein 70 (HSP70) ELISA Kit | Human HSP70 ELISA Kit |
| Catalog No. | BMS2087 | DYC1663-2 | ab133061 | EH3242 | MBS2702637 | RAB0216 |
| Target Species | Human | Human, Mouse, Rat | Human, Mouse, Rat | Human | Human | Human |
| Assay Range | 0.156 - 10.0 ng/mL[3][4] | 156.0 - 10,000 pg/mL[5][6] | 0.2 - 12.5 ng/mL[7] | 31.25 - 2000 pg/mL[8][9] | Varies by specific kit | 2.469 - 600 ng/mL |
| Sensitivity | 0.052 ng/mL[4] | Not explicitly stated | ≤ 90 pg/mL[7] | 18.75 pg/mL[8][9] | Varies by specific kit | 2 ng/mL |
| Sample Types | Cell Lysate, Plasma, Serum, Supernatant[3][4] | Cell lysates[5][6] | Plasma, Serum[7] | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples[8][10] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids[11][12] | serum, plasma, cell culture supernatant and urine[13] |
| Intra-Assay CV | 5.3%[3][4] | Not explicitly stated | < 10% | < 8%[10] | < 10%[11] | < 10% |
| Inter-Assay CV | 4.5%[3][4] | Not explicitly stated | < 12% | < 10%[10] | < 12%[11] | < 12% |
| Assay Time | ~4 hours[3][4] | ~4 hours 40 mins (after plate preparation)[5] | 4h 30m[7] | 4 hours[8] | Varies | Not explicitly stated |
Experimental Protocols
The general workflow for these sandwich ELISA kits is highly similar. Below is a generalized protocol, with specific details and potential variations between kits noted. Researchers should always refer to the manufacturer's specific protocol for the most accurate instructions.
Generalized HSP70 ELISA Protocol:
-
Reagent and Sample Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.
-
Standards are typically reconstituted and then serially diluted to create a standard curve.
-
Samples may require dilution in the provided sample diluent.
-
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate, typically for 1-2 hours at 37°C or room temperature.
-
Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with the prepared wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate the plate, usually for 1 hour at 37°C or room temperature.
-
Aspirate and wash the plate as before.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate the plate, typically for 30 minutes at 37°C or room temperature.
-
Aspirate and wash the plate.
-
Add 90-100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Add 50-100 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of HSP70 in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing Key Processes
To further aid in understanding the experimental and biological context of HSP70 measurement, the following diagrams have been generated.
Caption: A typical experimental workflow for a sandwich ELISA-based HSP70 commercial kit.
Caption: A simplified diagram of the HSP70 signaling pathway, highlighting its role as a molecular chaperone in response to cellular stress.[1][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Hsp70 - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. Human HSP70 ELISA Kit (BMS2087) - Invitrogen [thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
- 6. bio-techne.com [bio-techne.com]
- 7. HSP70 High Sensitivity ELISA Kit (ab133061) | Abcam [abcam.com]
- 8. Human HSP-70(Heat Shock Protein 70) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. FineTest Human HSP-70 (Heat Shock Protein 70) ELISA Kit DAAP-21F2.7|FLJ54328|HSP70-1B|HSP70-2|HSPA1A|heat shock 70kD protein 1B [clementiabiotech.com]
- 10. biocompare.com [biocompare.com]
- 11. books.rsc.org [books.rsc.org]
- 12. mybiosource.com [mybiosource.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Hsp70 chaperones: cellular functions and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Hsp70 Probe Specificity: A Comparative Analysis
This guide provides a comprehensive framework for validating the specificity of molecular probes targeting the Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in cellular stress responses and protein homeostasis. We will use a hypothetical probe, designated "SPA70," as our primary example and compare its validation process against established, commercially available alternatives. The methodologies and data presented herein are essential for ensuring the reliability and reproducibility of experimental results in research, diagnostics, and drug development.
Introduction to Hsp70 and Probe Specificity
Heat Shock Protein 70 (Hsp70) is a highly conserved family of proteins that plays a crucial role in preventing the aggregation of misfolded proteins, facilitating protein refolding, and assisting in protein transport across membranes. Given its central role in cellular health and disease, from cancer to neurodegeneration, the ability to accurately detect and quantify Hsp70 is paramount.
Comparative Probes for Hsp70
For this guide, we compare our hypothetical "this compound" probe against two widely used and well-characterized monoclonal antibodies targeting Hsp70.
| Probe/Antibody | Host Species | Target Epitope/Region | Supplier | Key Validation Data Available |
| Probe A (e.g., this compound) | (To Be Determined) | (To Be Determined) | (Hypothetical) | (Data to be generated via experiments below) |
| Alternative 1 (Clone 5A5) | Mouse | C-terminal region of human Hsp70 | Various | Western Blot (WB), Immunofluorescence (IF), Knockout (KO) |
| Alternative 2 (Clone W27) | Mouse | N-terminal region of human Hsp70 | Various | WB, IF, Immunohistochemistry (IHC), KO |
Experimental Protocols for Specificity Validation
The following experiments are considered the gold standard for validating the specificity of a probe targeting Hsp70.
Western Blotting (WB) for Molecular Weight Verification
This technique verifies that the probe detects a protein of the correct molecular weight (~70 kDa for most Hsp70 family members). A single, strong band at the expected size is a primary indicator of specificity.
Protocol:
-
Lysate Preparation: Prepare whole-cell lysates from a human cell line known to express Hsp70 (e.g., HeLa, HEK293T). For a positive control, cells can be heat-shocked (42°C for 1-2 hours) to induce Hsp70 expression.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Probe Incubation: Incubate the membrane with the this compound probe and comparator antibodies overnight at 4°C at their recommended dilutions.
-
Washing & Secondary Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome:
| Probe | Expected Band Size | Observed Outcome | Specificity Indication |
| This compound | ~70 kDa | A single, sharp band at 70 kDa. No other major bands. | High |
| Alternative 1 | ~70 kDa | A single, sharp band at 70 kDa. | High |
| Alternative 2 | ~70 kDa | A single, sharp band at 70 kDa. | High |
Knockout (KO) Cell Line Validation
The most definitive test for specificity involves using a cell line in which the target gene (Hsp70) has been knocked out using technology like CRISPR-Cas9. The probe should produce no signal in the KO cell line.
Workflow Diagram:
Caption: Workflow for generating and using a knockout cell line to validate probe specificity.
Expected Outcome:
| Cell Line | This compound Signal | Alternative 1 Signal | Interpretation |
| Wild-Type (WT) | Strong band at 70 kDa | Strong band at 70 kDa | Hsp70 is present and detected. |
| Hsp70 KO | No band | No band | Probe is specific to Hsp70. |
Immunofluorescence (IF) for Subcellular Localization
This method verifies that the probe detects Hsp70 in the correct cellular compartments. Hsp70 is predominantly cytoplasmic but can translocate to the nucleus and nucleoli upon stress.
Protocol:
-
Cell Culture: Grow HeLa cells on glass coverslips. Induce stress in one group (e.g., heat shock at 42°C for 1 hour).
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA for 30 minutes.
-
Primary Probe Incubation: Incubate with the this compound probe for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining & Mounting: Stain nuclei with DAPI and mount coverslips onto slides.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Expected Outcome:
| Condition | Expected Hsp70 Localization | This compound Staining Pattern | Specificity Indication |
| Normal (Unstressed) | Predominantly cytoplasmic | Strong cytoplasmic signal, weak nuclear signal. | High (matches known biology) |
| Heat Shock (Stressed) | Translocation to nucleus/nucleoli | Strong signal in both cytoplasm and nucleus. | High (matches known biology) |
Hsp70 Chaperone Cycle Context
Understanding the biological role of Hsp70 is crucial for interpreting validation data, especially from localization experiments. The diagram below illustrates the ATP-dependent chaperone cycle of Hsp70, which involves co-chaperones like Hsp40 and nucleotide exchange factors (NEFs). A probe should correctly identify Hsp70 engaged in this dynamic process within the cell.
Caption: Simplified diagram of the Hsp70 chaperone cycle.
Conclusion and Recommendations
Validating the specificity of a molecular probe like "this compound" is a multi-step process that requires orthogonal methods.
-
Initial Screening: Western blotting provides a crucial first pass, confirming detection of a protein at the correct molecular weight.
-
Gold Standard Confirmation: Testing against a knockout cell line is the most unambiguous method to prove that the signal is dependent on the presence of the target protein.
-
Biological Context: Immunofluorescence confirms that the probe recognizes the target in its native cellular environment and reflects known biological behavior, such as stress-induced translocation.
When evaluating a new probe such as this compound, its performance across all these assays should be rigorously compared to well-established alternatives. Only probes that demonstrate high specificity through these validation gates should be employed in experiments to ensure the generation of accurate and reliable data.
A Comparative Guide: Unraveling the Phenotypes of SPA70 Knockout versus Knockdown
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of SPA70 (Hsp70) knockout and knockdown models, supported by experimental data and detailed protocols.
Heat shock protein 70 (Hsp70), also known as this compound, is a highly conserved molecular chaperone crucial for maintaining cellular homeostasis. Its roles in protein folding, degradation, and stress response make it a significant target in various therapeutic areas, including neurodegenerative diseases and cancer. Understanding the functional consequences of its depletion is paramount. This guide provides a comprehensive comparison of two widely used loss-of-function models: genetic knockout (KO) and transient knockdown (KD) of this compound, offering insights into their distinct and overlapping phenotypes.
Quantitative Phenotypic Comparison
The following tables summarize key quantitative data from studies utilizing this compound knockout and knockdown models. These findings highlight the impact of this compound depletion on cellular and organismal physiology.
| Phenotypic Parameter | This compound Knockout (KO) | This compound Knockdown (KD) | Reference |
| Cell Viability | Reduced cell viability, particularly under stress conditions. | Decreased cell viability, sensitizes cells to thermal stress.[1][2] | [1][2] |
| Apoptosis | Increased apoptosis, evidenced by more TUNEL-positive cells and altered Bax/Bcl-2 ratio.[3] | Sensitizes cells to apoptosis, though the effect on baseline apoptosis can be cell-type dependent.[4] | [3][4] |
| Stress Response | Impaired stress response, increased susceptibility to ischemic injury.[3] | Loss of protective effect against cellular stress.[1] | [1][3] |
| Cardiac Function | Impaired cardiac contractile function, delayed calcium decline (120%), decreased cell shortening (35%), and slower contraction/relaxation rates (40%). Development of cardiac hypertrophy.[3] | Not extensively studied in cardiac-specific knockdown models. | [3] |
| Collagen Production | Not a primary reported phenotype. | Decreased collagen production in keloid fibroblasts. | |
| Locomotion (Drosophila) | Significantly reduced locomotion (climbing) speed (two-fold reduction).[5] | Not reported. | [5] |
| Lifespan (Drosophila) | Slightly reduced median lifespan.[6] | Not reported to significantly affect lifespan under normal conditions.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Generation of this compound Knockout Models
CRISPR/Cas9-Mediated Knockout in Cell Lines
This protocol outlines the generation of monoclonal knockout cell lines using CRISPR/Cas9 technology.
-
Guide RNA (gRNA) Design and Synthesis:
-
Design gRNAs targeting a critical exon of the this compound gene using online tools.
-
Synthesize the gRNAs and the Cas9 nuclease.
-
-
Transfection:
-
Transfect the target cells with the gRNA and Cas9 components.
-
-
Single-Cell Cloning:
-
Isolate single cells into individual wells of a 96-well plate.
-
-
Verification:
-
Expand the single-cell clones and screen for the desired knockout by PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Generation of this compound Knockdown Models
siRNA-Mediated Knockdown in Cell Lines
This protocol describes the transient silencing of this compound expression using small interfering RNA (siRNA).
-
siRNA Design and Synthesis:
-
Design and synthesize siRNAs targeting the this compound mRNA sequence. A non-targeting siRNA should be used as a negative control.
-
-
Transfection:
-
Transfect the cells with the this compound-specific siRNA or control siRNA using a suitable transfection reagent.
-
-
Verification:
-
Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting, typically 24-72 hours post-transfection.
-
Phenotypic Assessment Protocols
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation:
-
Fix and permeabilize the cells or tissue sections.
-
-
TUNEL Reaction:
-
Incubate the samples with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
-
Analysis:
-
Visualize and quantify the TUNEL-positive cells using fluorescence microscopy or flow cytometry.
-
Cell Viability Assays (MTT/CCK-8)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Treatment:
-
Expose the cells to the desired experimental conditions.
-
-
Reagent Incubation:
-
Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours. Viable cells will reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis of Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction:
-
Lyse cells or tissues to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Hsp70, cleaved caspase-3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Visualizing the Impact of this compound Depletion
The following diagrams illustrate key pathways and workflows related to the study of this compound function.
References
- 1. Knockdown of Heat Shock Proteins HSPA6 (Hsp70B') and HSPA1A (Hsp70-1) Sensitizes Differentiated Human Neuronal Cells to Cellular Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSP70 Ameliorates Septic Lung Injury via Inhibition of Apoptosis by Interacting with KANK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 70 Inhibits Apoptosis in Cancer Cells Through Simultaneous and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of Hsp70 genes significantly affects locomotion speed and gene expression in leg skeletal muscles of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Clinical Relevance of HSPA8 as a Prognostic Biomarker in Triple Negative Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
Initial inquiries regarding "SPA70" as a clinical biomarker led to a necessary clarification. This compound is a potent and selective antagonist of the human pregnane (B1235032) X receptor (hPXR), investigated for its potential to overcome chemotherapy resistance, rather than for its utility as a biomarker. This guide focuses instead on Heat Shock 70kDa Protein 8 (HSPA8) , also known as Heat Shock Cognate 71kDa protein (HSC70). HSPA8 is a member of the HSP70 protein family and has emerged as a significant prognostic biomarker in several cancers, most notably Triple Negative Breast Cancer (TNBC).
TNBC is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets makes it difficult to treat, creating a critical need for robust prognostic biomarkers to stratify patients and guide clinical management. This guide provides an objective comparison of the prognostic performance of HSPA8 against other established and emerging biomarkers in TNBC, supported by experimental data and detailed methodologies.
Quantitative Biomarker Performance Comparison
The clinical relevance of a prognostic biomarker is determined by its ability to predict patient outcomes, such as overall survival (OS) or disease-free survival (DFS). Below is a summary of the prognostic performance of HSPA8 compared to two other key biomarkers in TNBC: the proliferation marker Ki-67 and the immune checkpoint ligand PD-L1.
Table 1: Prognostic Performance of HSPA8 in Triple Negative Breast Cancer [1]
| Prognostic Metric | Value | Interpretation |
| C-Index | 0.801 | Indicates a high level of accuracy in predicting patient survival. |
| 1-Year OS AUC | 0.900 | Excellent performance in predicting overall survival at 1 year. |
| 3-Year OS AUC | 0.824 | Strong performance in predicting overall survival at 3 years. |
| 5-Year OS AUC | 0.823 | Strong performance in predicting overall survival at 5 years. |
| Cox Regression (OS) | P = 0.0035 | High HSPA8 expression is an independent predictor of shorter overall survival. |
OS: Overall Survival; AUC: Area Under the Curve (Receiver Operating Characteristic); C-Index: Concordance Index.
Table 2: Prognostic Performance of Alternative Biomarkers in Triple Negative Breast Cancer
| Biomarker | Prognostic Metric | Value | Key Findings |
| Ki-67 | Multivariate Analysis (DFS) | HR = 2.835 (95% CI: 1.586–5.068) | A high Ki-67 index is a significant independent risk factor for shorter disease-free survival[2]. |
| Multivariate Analysis (OS) | HR = 3.180 (95% CI: 1.488–6.793) | A high Ki-67 index is a significant independent risk factor for shorter overall survival[2]. | |
| PD-L1 | Pooled Analysis (1-Year PFS) | ORR = 1.39 (95% CI: 1.04-1.85) | PD-L1 expression is associated with a significant advantage in 1-year progression-free survival in patients receiving immune checkpoint inhibitors[3]. |
| Pooled Analysis (2-Year OS) | ORR = 2.47 (95% CI: 1.30-4.69) | PD-L1 expression is associated with a significant advantage in 2-year overall survival in patients receiving immune checkpoint inhibitors[3]. |
DFS: Disease-Free Survival; OS: Overall Survival; HR: Hazard Ratio; CI: Confidence Interval; PFS: Progression-Free Survival; ORR: Objective Response Rate.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental methodologies is crucial for a comprehensive understanding of biomarker relevance.
Caption: HSPA8 signaling in TNBC promoting tumor progression.
Caption: Experimental workflow for HSPA8 biomarker validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biomarker studies. The following protocols are summarized from key research validating HSPA8 in TNBC[1].
1. Bioinformatics Analysis of HSPA8 mRNA Expression
-
Objective: To determine the differential expression of HSPA8 mRNA in TNBC versus normal breast tissue using public datasets.
-
Data Sources: The Cancer Genome Atlas (TCGA), Gene Expression Omnibus (GEO), and Genotype-Tissue Expression (GTEx) databases were utilized.
-
Methodology:
-
RNA-sequencing and microarray data for breast cancer (BRCA) and TNBC subtypes were downloaded and normalized.
-
Differential expression analysis was performed to compare HSPA8 transcript levels between tumor and normal tissues.
-
The relationship between HSPA8 expression levels and clinical parameters (e.g., TNM stage, pathological grade) was assessed using logistical regression.
-
Survival analysis was conducted using the Kaplan-Meier method, and the prognostic significance was determined via Cox proportional hazards regression.
-
2. Immunohistochemistry (IHC) for HSPA8 Protein Expression
-
Objective: To validate HSPA8 protein expression and localization in clinical TNBC tissue samples.
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) TNBC and adjacent normal tissue sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed using a heat-induced epitope retrieval method in a citrate (B86180) buffer.
-
Sections were incubated with a primary antibody specific to HSPA8 overnight at 4°C.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) was applied.
-
The signal was visualized using a chromogen substrate (e.g., DAB), and sections were counterstained with hematoxylin.
-
Expression levels were scored based on the intensity and percentage of stained tumor cells.
-
3. Western Blotting for HSPA8 Protein Quantification
-
Objective: To quantify the relative expression of HSPA8 protein in TNBC tissues and cell lines compared to controls.
-
Methodology:
-
Total protein was extracted from fresh-frozen tissues or cultured cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein concentration was determined using a BCA or Bradford protein assay.
-
Equal amounts of protein (e.g., 30-50 µg) were separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins were transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
The membrane was blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane was incubated overnight at 4°C with a primary antibody against HSPA8 and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane was incubated with a species-specific HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Densitometry analysis was used for quantification relative to the loading control.[1]
-
Conclusion
The available data strongly support the clinical relevance of HSPA8 as a prognostic biomarker in Triple Negative Breast Cancer. High expression of HSPA8, at both the mRNA and protein level, is significantly associated with poor clinical outcomes, including shorter overall and disease-free survival.[1] The high C-Index (0.801) and AUC values (0.82-0.90) derived from a nomogram incorporating HSPA8 expression indicate its powerful predictive ability, potentially outperforming other markers in specific contexts.[1]
Compared to established biomarkers like Ki-67 and PD-L1, HSPA8 provides distinct prognostic information rooted in its biological roles in chaperone-mediated autophagy, protein homeostasis, and cell migration. While Ki-67 reflects proliferation and PD-L1 indicates the status of the tumor immune microenvironment, HSPA8 offers a window into the cellular stress response and proteostasis pathways that are critical for TNBC aggressiveness. For researchers and drug development professionals, HSPA8 represents not only a robust tool for patient stratification but also a potential therapeutic target. Further validation in large, prospective clinical trials is warranted to fully establish its role in routine clinical practice for the management of TNBC.
References
Safety Operating Guide
Proper Disposal of SPA70: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling SPA70 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to safety data sheets, while this compound is not classified as a hazardous substance, general precautions for handling laboratory chemicals should be strictly followed.[1][2]
Key Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles, gloves, and a lab coat.
-
Ventilation: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.[1][3] In case of accidental contact, rinse the affected area thoroughly with water.
-
Storage: Store this compound powder at a recommended temperature of -20°C in a tightly sealed container.[1]
This compound Disposal Protocol
The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1] The following steps provide a general framework for proper disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Unused this compound: Pure, unused this compound that is expired or no longer needed.
-
Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, and absorbent pads that have come into contact with this compound.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Place all contaminated solid materials (e.g., gloves, wipes, plasticware) into a designated, clearly labeled hazardous waste bag or container.
-
For unused this compound powder, ensure it is in its original, sealed container. If the original container is compromised, transfer it to a new, compatible, and well-sealed container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container.
-
The container must be appropriate for the solvent used (e.g., glass for organic solvents).
-
Avoid overfilling the container; a general rule is to fill it to no more than 80% of its capacity.
-
Step 3: Labeling and Storage of Waste
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents (e.g., solvents).
-
The approximate concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Store the labeled waste containers in a designated satellite accumulation area within the laboratory until they are collected by the EHS department.
Step 4: Accidental Spill Cleanup and Disposal
In the event of an this compound spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Containment: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill.[1]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris. Decontaminate the spill surface by scrubbing with alcohol.[1]
-
Disposal: Place all cleanup materials into a designated hazardous waste container and dispose of it according to the procedures outlined above.[1]
Summary of Key Information
For quick reference, the following table summarizes the essential data regarding the handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 931314-31-7 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | General Lab Practice |
| Primary Disposal Guideline | In accordance with local, state, and federal regulations | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SPA70
Essential safety and logistical protocols for researchers, scientists, and drug development professionals working with the pregnane (B1235032) X receptor (PXR) antagonist, SPA70. This guide provides immediate, procedural, and step-by-step guidance for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of laboratory personnel.
Immediate Safety and Handling Precautions
While this compound (CAS Number: 931314-31-7) is not classified as a hazardous substance, prudent laboratory practices necessitate a comprehensive approach to safety.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
A risk assessment should be conducted prior to handling to ensure appropriate PPE is selected. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles. | Double-layered nitrile gloves or butyl rubber gloves. | Laboratory coat. | N95 or higher-rated respirator if not handled in a certified chemical fume hood. |
| Dissolving in Solvent (e.g., DMSO, Chloroform) | Chemical splash goggles or a face shield worn over safety glasses. | Butyl rubber gloves are recommended for DMSO. For Chloroform (B151607), no glove material provides long-term protection; use in a fume hood with extreme caution and change gloves immediately upon contact. | Chemical-resistant laboratory coat or apron. | Work within a certified chemical fume hood. |
| Cell Culture Applications | Safety glasses. | Nitrile gloves. | Laboratory coat. | Not generally required when working in a biological safety cabinet. |
| Animal Handling and Dosing | Safety glasses with side shields. | Nitrile gloves. | Laboratory coat. | Dependent on the route of administration and institutional guidelines. |
Note on Glove Selection: The choice of glove material is critical, especially when working with solvents. Dimethyl sulfoxide (B87167) (DMSO) can readily penetrate many types of gloves. For handling DMSO solutions of this compound, butyl rubber gloves are recommended.[2][3] If using nitrile gloves, it is advisable to wear two pairs and change them frequently. Chloroform is aggressive towards most common laboratory glove materials; therefore, all work with chloroform solutions must be conducted in a certified chemical fume hood with appropriate engineering controls.
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of solid this compound that may generate dust, or when working with volatile solvents such as chloroform, must be performed in a certified chemical fume hood.
-
Biological Safety Cabinet (BSC): For cell culture applications, all manipulations should be carried out in a Class II BSC to maintain sterility and protect both the user and the cell cultures.
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The solid form is stable at room temperature for short periods but should be stored at -20°C for long-term use.
-
Solutions of this compound in solvents like DMSO can be stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Assess the Spill: Determine the nature and extent of the spill. For small spills of solid this compound, proceed with cleanup. For large spills or spills of this compound in a volatile solvent, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pillow).
-
-
Decontaminate: Clean the spill area with soap and water or an appropriate laboratory disinfectant.
-
Dispose: All contaminated materials must be disposed of as chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| This compound in Solvent (e.g., DMSO) | Collect in a designated, sealed, and compatible liquid waste container. Label with all chemical constituents and their approximate percentages.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated solid waste container lined with a plastic bag. Label as "this compound-Contaminated Solid Waste". |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in the appropriate laboratory waste stream for chemically contaminated items. |
Important: Never dispose of this compound or its solutions down the drain. Always consult your institution's EHS department for specific disposal guidelines.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable scientific outcomes. Below are representative protocols for common applications of this compound.
In Vitro Cell-Based Assays
Objective: To assess the effect of this compound on PXR activation in a cell-based reporter assay.
Methodology:
-
Cell Culture: Maintain a stable cell line expressing human PXR and a PXR-responsive reporter gene (e.g., CYP3A4-luciferase) in the recommended growth medium.
-
Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[4]
-
Treat the cells with the this compound dilutions in the presence and absence of a known PXR agonist (e.g., rifampicin). Include appropriate vehicle controls.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., a concurrent cell viability assay) and calculate the IC50 value for this compound's inhibition of PXR activation.
In Vivo Animal Studies
Objective: To evaluate the in vivo efficacy of this compound in a humanized mouse model.
Methodology:
-
Animal Model: Utilize a transgenic mouse model expressing human PXR.
-
Formulation: Prepare a dosing solution of this compound in a suitable vehicle. The solubility and stability of this compound in the chosen vehicle should be confirmed prior to the study. A common vehicle for in vivo studies involving DMSO is a mixture of DMSO, Tween 80, and saline.[5]
-
Dosing: Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at various dose levels. Include a vehicle control group.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at various time points post-dosing to determine the pharmacokinetic profile of this compound.
-
Analyze tissue samples to assess the effect of this compound on the expression of PXR target genes (e.g., Cyp3a11 in mice).
-
-
Data Analysis: Analyze the PK parameters and the dose-dependent effects on target gene expression to evaluate the in vivo efficacy of this compound.
LC-MS/MS Analysis of this compound
Objective: To quantify the concentration of this compound in biological matrices.
Methodology:
-
Sample Preparation:
-
For plasma or tissue homogenates, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound and use it to determine the concentration of this compound in the unknown samples.
Visualizing Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows.
Caption: A workflow for selecting the appropriate PPE for handling this compound.
Caption: A workflow for the proper disposal of this compound-related waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
